molecular formula C3H10ClNO B1291499 Ethyl(methoxy)amine hydrochloride CAS No. 1195657-97-6

Ethyl(methoxy)amine hydrochloride

Cat. No.: B1291499
CAS No.: 1195657-97-6
M. Wt: 111.57 g/mol
InChI Key: UDUULGKHTMXMIF-UHFFFAOYSA-N
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Description

Ethyl(methoxy)amine hydrochloride (CAS 1195657-97-6) is a high-purity chemical building block and intermediate of significant value in research and development, particularly in the pharmaceutical industry . With a molecular formula of C3H10ClNO and a purity of 99%, this compound is supplied as a solid powder . It is designed for use in custom synthesis and the development of active pharmaceutical ingredients (APIs) . As a specialized fine chemical, it is essential for constructing more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUULGKHTMXMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195657-97-6
Record name ethyl(methoxy)amine hydrochloride
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Foundational & Exploratory

O-Methylhydroxylamine hydrochloride synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine Hydrochloride

Abstract

O-Methylhydroxylamine hydrochloride (also known as Methoxyamine hydrochloride) is a pivotal reagent and building block in organic synthesis and medicinal chemistry.[1] Its utility ranges from the formation of O-methyl oximes, crucial in the synthesis of pharmaceuticals like the antibiotic Cefuroxime, to its role as a Base Excision Repair (BER) inhibitor, where it enhances the efficacy of DNA-damaging agents in cancer therapy.[1][2][3] This guide provides a comprehensive overview of the primary synthetic routes to O-Methylhydroxylamine hydrochloride, detailing the underlying reaction mechanisms, field-proven experimental protocols, and critical safety considerations to support researchers, scientists, and drug development professionals.

PART 1: Foundational Principles & Strategic Overview

The Strategic Importance of O-Methylhydroxylamine

O-Methylhydroxylamine is an essential reagent valued for its ability to react with aldehydes and ketones to form stable O-methyl oxime ethers.[4] This functionality is critical in protecting carbonyl groups during multi-step syntheses and is a key structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] Furthermore, its hydrochloride salt is the preferred form for handling and storage due to its increased stability and solid, crystalline nature, compared to the volatile and odorous free base.[4][6] In the realm of oncology, Methoxyamine is investigated for its ability to inhibit the Base Excision Repair (BER) pathway by binding to apurinic/apyrimidinic (AP) sites in DNA, thereby preventing the repair of damaged strands and potentiating the effects of chemotherapeutic agents.[2][3]

The Core Synthetic Challenge: O- vs. N-Alkylation

The primary challenge in synthesizing O-alkylhydroxylamines is controlling the regioselectivity of the alkylation step. Hydroxylamine is an ambident nucleophile, possessing nucleophilic centers at both the oxygen and nitrogen atoms. Direct methylation of hydroxylamine often leads to a mixture of O-methylated, N-methylated, and N,N-dimethylated products, which are difficult to separate due to their similar physical properties.

The choice of synthetic strategy is therefore dictated by the need to selectively favor O-alkylation over the competing N-alkylation pathway. This is typically achieved by either modifying the electronic properties of the hydroxylamine derivative or by using a protecting group to sterically or electronically disfavor N-alkylation.

PART 2: Primary Synthetic Methodologies & Mechanisms

The synthesis of O-Methylhydroxylamine hydrochloride can be broadly categorized into two primary strategies: the O-alkylation of a protected hydroxylamine derivative, which is well-suited for laboratory scales, and a one-pot cascade synthesis from simple inorganic precursors, which is favored for industrial production.[1]

Route 1: O-Alkylation of Protected Hydroxylamines (The Oxime Method)

This is the most versatile and widely employed laboratory-scale strategy.[1] The core principle is to temporarily mask the nucleophilicity of the nitrogen atom, thereby directing the methylating agent to react exclusively at the oxygen atom. Oximes, such as acetone oxime or butanone oxime, are excellent substrates for this purpose. The oxime is first O-methylated, and the resulting O-methyl oxime is then hydrolyzed under acidic conditions to liberate O-Methylhydroxylamine as its hydrochloride salt.[1][7]

The use of an oxime as a protected form of hydroxylamine is a strategic choice for several reasons:

  • N-Atom Deactivation: The nitrogen atom in an oxime is part of a C=N double bond, making its lone pair less available for nucleophilic attack compared to the lone pair on the oxygen atom.

  • Steric Hindrance: The alkyl or aryl groups on the oxime carbon can provide steric hindrance that further disfavors N-alkylation.

  • Ease of Hydrolysis: The resulting O-methyl oxime can be readily hydrolyzed under acidic conditions to release the desired product and regenerate the starting ketone, which can often be recovered.[2]

G cluster_methylation Step 1: O-Methylation cluster_hydrolysis Step 2: Acid Hydrolysis AcetoneOxime (CH₃)₂C=N-OH OximeAnion (CH₃)₂C=N-O⁻ AcetoneOxime->OximeAnion Deprotonation Base Base (e.g., NaOH) DMS (CH₃)₂SO₄ OximeAnion->DMS MethylOxime (CH₃)₂C=N-OCH₃ OximeAnion->MethylOxime SN2 Attack SulfateAnion CH₃SO₄⁻ MethylOxime_H (CH₃)₂C=N-OCH₃ ProtonatedOxime [(CH₃)₂C=N⁺H-OCH₃]Cl⁻ MethylOxime_H->ProtonatedOxime Protonation of N HCl H₃O⁺ / HCl Intermediate [(CH₃)₂C(OH)-NH-OCH₃] ProtonatedOxime->Intermediate Nucleophilic Attack by H₂O Water H₂O Product H₂N-OCH₃·HCl Intermediate->Product Elimination & Proton Transfer Acetone (CH₃)₂C=O G Start NaNO₂ + NaOH + SO₂ (in H₂O) Step1 In-situ formation of Hydroxylamine Disulfonate Salt Start->Step1 Step2 Sequential addition of: 1. NaOH 2. Dimethyl Sulfate Step1->Step2 Step3 Methylation Reaction (Repeat Addition Cycle) Step2->Step3 Step4 Acidification with H₂SO₄ (pH = 1) Step3->Step4 Step5 Hydrolysis & Distillation (Reduced Pressure) Step4->Step5 Step6 Adjust Distillate pH to 4-5 with conc. HCl Step5->Step6 End Precipitation, Filtration & Drying of O-Methylhydroxylamine HCl Step6->End

Caption: Workflow for the one-pot industrial synthesis of Methoxyamine HCl.

This protocol is based on a patented industrial method. [1][8] Materials:

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Sulfur dioxide (SO₂) gas

  • Dimethyl sulfate ((CH₃)₂SO₄) - EXTREME CAUTION

  • Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a 500 mL three-necked flask, add 100 mL of water, 69 g (1 mol) of sodium nitrite, and 80 g (2 mol) of sodium hydroxide.

  • While maintaining the temperature at 20°C, pass 128 g (2 mol) of sulfur dioxide gas through the solution over 1 hour. [1]3. First Methylation: Add 40 g (1 mol) of sodium hydroxide, followed by the slow addition of 126 g (1 mol) of dimethyl sulfate. Allow the reaction to proceed for 1 hour. [1]4. Second Methylation: Add another 40 g (1 mol) of sodium hydroxide, followed by another 126 g (1 mol) of dimethyl sulfate, and let it react for an additional hour. [1]5. Hydrolysis: Acidify the reaction mixture to a pH of 1 with sulfuric acid.

  • Distill the mixture under reduced pressure.

  • Precipitation: Collect the distillate and adjust its pH to 4-5 with concentrated HCl. This causes the hydrochloride salt to precipitate. [8]8. Isolation: Filter the crystals, wash, and dry to obtain the final product. A typical yield for this process is around 67-70%. [8]

PART 3: Data Summary & Comparative Analysis

Quantitative Data Comparison of Synthesis Routes
ParameterRoute 1: Oxime MethodRoute 2: One-Pot Industrial
Scale Laboratory to PilotIndustrial
Starting Materials Butanone Oxime, Dimethyl SulfateNaNO₂, NaOH, SO₂, Dimethyl Sulfate
Typical Yield ~82% [2]~67-70% [8]
Advantages High Purity, Good Yield, More ControlledLow Cost of Materials, High Throughput
Disadvantages Higher Cost of Starting MaterialsLower Yield, More Complex Impurity Profile
Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula CH₅NO·HCl[6]
Molecular Weight 83.52 g/mol [6]
Appearance Off-white crystalline powder/solid[6][8]
Melting Point 149 - 152 °C (decomposes)[8]
Solubility Soluble in water and alcohol[8]
¹H NMR (D₂O, ppm) ~3.88 (Singlet, 3H, -OCH₃)[9]
¹³C NMR (Typical, ppm) ~60-70 (-OCH₃)[9]
IR (KBr, cm⁻¹) ~3200-3400 (N-H), ~2850-2960 (C-H), ~1050-1150 (C-O)[9]
MS (EI, m/z) 47 [M]⁺ (free base), 32 [M-CH₃]⁺[9]

PART 4: Purification, Characterization, and Application Insight

Post-Synthesis Purification

Crude O-Methylhydroxylamine hydrochloride often contains residual starting materials or byproducts (e.g., butanone oxime, inorganic salts). [10]Purification is typically achieved by recrystallization.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of methanol and isopropanol or simply water. [11]2. If necessary, treat the hot solution with activated carbon to remove colored impurities, followed by hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Application Highlight: Mechanism of BER Inhibition

A key application driving interest in O-Methylhydroxylamine is its role as a BER inhibitor in cancer therapy. DNA damage from alkylating agents is often repaired by the BER pathway. Methoxyamine intervenes by covalently binding to the abasic (AP) sites created during the initial step of repair, forming a stable oxime linkage. This "locks" the DNA in a damaged state, preventing subsequent repair steps and leading to the accumulation of cytotoxic DNA strand breaks.

G DNA_Damage DNA with Damaged Base (e.g., alkylated guanine) Glycosylase Step 1: DNA Glycosylase removes damaged base DNA_Damage->Glycosylase AP_Site Formation of an Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site Methoxyamine Methoxyamine (H₂NOCH₃) Intervention AP_Site->Methoxyamine attacks aldehyde AP_Endonuclease Step 2: AP Endonuclease cleaves DNA backbone AP_Site->AP_Endonuclease Normal Repair Pathway Blocked_Repair Stable Methoxyamine-DNA Adduct BER Pathway Blocked Methoxyamine->Blocked_Repair Cell_Death Accumulation of Strand Breaks → Apoptosis Blocked_Repair->Cell_Death

Caption: Mechanism of Base Excision Repair (BER) inhibition by Methoxyamine.

PART 5: Safety, Handling, and Storage

O-Methylhydroxylamine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Identification: Causes severe skin burns and eye damage. May cause an allergic skin reaction and is harmful if swallowed. It is also corrosive to metals. * Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat. [12][13]Handle in a well-ventilated area or a chemical fume hood. [14]* Handling: Avoid contact with skin, eyes, and clothing. [12]Do not breathe dust. Wash hands thoroughly after handling. [14]It is hygroscopic and should be protected from moisture. [14]* Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place. [14]Keep away from incompatible materials.

  • Spill & Disposal: In case of a spill, dampen the solid material with water before sweeping it into a suitable container for disposal. [13]Do not let the product enter drains. [12]Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [14][15]* Fire: Use water spray, dry chemical, or carbon dioxide extinguishers. [12]Firefighting may produce toxic gases such as nitrogen oxides and hydrogen chloride.

PART 6: References

  • Spectrum Chemical. (2019). SAFETY DATA SHEET: O-Methylhydroxylamine hydrochloride.

  • AK Scientific, Inc. Safety Data Sheet: O-Methylhydroxylamine hydrochloride.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.

  • NOAA. CAMEO Chemicals: O-METHYLHYDROXYLAMINE HYDROCHLORIDE.

  • Boc Sciences. (2025). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride.

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.

  • BenchChem. (2025). Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide.

  • PubChem. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874.

  • BenchChem. (2025). O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates.

  • Wikipedia. Methoxyamine.

  • ChemicalBook. Methoxyamine Hydrochloride(593-56-6) 1H NMR spectrum.

  • Google Patents. (2016). CN105330564A - Preparation method of methoxyamine hydrochloride.

  • BenchChem. (2025). O-Methylhydroxylamine: A Technical Guide for Researchers.

  • Google Patents. (2022). CN115535975B - Method for purifying hydroxylamine hydrochloride.

  • Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME.

  • MedChemExpress. Methoxyamine hydrochloride (O-Methylhydroxylamine hydrochloride) | BER Inhibitor.

  • Tokyo Chemical Industry Co., Ltd. O-Methylhydroxylamine Hydrochloride | 593-56-6.

Sources

Methoxyamine hydrochloride chemical structure and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methoxyamine Hydrochloride: Structure, Reactivity, and Applications

Introduction

As a cornerstone reagent in modern organic and medicinal chemistry, Methoxyamine Hydrochloride (CAS No. 593-56-6) offers a unique combination of reactivity and stability that makes it indispensable for a range of applications.[1][2] Also known as O-methylhydroxylamine hydrochloride, this compound is primarily recognized for its efficient conversion of carbonyl groups into O-methyl oximes.[1][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of its chemical properties, core reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity, provide a validated experimental protocol, and outline its critical role in fields from pharmaceutical synthesis to advanced metabolomics.

Part 1: Chemical Identity and Physicochemical Properties

Methoxyamine hydrochloride is the salt form of methoxyamine, presenting as a white to off-white crystalline powder.[4][5][6][7] Its salt form enhances stability and simplifies handling compared to the volatile free base.[8] The structure consists of a methoxy group (-OCH₃) attached to an amino group (-NH₂), protonated with hydrochloric acid.

Caption: 2D Structure of Methoxyamine Hydrochloride.

The key physicochemical properties of methoxyamine hydrochloride are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 593-56-6[1][2][4][9]
Molecular Formula CH₅NO·HCl (or CH₆ClNO)[1][2][4][5]
Molecular Weight 83.52 g/mol [1][2][4][5]
Appearance White to off-white crystalline powder[4][6][10]
Melting Point 151-154 °C (decomposes)[5][10][11]
Solubility Soluble in water and alcohol[4][5][6]
Stability Stable under recommended storage conditions; hygroscopic[6][12]

Part 2: Core Reactivity - The Oximation of Carbonyls

The principal utility of methoxyamine hydrochloride stems from its reaction with aldehydes and ketones to form stable O-methyl oximes.[1][8] This transformation is not merely a derivatization; it serves as a robust protective strategy for carbonyls, a method for their purification, and a key step in the synthesis of more complex molecules.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the nitrogen atom of methoxyamine to the electrophilic carbonyl carbon, followed by dehydration to yield the oxime. The reaction is typically acid-catalyzed, and since the reagent is a hydrochloride salt, its aqueous solution is acidic, often facilitating the reaction without the need for an external acid catalyst.[4]

The causality for this reaction's efficiency lies in the electronic nature of the O-methylhydroxylamine. The oxygen atom withdraws electron density, enhancing the nucleophilicity of the adjacent nitrogen atom. The overall mechanism is a self-validating system: the initial protonation of the carbonyl oxygen by the acidic medium activates the carbonyl group towards nucleophilic attack, and the subsequent elimination of water drives the reaction to completion.

ReactionMechanism start Carbonyl (Aldehyde/Ketone) + Methoxyamine step1 Protonation of Carbonyl Oxygen start->step1 + H⁺ step2 Nucleophilic Attack by Methoxyamine step1->step2 intermediate Carbinolamine Intermediate step2->intermediate - H⁺ step3 Proton Transfer intermediate->step3 step4 Elimination of Water step3->step4 product O-Methyl Oxime + H₂O step4->product

Caption: Mechanism of O-Methyl Oxime formation.

Part 3: Applications in Research and Development

The versatility of methoxyamine hydrochloride has cemented its role in numerous scientific and industrial domains.

Pharmaceutical and Agrochemical Synthesis

Methoxyamine hydrochloride is a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[5][13][14] Its ability to form stable oxime ethers is leveraged in the construction of complex molecular architectures. Notable examples include the synthesis of the second-generation cephalosporin antibiotic, cefuroxime, and the strobilurin fungicide, kresoxim-methyl.[5][13][15]

Drug Development and Chemical Biology

In the realm of oncology, methoxyamine has emerged as a potent inhibitor of the base excision repair (BER) pathway.[15][16] It covalently binds to apurinic/apyrimidinic (AP) sites in damaged DNA, preventing their repair.[4][8][13][17] This action can synergistically enhance the efficacy of DNA-damaging chemotherapeutic agents, making it a subject of significant interest in drug development as a potential adjuvant therapy.[4][15][16][17]

Analytical Chemistry: GC-MS Derivatization

In metabolomics and clinical diagnostics, many endogenous molecules such as steroids, sugars, and other keto-compounds are non-volatile and thus unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Methoxyamine hydrochloride is widely used as a derivatization agent to cap the reactive ketone or aldehyde groups. This "methoximation" step prevents the formation of multiple tautomers (e.g., in sugars), reduces polarity, and increases the thermal stability and volatility of the analytes, leading to sharper chromatographic peaks and improved sensitivity.[3]

Part 4: Experimental Protocol - A Practical Guide to Oximation

This protocol provides a self-validating workflow for the oximation of a generic ketone using methoxyamine hydrochloride. The success of the reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS and the final product is confirmed by spectroscopic methods.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a solution of methoxyamine hydrochloride in a suitable solvent. Pyridine is commonly used as it also acts as a base to neutralize the released HCl. A typical concentration is 20 mg/mL. For aqueous reactions, a solution in water or a water/alcohol mixture can be used.[5]

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the carbonyl-containing substrate (e.g., 10 mg) in the chosen solvent system (e.g., 0.5 mL of pyridine).

    • Add the methoxyamine hydrochloride solution (e.g., 0.5 mL) to the substrate solution. The molar excess of methoxyamine hydrochloride should typically be between 1.5 to 2 equivalents.

  • Reaction Incubation:

    • Seal the vial tightly.

    • Incubate the reaction mixture. For many substrates, the reaction proceeds efficiently at room temperature over several hours. For less reactive or sterically hindered carbonyls, heating at 60-80°C for 60-90 minutes may be required.

    • Monitor the reaction progress by TLC, looking for the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If pyridine was used, it can be removed under a stream of nitrogen or by azeotropic distillation with toluene.

    • Alternatively, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl) to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.[5]

  • Purification and Analysis:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography if necessary.

    • Confirm the structure of the purified O-methyl oxime using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

OximationWorkflow A 1. Prepare Reagent Solution (Methoxyamine HCl in Pyridine) C 3. Combine & Incubate (e.g., 60°C, 90 min) A->C B 2. Dissolve Substrate (Ketone/Aldehyde) B->C D 4. Reaction Work-up (Acid/Base Extraction) C->D Reaction Complete E 5. Dry & Concentrate D->E F 6. Purify Product (Column Chromatography) E->F G 7. Analyze Product (NMR, MS) F->G

Caption: Standard experimental workflow for oximation.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust science is safe science. Methoxyamine hydrochloride is a hazardous substance and requires careful handling.

  • Hazards: The compound is harmful if swallowed or in contact with skin.[4][6] It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4][6][12] Always consult the latest Safety Data Sheet (SDS) before use.[6][12][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[4][12][18] All handling should be performed inside a certified chemical fume hood.

  • Handling: Avoid creating dust.[6][19] When preparing solutions, always add the solid to the liquid slowly. Never add water to the material.[19]

  • Storage: Methoxyamine hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[6][10][12] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acid anhydrides, and oxidizing agents.[6][12][19]

Conclusion

Methoxyamine hydrochloride is far more than a simple derivatizing agent. Its predictable and efficient reactivity with carbonyls provides a foundational tool for complex organic synthesis, while its unique biological activity as a BER inhibitor opens new avenues in cancer therapy. For the analytical scientist, it remains a critical reagent for unlocking the analysis of challenging non-volatile molecules by GC-MS. By understanding its core chemical structure, reactivity, and handling requirements, researchers can effectively and safely leverage the power of this versatile compound to advance their scientific objectives.

References

  • PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methoxyamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • SciSpace. (2012). Method for synthesizing methoxy amine hydrochlorate. Retrieved from [Link]

  • PharmaCompass. (n.d.). methoxy-amine hydro-chloride | Drug Information, Uses, Side Effects. Retrieved from [Link]

  • Deepak Nitrite Limited. (2023, March 20). Safety Data Sheet : Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.
  • QYResearch. (2025). Global Methoxyamine Hydrochloride Market Research Report 2025. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). METHOXYAMINE HYDROCHLORIDE. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl(methoxy)amine Hydrochloride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl(methoxy)amine hydrochloride (CAS No. 1195657-97-6), a versatile reagent in modern organic synthesis.[1] This document details its chemical identity, a proposed robust synthesis protocol, and its significant applications, particularly in the formation of Weinreb amides, which are crucial intermediates in pharmaceutical and agrochemical research. Detailed experimental procedures and safety considerations are also provided to equip researchers with the necessary knowledge for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound, a derivative of hydroxylamine, is a valuable building block for constructing complex organic molecules. Its hydrochloride salt form enhances stability and ease of handling compared to the free base.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1195657-97-6[1][2]
Molecular Formula C3H10ClNO[1]
Molecular Weight 111.57 g/mol [1]
IUPAC Name N-ethyl-O-methylhydroxylamine;hydrochloride
Synonyms N-methoxyethanamine hydrochloride; Ethyl(methoxy)amine HCl; SCHEMBL1579364; MFCD26407751; AKOS037648560; BS-14604; N-Ethyl-O-methylhydroxylamine hydrochloride[1]
Appearance White to off-white crystalline solid (inferred from related compounds)
Solubility Soluble in water and polar organic solvents (inferred from related compounds)

Synthesis of this compound

The overarching strategy involves a three-stage process:

  • Protection of Hydroxylamine: To ensure selective alkylation and methoxylation, the hydroxylamine starting material is first protected.

  • Sequential N-Ethylation and O-Methylation: The protected hydroxylamine undergoes sequential alkylation and methylation.

  • Deprotection: The protecting group is removed to yield the final product as its hydrochloride salt.

A logical and efficient approach would involve the O-methylation of a suitable N-protected hydroxylamine precursor, followed by N-ethylation and subsequent deprotection. An alternative, and perhaps more controlled route, is the N-ethylation of an O-methylhydroxylamine precursor. Let's consider a plausible synthesis starting from hydroxylamine hydrochloride.

Proposed Synthetic Pathway

G cluster_0 Stage 1: Protection cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: N-Ethylation cluster_3 Stage 4: Deprotection A Hydroxylamine Hydrochloride B N,O-bis(tert-butoxycarbonyl)hydroxylamine A->B Di-tert-butyl dicarbonate, Base (e.g., Na2CO3), Aqueous solvent C N-(tert-butoxycarbonyl)-O-methylhydroxylamine B->C Selective Deprotection & Methylation or Direct Methylation D N-(tert-butoxycarbonyl)-N-ethyl-O-methylhydroxylamine C->D Ethylating agent (e.g., Ethyl iodide), Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF) E This compound D->E Anhydrous HCl in Organic Solvent (e.g., Ethyl Acetate)

Caption: Proposed Synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine

This initial protection step is crucial for directing the subsequent alkylations.

  • To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water, add sodium carbonate (2.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (2.2 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,O-bis(tert-butoxycarbonyl)hydroxylamine.

Step 2: O-Methylation

Selective O-methylation can be achieved under carefully controlled conditions.

  • Dissolve the N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate (1.2 eq).

  • Add a methylating agent, for instance, methyl iodide or dimethyl sulfate (1.1 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the O-methylated intermediate.

Step 3: N-Ethylation

  • Dissolve the O-methylated intermediate (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) and heat the mixture to 50-60 °C for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate to obtain the fully substituted intermediate.

Step 4: Deprotection to Yield this compound

  • Dissolve the crude N-(tert-butoxycarbonyl)-N-ethyl-O-methylhydroxylamine in a minimal amount of a suitable organic solvent like ethyl acetate.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., dioxane) until the solution is saturated.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to afford this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, particularly in the synthesis of ketones via Weinreb amides. This methodology is widely employed in the pharmaceutical industry due to its high selectivity and tolerance of various functional groups.

Weinreb Amide Synthesis and Subsequent Ketone Formation

The Weinreb-Nahm ketone synthesis is a reliable method for preparing ketones from carboxylic acids.[3][4] The reaction proceeds in two stages: the formation of an N-methoxy-N-alkyl amide (a Weinreb amide) and its subsequent reaction with an organometallic reagent.

Mechanism:

The key to the success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide. This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition of the organometallic reagent to the ketone product, which would lead to the formation of a tertiary alcohol.[4]

G cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2: Ketone Synthesis A Carboxylic Acid (R-COOH) B Weinreb Amide A->B 1. Activating Agent (e.g., CDI, SOCl2) 2. This compound, Base C Stable Tetrahedral Intermediate B->C Organometallic Reagent (R'-M) D Ketone (R-CO-R') C->D Aqueous Acidic Workup

Caption: Weinreb Ketone Synthesis Workflow.

Experimental Protocol: General Procedure for Weinreb Amide Formation
  • To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as N,N'-carbonyldiimidazole (CDI) (1.1 eq) or convert the acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete activation of the carboxylic acid.

  • In a separate flask, suspend this compound (1.2 eq) in the same solvent and add a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2.5 eq) to liberate the free amine.

  • Add the solution of the free amine to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired Weinreb amide.

Synthesis of Oximes and Nitrones

Similar to other hydroxylamine derivatives, this compound can react with aldehydes and ketones to form O-ethyloximes and N-ethylnitrones, respectively. These functional groups are important intermediates in various organic transformations, including cycloaddition reactions for the synthesis of heterocyclic compounds.[5]

Hazards and Safety Precautions

While a specific safety data sheet for this compound is not widely available, the safety precautions can be inferred from related compounds such as O-methylhydroxylamine hydrochloride and N-ethylhydroxylamine hydrochloride.[6]

  • Health Hazards: This compound is expected to be corrosive and may cause severe burns to the skin, eyes, and respiratory tract upon contact.[6] It is likely harmful if swallowed or inhaled.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary application in the reliable and high-yield synthesis of ketones via the Weinreb-Nahm methodology makes it an indispensable tool for researchers in drug discovery and development. The proposed synthetic route and experimental protocols in this guide provide a solid foundation for its preparation and use. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective handling in the laboratory.

References

  • LookChem. (n.d.). Cas 1195657-97-6, N-ethyl-O-methyl-hydroxylamine; hydrochloride. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.
  • Google Patents. (n.d.). US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Singh, R. P., & alent. (2003). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. The Journal of Organic Chemistry, 68(21), 8179–8181.
  • Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-Ethylhydroxylamine Hydrochloride: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • European Patent Office. (n.d.). A method for the preparation of N-ethylhydroxylamine hydrochloride - EP 0534347 A2. Retrieved from [Link]

  • Google Patents. (n.d.). HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride.
  • European Patent Office. (n.d.). A method for the preparation of N-ethylhydroxylamine hydrochloride - EP 0534347 B1. Retrieved from [Link]

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O-Methylhydroxylamine Hydrochloride: A Technical Guide to its Scientific Lineage, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methylhydroxylamine hydrochloride, a seemingly simple yet remarkably versatile reagent, holds a significant position in the toolkit of researchers, scientists, and drug development professionals. Its journey from the early explorations of hydroxylamine chemistry to its current indispensable role in the synthesis of life-saving pharmaceuticals and as a critical tool in metabolomics and cancer research is a testament to the enduring power of fundamental organic chemistry. This in-depth technical guide provides a comprehensive overview of O-methylhydroxylamine hydrochloride, delving into its historical discovery, core synthetic methodologies with detailed protocols, and its diverse applications. The narrative emphasizes the causality behind experimental choices and provides self-validating systems for the described protocols, ensuring both scientific integrity and practical utility.

A Historical Perspective: From Lossen's Discovery to a Modern Reagent

The story of O-methylhydroxylamine hydrochloride is intrinsically linked to the discovery of its parent compound, hydroxylamine. In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylammonium chloride, opening a new chapter in nitrogen chemistry.[1] Lossen's pioneering work on hydroxylamines, their preparation, properties, and derivatives laid the fundamental groundwork for future investigations into this class of compounds.[2][3]

While a singular "discovery" of O-methylhydroxylamine is not prominently documented, its emergence can be traced to the broader exploration of hydroxylamine and oxime chemistry in the late 19th and early 20th centuries. The reaction to form oximes from hydroxylamine and aldehydes or ketones became a cornerstone of organic chemistry during this period.[4] A pivotal moment in the direct lineage of O-methylhydroxylamine synthesis was the work of Dunstan and Goulding, who in 1901, described the O-methylation of acetone oxime.[5] This reaction, the O-alkylation of an oxime, represents a key step in one of the most common and reliable methods for synthesizing O-methylhydroxylamine hydrochloride still employed today. This historical context underscores a common theme in chemical discovery: the development of new reagents often arises from the systematic exploration of the reactivity of a parent functional group.

Physicochemical Properties

O-Methylhydroxylamine is most commonly handled and commercially available as its hydrochloride salt due to the greater stability and ease of handling of the solid salt compared to the volatile and odorous free base.

PropertyO-MethylhydroxylamineO-Methylhydroxylamine Hydrochloride
Synonyms Methoxyamine, (Aminooxy)methaneMethoxyamine HCl, Methoxylamine hydrochloride
CAS Number 67-62-9593-56-6
Molecular Formula CH₅NOCH₅NO·HCl
Molecular Weight 47.06 g/mol 83.52 g/mol
Appearance Colorless liquidOff-white crystalline powder
Melting Point -86.4 °C149-152 °C (decomposes)
Boiling Point 48-50 °CNot applicable
Solubility Soluble in water and alcoholSoluble in water and alcohol

Core Synthesis Methodologies: A Tale of Two Strategies

The synthesis of O-methylhydroxylamine hydrochloride is dominated by two primary strategies, each with its own merits regarding scale, starting materials, and operational complexity. The choice between these routes is a critical decision for any researcher or process chemist.

Strategy 1: The O-Alkylation of Protected Hydroxylamines

This versatile and widely employed approach relies on the principle of protecting the more nucleophilic nitrogen atom of hydroxylamine to favor alkylation on the oxygen atom. Oximes, readily formed from aldehydes or ketones, serve as excellent protecting groups.

Causality of Experimental Choice: The direct methylation of hydroxylamine is often plagued by competing N-alkylation, leading to a mixture of products. By converting hydroxylamine to an oxime (e.g., acetone oxime or butanone oxime), the nitrogen lone pair is involved in the C=N double bond, reducing its nucleophilicity and sterically hindering it. This directs the methylating agent to the more accessible oxygen atom. Subsequent acid-catalyzed hydrolysis cleaves the O-methylated oxime, liberating the desired O-methylhydroxylamine, typically as its hydrochloride salt.

Caption: O-Alkylation workflow for O-Methylhydroxylamine HCl synthesis.

Detailed Experimental Protocol (Optimized from Butanone Oxime):

  • Methylation:

    • In a suitable reaction vessel, dissolve butanone oxime in a solvent system of water and PEG 500.

    • Cool the solution to 15-20°C.

    • Add dimethyl sulfate (1.15 molar equivalents) dropwise over 3 hours while maintaining the temperature. Rationale: Dropwise addition and temperature control are crucial to manage the exothermic reaction and minimize side reactions.

  • Work-up:

    • After the reaction is complete, distill off methanol and any unreacted butanone oxime.

  • Hydrolysis:

    • To the remaining product, add a 20% solution of hydrochloric acid (1.15 molar equivalents relative to the initial butanone oxime).

    • Heat the mixture and distill to remove the butanone byproduct, controlling the overhead temperature to below 80°C. Rationale: The lower boiling point of butanone allows for its removal by distillation, driving the hydrolysis equilibrium towards the product.

    • The remaining aqueous solution of O-methylhydroxylamine hydrochloride is then concentrated to yield the crude product, which can be further purified by recrystallization.

Strategy 2: The "One-Pot" Industrial Synthesis from Inorganic Precursors

For larger-scale industrial production, a more economical "one-pot" synthesis has been developed, utilizing readily available inorganic starting materials. This process, while efficient, requires careful control of reaction conditions.

Causality of Experimental Choice: This method circumvents the need for pre-formed oximes by generating a hydroxylamine derivative in situ. The reaction of sulfur dioxide with sodium nitrite forms a hydroxylamine disulfonate species, which is then methylated and hydrolyzed in the same reaction vessel. This approach minimizes handling of intermediate compounds and reduces overall process time and cost, making it ideal for industrial applications.

Caption: One-pot industrial synthesis of O-Methylhydroxylamine HCl.

Detailed Experimental Protocol:

  • In a three-necked flask, add water, sodium nitrite (1 mol), and sodium hydroxide (2 mol).

  • Pass sulfur dioxide gas (2 mol) through the solution at 20°C over 1 hour.

  • Add sodium hydroxide (1 mol), followed by dimethyl sulfate (1 mol), and react for 1 hour.

  • Add another portion of sodium hydroxide (1 mol), followed by another portion of dimethyl sulfate (1 mol), and react for an additional hour. Rationale: The staged addition of reagents helps to control the reaction rate and temperature.

  • After the reaction is complete, the mixture is worked up by acidification and distillation to isolate the product.

Key Applications in Research and Drug Development

The utility of O-methylhydroxylamine hydrochloride spans a remarkable range of scientific disciplines, from the synthesis of blockbuster drugs to fundamental biological research.

A Cornerstone in Pharmaceutical Synthesis

O-Methylhydroxylamine hydrochloride is a critical building block in the synthesis of numerous pharmaceuticals. Its reaction with carbonyl groups to form stable O-methyl oximes is a key transformation in the construction of complex active pharmaceutical ingredients (APIs).

  • Cefuroxime: In the industrial production of the second-generation cephalosporin antibiotic Cefuroxime, O-methylhydroxylamine hydrochloride is used to synthesize the vital side-chain intermediate, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA).

  • Gemifloxacin: It is also instrumental in the synthesis of the side-chain intermediate for the fluoroquinolone antibiotic Gemifloxacin.

Caption: Role of O-Methylhydroxylamine HCl in antibiotic synthesis.

Derivatization Agent in Metabolomics

In the field of metabolomics, particularly in gas chromatography-mass spectrometry (GC-MS) based analysis, O-methylhydroxylamine hydrochloride is a widely used derivatization agent.[6]

Causality of Experimental Choice: Many metabolites, such as sugars and keto acids, contain carbonyl groups that can exist in multiple isomeric forms (e.g., cyclic hemiacetals and open-chain forms for sugars). This can lead to multiple peaks for a single analyte in a chromatogram, complicating analysis. The process of methoximation with O-methylhydroxylamine hydrochloride converts the carbonyl group into a stable O-methyl oxime derivative. This stabilizes the analyte, prevents the formation of multiple isomers, and improves its volatility for GC analysis, leading to sharper peaks and more reliable quantification.[6]

Experimental Protocol: GC-MS Sample Derivatization (Methoximation)

  • Reconstitution and Methoximation:

    • To a dried sample extract, add 10-20 µL of a methoxyamine hydrochloride solution in pyridine (e.g., 20-40 mg/mL).

    • Seal the vial and incubate the mixture with agitation at 30-37 °C for 60-90 minutes. This step converts aldehyde and ketone groups to their methoxime derivatives.

  • Silylation (a subsequent, often-paired derivatization step):

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Reseal the vial and incubate again with agitation at a slightly elevated temperature (e.g., 37 °C) for 30 minutes. This step silylates active hydrogens on hydroxyl, carboxyl, and amine groups, further increasing the volatility of the metabolites.

  • The derivatized sample is then ready for GC-MS analysis.

A Tool in Cancer Research: Inhibition of Base Excision Repair

Methoxyamine, the free base of O-methylhydroxylamine hydrochloride, has been investigated as a potential anti-cancer agent due to its ability to inhibit the base excision repair (BER) pathway.[3][6][7]

Mechanism of Action: DNA is constantly under assault from both endogenous and exogenous agents, leading to damage such as the formation of apurinic/apyrimidinic (AP) sites. The BER pathway is a crucial cellular mechanism for repairing such damage. Methoxyamine covalently binds to these AP sites in DNA, effectively blocking the subsequent steps of the BER pathway.[3][7] This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents, as the cancer cells are less able to repair the damage induced by these drugs, leading to an induction of apoptosis.[3]

Caption: Mechanism of BER inhibition by Methoxyamine.

Safety and Handling

O-Methylhydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause an allergic skin reaction.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound.[7] In case of dust generation, a NIOSH-approved respirator is necessary.[7]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

  • First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

Conclusion

O-Methylhydroxylamine hydrochloride exemplifies the journey of a chemical reagent from its conceptual origins in fundamental academic research to its widespread application in industry and medicine. Its historical roots in the pioneering work on hydroxylamines have blossomed into a diverse array of modern uses. For the synthetic chemist, it is an indispensable tool for the construction of complex molecules. For the analytical scientist, it is a key enabler of sensitive and reliable metabolic analysis. And for the cancer biologist, it offers a potential avenue for enhancing therapeutic efficacy. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage the power of this versatile compound.

References

  • Hydroxylamine. In: Wikipedia. Accessed January 17, 2026. [Link]

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  • Oxime. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
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  • Methoxyamine. In: Wikipedia. Accessed January 17, 2026. [Link]

  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite. Published July 1, 2020. Accessed January 17, 2026. [Link]

  • Preparation method of methoxyamine hydrochloride.
  • Dunstan, W. R.; Goulding, E. O-methylation of Acetone Oxime. J. Chem. Soc., Trans.1901, 79, 628-638. (Note: A direct clickable URL for this historical reference is not available, but it can be found in the archives of the Journal of the Chemical Society.)

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Methoxyamine Hydrochloride: A Versatile Reagent in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Tool

Methoxyamine hydrochloride (CH₃ONH₂·HCl), also known as O-methylhydroxylamine hydrochloride, is a white crystalline solid that has emerged as a pivotal reagent in the landscape of organic synthesis.[1][2] With a molecular weight of 83.52 g/mol , this compound is soluble in water and alcohol, rendering it highly versatile for a range of reaction conditions.[1][3] While structurally simple, its unique reactivity has cemented its role in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to its use in bioconjugation and as a crucial tool in drug discovery.[4][5] This guide provides a comprehensive overview of the core applications of methoxyamine hydrochloride, delving into the mechanistic underpinnings of its reactivity and offering practical, field-proven insights for its effective utilization.

Core Properties and Handling

PropertyValueReference
CAS Number 593-56-6[6][7]
Molecular Formula CH₅NO·HCl[1][7]
Molecular Weight 83.52 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 149-152 °C[1]
Solubility Soluble in water and alcohol; insoluble in ether and toluene[1]

Safety and Handling: Methoxyamine hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated area.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9][10] It is crucial to avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water.[10] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

The Cornerstone Application: O-Methyloxime Formation

The most prominent role of methoxyamine hydrochloride in organic chemistry is its reaction with aldehydes and ketones to form O-methyloximes.[7] This transformation is a cornerstone of carbonyl chemistry, serving purposes from purification and characterization to the protection of carbonyl groups and the modulation of biological activity.

Mechanistic Rationale: A Nucleophilic Addition-Elimination Cascade

The formation of an O-methyloxime proceeds through a nucleophilic addition-elimination mechanism, analogous to imine formation.[11][12] The nitrogen atom of methoxyamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This is followed by a series of proton transfers, culminating in the elimination of a water molecule to yield the stable O-methyloxime.[13]

The reaction is typically carried out in a protic solvent, such as ethanol or pyridine, often with the addition of a base to neutralize the hydrochloride salt and free the methoxyamine nucleophile. The equilibrium of the reaction can be driven towards the product by removing the water formed, for instance, by using a dehydrating agent or azeotropic distillation.

Oximation_Mechanism

Experimental Protocol: Synthesis of an O-Methyloxime

This protocol provides a general procedure for the oximation of a generic ketone.

Materials:

  • Ketone (1.0 eq)

  • Methoxyamine hydrochloride (1.1 - 1.5 eq)

  • Pyridine or Sodium Acetate (as base, 1.1 - 2.0 eq)

  • Ethanol or Methanol (as solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the ketone in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add methoxyamine hydrochloride to the solution.

  • Add the base (e.g., pyridine) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude O-methyloxime.

  • If necessary, purify the product by silica gel column chromatography.

Causality of Choices:

  • Excess Methoxyamine Hydrochloride: Using a slight excess of the reagent ensures the complete conversion of the starting carbonyl compound.[14]

  • Base: The addition of a base is crucial to neutralize the HCl salt, thereby liberating the free methoxyamine which is the active nucleophile. Pyridine often serves as both a base and a solvent.

  • Solvent: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve both the reactants and the hydrochloride salt.

  • Temperature: While many oximations proceed efficiently at room temperature, gentle heating can accelerate the reaction rate for less reactive ketones.

Advantages Over Hydroxylamine

While hydroxylamine also reacts with carbonyls to form oximes, methoxyamine hydrochloride offers several distinct advantages:

  • Increased Stability: O-methyloximes are generally more stable than their corresponding oximes, which can be prone to rearrangement (e.g., the Beckmann rearrangement) under acidic conditions.[13]

  • Improved Volatility and Solubility: The methyl ether group enhances the volatility and solubility of the derivative in organic solvents, which is particularly beneficial for analytical applications such as gas chromatography-mass spectrometry (GC-MS).

  • Reduced Reactivity of the Oxime: The O-methyl group can temper the reactivity of the oxime functionality, preventing unwanted side reactions in subsequent synthetic steps.

Expanding Horizons: Methoxyamine Hydrochloride in Drug Discovery and Bioconjugation

Beyond its classical role in synthesis, methoxyamine hydrochloride has found significant utility in the realms of drug discovery and chemical biology.

A Tool for Modulating Biological Activity

The conversion of a carbonyl group in a biologically active molecule to an O-methyloxime can profoundly impact its pharmacological properties. This modification can influence factors such as:

  • Receptor Binding: The size and electronics of the O-methyloxime can alter the binding affinity and selectivity of a ligand for its target receptor.

  • Metabolic Stability: The oxime ether linkage is generally more resistant to metabolic degradation compared to a free carbonyl group, potentially leading to an extended in vivo half-life.

  • Solubility and Bioavailability: The introduction of the methoxy group can modulate the lipophilicity of a molecule, thereby affecting its solubility and ability to cross biological membranes.

The synthesis of second-generation cephalosporin antibiotics like cefuroxime is a prime example of the industrial application of methoxyamine hydrochloride in modifying a drug's properties.[4][5]

Bioconjugation and Chemical Ligation

The robust and chemoselective reaction between methoxyamine and carbonyl compounds forms the basis of powerful bioconjugation strategies.[15] This "oxime ligation" allows for the site-specific labeling and modification of biomolecules, such as proteins and peptides, that have been engineered to contain a unique aldehyde or ketone handle.

Bioconjugation_Workflow

This technique is invaluable for:

  • Fluorescent Labeling: Attaching fluorescent probes to proteins for imaging and tracking studies.

  • Protein Immobilization: Covalently linking proteins to solid supports for applications like affinity chromatography and microarrays.

  • Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a cytotoxic drug is specifically attached to an antibody for targeted cancer therapy.

Emerging Applications: A Glimpse into the Future

The versatility of methoxyamine hydrochloride continues to inspire new applications in organic chemistry.

Role as a Base Excision Repair (BER) Inhibitor

In the context of cancer therapy, methoxyamine has been identified as a potent inhibitor of the base excision repair (BER) pathway.[16][17] It covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER process.[3][18] This inhibition prevents the repair of DNA damage, leading to the accumulation of strand breaks and ultimately apoptosis in cancer cells.[17] Methoxyamine hydrochloride has shown promise in synergistically enhancing the efficacy of DNA-damaging chemotherapeutic agents.[16]

Use in Combinatorial Chemistry

The reliability and high yield of oxime formation make it an attractive reaction for combinatorial chemistry and the generation of large compound libraries for high-throughput screening. The mild reaction conditions are compatible with a wide range of functional groups, allowing for the rapid diversification of molecular scaffolds.

Conclusion: An Indispensable Reagent with Enduring Relevance

Methoxyamine hydrochloride has firmly established itself as a versatile and indispensable tool in the arsenal of the modern organic chemist. Its fundamental role in the formation of stable O-methyloximes provides a robust method for the manipulation and characterization of carbonyl compounds. Furthermore, its expanding applications in drug discovery, bioconjugation, and as a potential therapeutic agent underscore its continued importance and the exciting future possibilities that await this seemingly simple yet powerful molecule. As research continues to push the boundaries of chemical synthesis and biology, the utility of methoxyamine hydrochloride is set to expand even further.

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Methoxyamine HCl: A Technical Guide to the Inhibition of Base Excision Repair

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methoxyamine Hydrochloride (HCl), a potent inhibitor of the Base Excision Repair (BER) pathway. We will delve into the fundamental mechanisms of DNA damage and the intricacies of the BER pathway, establishing the critical role of the apurinic/apyrimidinic (AP) site as a therapeutic target. The core of this guide focuses on the specific mechanism by which Methoxyamine HCl covalently modifies these AP sites, effectively halting the repair process. Furthermore, we will discuss the profound implications of this inhibition, particularly its ability to sensitize cancer cells to DNA-damaging agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of Methoxyamine HCl in a laboratory setting.

Introduction: The Constant Threat of DNA Damage and the Base Excision Repair Pathway

The integrity of our genome is under constant assault from both endogenous and exogenous sources. Reactive oxygen species (ROS), alkylating agents, and spontaneous base deamination contribute to a daily barrage of DNA lesions.[1] To counteract this, cells have evolved a sophisticated network of DNA repair mechanisms. The Base Excision Repair (BER) pathway is a primary defense, responsible for correcting small, non-helix-distorting base lesions such as oxidized or alkylated bases.[2][3]

The BER pathway can be broadly categorized into five key steps:

  • Recognition and Excision: A DNA glycosylase recognizes the specific damaged base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.[1][4]

  • Incision: An AP endonuclease, primarily APE1 in mammals, recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion.[1][5] This creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) flap.[1]

  • End Processing: DNA polymerase β (Pol β) is recruited to the site. It possesses a dRP lyase activity that removes the 5'-dRP residue.[6][7]

  • Repair Synthesis: Pol β then fills the single-nucleotide gap using the intact complementary strand as a template.[7]

  • Ligation: DNA ligase III seals the final nick in the DNA backbone, completing the repair process.[2]

Defects in the BER pathway can lead to an accumulation of mutations, contributing to carcinogenesis.[2][6] Consequently, the enzymes and intermediates within this pathway, particularly the AP site, represent promising targets for therapeutic intervention.[8]

BER_Pathway cluster_0 DNA with Damaged Base cluster_1 Base Excision cluster_2 Incision & Processing cluster_3 Synthesis & Ligation DNA_start Damaged Base (e.g., 8-oxoG) AP_Site Apurinic/Apyrimidinic (AP) Site DNA_start->AP_Site DNA Glycosylase Nick Nick with 5'-dRP AP_Site->Nick APE1 Endonuclease Gap Single Nucleotide Gap Nick->Gap DNA Polymerase β (Lyase activity) Repaired_DNA Repaired DNA Gap->Repaired_DNA DNA Polymerase β (Synthesis) & DNA Ligase III

Caption: The canonical Base Excision Repair (BER) pathway.

Methoxyamine HCl: A Targeted Inhibitor of the BER Pathway

Chemical Properties

Methoxyamine hydrochloride (CH₃ONH₂ · HCl) is the hydrochloride salt of methoxyamine.[9] It is an orally active, small-molecule amine that is highly soluble in water.[10][11]

PropertyValue
CAS Number 593-56-6
Molecular Formula CH₅NO · HCl
Molecular Weight 83.52 g/mol
Appearance Off-white crystalline solid
Solubility Soluble in water and polar organic solvents
Mechanism of Action: Covalent Modification of AP Sites

The therapeutic potential of Methoxyamine HCl lies in its ability to specifically and potently inhibit the BER pathway.[10][12] It does not target the BER enzymes directly. Instead, it acts on the key intermediate of the pathway: the AP site.

Following the action of a DNA glycosylase, the resulting AP site exists in equilibrium between a cyclic furanose form and an open-chain aldehyde form. Methoxyamine HCl reacts with the aldehyde group of the open-chain form, creating a stable, covalent methoxyamine-AP (MX-AP) adduct.[13][14][15]

This modification is critical for several reasons:

  • APE1 Resistance: The MX-AP adduct is not recognized by AP endonuclease 1 (APE1).[13][14] This effectively blocks the incision step, halting the BER pathway before the single-strand break is even created.[16]

  • Persistence of Lesions: By forming a stable covalent bond, Methoxyamine HCl "traps" the AP site, preventing its repair.[17] This leads to an accumulation of these modified, unrepaired lesions in the DNA.

  • Conversion to Lethal Damage: During DNA replication, the persistent MX-AP sites can cause replication fork collapse, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[17][18] This ultimately triggers cell cycle arrest and apoptosis.

Methoxyamine_MoA cluster_0 BER Pathway Intermediate cluster_1 Therapeutic Intervention cluster_2 Blocked Pathway AP_Site AP Site (Aldehyde form) MX_AP Stable MX-AP Adduct AP_Site->MX_AP Covalent Binding Methoxyamine Methoxyamine HCl Methoxyamine->MX_AP Blocked_APE1 APE1 cannot incise MX_AP->Blocked_APE1 DSB DNA Double-Strand Breaks (during replication) MX_AP->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Methoxyamine HCl action.

Applications in Cancer Research and Therapy

The primary application of Methoxyamine HCl is as a chemosensitizer and radiosensitizer.[12] Many conventional cancer therapies, including alkylating agents (e.g., temozolomide) and ionizing radiation, function by inducing DNA damage.[16] However, cancer cells can develop resistance by upregulating their DNA repair pathways, including BER.

By inhibiting BER, Methoxyamine HCl prevents the repair of therapy-induced DNA lesions, leading to a synergistic enhancement of cytotoxicity.[10] This has been demonstrated in numerous preclinical studies and is the basis for its investigation in clinical trials.[13][16][18][19]

Key Therapeutic Strategies:

  • Potentiation of Alkylating Agents: Methoxyamine HCl significantly enhances the anti-tumor effects of drugs like temozolomide and fludarabine in various cancer models, including glioblastoma and hematologic malignancies.[10][16][18]

  • Overcoming Resistance: It has shown the potential to overcome resistance to chemotherapy, even in tumors with genetic characteristics that typically confer resistance, such as high levels of O⁶-methylguanine-DNA methyltransferase (MGMT).[16]

  • Targeting Topoisomerase IIα: The persistent MX-AP sites can also act as poisons for topoisomerase IIα, an enzyme crucial for DNA replication.[13] This dual mechanism of action—BER inhibition and topoisomerase poisoning—contributes to its potent anti-cancer effects.[13]

A phase I clinical trial combining Methoxyamine HCl (TRC102) with temozolomide in patients with refractory solid tumors demonstrated that the combination is active and has a manageable side effect profile, with partial responses observed in several cancer types.[16]

Experimental Protocols and Methodologies

Preparation of Methoxyamine HCl Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. DMSO is a common solvent, but for in vivo studies, formulations with PEG300 and Tween-80 are often used to improve solubility and bioavailability.[10] It is crucial to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

Protocol for a 100 mM Stock Solution in DMSO:

  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet.

  • Weighing: Accurately weigh out 8.35 mg of Methoxyamine HCl powder.

  • Dissolving: Add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting: Dispense into sterile, single-use aliquots (e.g., 20 µL).

  • Storage: Store aliquots at -80°C for long-term stability (up to 2 years).[10]

Cell-Based Assay for Measuring BER Inhibition and Cytotoxicity

Causality: This workflow is designed to assess the efficacy of Methoxyamine HCl as a chemosensitizer. A clonogenic survival assay is the gold standard for measuring the cytotoxic effects of a treatment, as it assesses the ability of a single cell to proliferate and form a colony. The inclusion of multiple treatment arms (vehicle, Methoxyamine HCl alone, DNA-damaging agent alone, and combination) is critical to demonstrate a synergistic effect.

Experimental_Workflow start Seed Cells at Low Density pretreat Pre-treat with Methoxyamine HCl (e.g., 1-2 mM) for 1-2 hours start->pretreat treat Add DNA Damaging Agent (e.g., Temozolomide) pretreat->treat incubate Incubate for 24 hours treat->incubate wash Wash and Replace with Fresh Medium incubate->wash grow Incubate for 10-14 days for Colony Formation wash->grow fix_stain Fix and Stain Colonies (e.g., Crystal Violet) grow->fix_stain count Count Colonies and Calculate Survival Fraction fix_stain->count end Determine Synergistic Effect count->end

Caption: Workflow for a clonogenic survival assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., U87MG glioblastoma cells) in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.

  • Pre-treatment: The next day, pre-treat the cells with Methoxyamine HCl (e.g., 1 mM) for 1-2 hours. This allows the drug to enter the cells and be available to react with AP sites as they are formed.

  • Co-treatment: Add the DNA-damaging agent (e.g., Temozolomide at various concentrations) to the wells already containing Methoxyamine HCl.

  • Controls: Include the following controls:

    • Vehicle control (medium only)

    • Methoxyamine HCl only

    • Temozolomide only

  • Incubation: Incubate the cells with the drugs for 24 hours.

  • Recovery: After 24 hours, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, complete medium.

  • Colony Growth: Return the plates to the incubator and allow colonies to form over 10-14 days.

  • Staining: When colonies are visible to the naked eye, remove the medium, wash with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Analysis: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

  • Calculation: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. A synergistic effect is observed when the combination treatment results in a lower surviving fraction than the additive effect of the individual treatments.

Assays to Measure BER Inhibition

Directly measuring BER inhibition can provide mechanistic insight. Several methods are available:

  • Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks. Increased tail length in cells treated with a DNA-damaging agent plus Methoxyamine HCl, compared to the agent alone, indicates an accumulation of unrepaired lesions.[18]

  • γH2AX Foci Formation: The phosphorylation of histone H2AX (γH2AX) is a marker of DNA double-strand breaks. Immunofluorescence staining for γH2AX foci can quantify the conversion of single-strand breaks and AP sites into DSBs, a key consequence of Methoxyamine HCl action.[13][18]

  • Oligonucleotide Retrieval Assay: This is a more direct method where a synthetic DNA substrate containing a specific lesion is transfected into cells. The repair of this substrate can be quantified by qPCR, providing a measure of the cell's BER capacity.[20]

Conclusion and Future Directions

Methoxyamine HCl is a powerful and specific inhibitor of the Base Excision Repair pathway. By covalently modifying AP sites, it creates a roadblock in the DNA repair process, leading to the accumulation of cytotoxic lesions and sensitizing cancer cells to DNA-damaging therapies. Its well-defined mechanism of action and oral bioavailability make it a compelling candidate for further clinical development, particularly in combination with alkylating agents and radiotherapy. Future research will likely focus on identifying predictive biomarkers to determine which patient populations will benefit most from this therapeutic strategy and exploring its efficacy in a wider range of malignancies.

References

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An In-depth Technical Guide to the Theoretical and Practical Aspects of Oxime Formation with Ethyl(methoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Stoichiometry

In the landscape of modern drug development, bioconjugation, and synthetic chemistry, the formation of the oxime bond stands out for its reliability, selectivity, and robustness.[1] While the reaction between a carbonyl compound and a hydroxylamine derivative appears straightforward on paper, a deep, mechanistic understanding is what separates routine synthesis from high-yield, reproducible, and scalable processes. This guide moves beyond a simple recitation of protocols to explore the core theoretical principles governing oxime formation, with a specific focus on the increasingly utilized reagent, Ethyl(methoxy)amine hydrochloride. Our objective is to provide researchers, scientists, and drug development professionals with a framework for not just performing the reaction, but for troubleshooting, optimizing, and innovating with it. We will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in first principles.

The Oxime Ligation: A Mechanistic Deep Dive

The formation of an oxime is fundamentally a condensation reaction between an aldehyde or a ketone and a hydroxylamine derivative, resulting in an imine-like C=N double bond with a hydroxyl or alkoxy group attached to the nitrogen.[2] The reaction proceeds via a well-established two-step mechanism: nucleophilic addition followed by dehydration.[3][4]

Step 1: Nucleophilic Addition to the Carbonyl The reaction initiates with the lone pair of electrons on the nitrogen atom of ethyl(methoxy)amine acting as a nucleophile, attacking the electrophilic carbon of the carbonyl group.[4] It is a common point of inquiry why the more electronegative oxygen atom does not initiate the attack. The answer lies in the principles of nucleophilicity: nitrogen is less electronegative than oxygen, meaning its lone pair is held less tightly and is more available for donation.[5] Furthermore, the adjacent oxygen atom exerts a repulsive force on the nitrogen lone pair, known as the alpha effect, which enhances its nucleophilicity.[5] This attack forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[6]

Step 2: Acid-Catalyzed Dehydration The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable oxime C=N bond.[4] This dehydration step is the rate-limiting step under most conditions and is significantly accelerated by acid catalysis.[6] A proton source protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). Subsequent departure of water and deprotonation of the nitrogen yields the final O-ethyl oxime product.

Oxime Formation Mechanism General Mechanism of Oxime Formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 R¹-C(=O)-R² (Ketone/Aldehyde) INT R¹-C(OH)(NH-O-Et)-R² (Carbinolamine) R1->INT Nucleophilic Addition R2 H₂N-O-Et (Ethyl(methoxy)amine) R2->INT P1 R¹-C(=N-O-Et)-R² (O-Ethyl Oxime) INT->P1 Dehydration (-H₂O) P2 H₂O (Water) INT->P2 catalyst + H⁺ (Acid Catalyst) catalyst->INT Protonates OH

Caption: Step-by-step experimental workflow for oxime synthesis.

Step-by-Step Methodology:

  • Reagent Preparation (The "Why"): In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add this compound (1.2 eq). The excess hydroxylamine derivative helps drive the reaction equilibrium towards the product. The ethanol/water co-solvent system ensures the solubility of both the organic ketone and the polar amine salt.

  • pH Control (The "Why"): Add sodium acetate (1.5 eq) to the solution with stirring. Sodium acetate acts as a weak base to neutralize the HCl salt and as a buffer to maintain the pH in the optimal 4.5-5.5 range, ensuring a maximal reaction rate as previously discussed.

  • Reaction and Monitoring (The "Why"): Stir the reaction mixture at room temperature (25 °C). The progress of the reaction should be monitored periodically (e.g., every 30 minutes) using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. This prevents unnecessary side reactions and determines the point of optimal yield.

  • Workup and Extraction (The "Why"): Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This neutralizes any remaining acid catalyst and ensures the product is in its neutral form. Extract the aqueous mixture three times with ethyl acetate. The desired oxime product is significantly more soluble in the organic solvent than in the aqueous phase.

  • Washing and Drying (The "Why"): Combine the organic extracts and wash with brine (saturated NaCl solution). This step removes the bulk of the dissolved water from the organic layer. Dry the organic layer over anhydrous magnesium sulfate to remove residual water, which could interfere with product stability or subsequent reactions.

  • Isolation and Purification (The "Why"): Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude O-ethyl oxime. If necessary, purify the product further using flash column chromatography to remove any unreacted starting material or byproducts.

Conclusion: From Theory to Application

The formation of an oxime using this compound is a powerful and versatile ligation strategy. Its success hinges on a clear understanding of the underlying mechanistic principles. By carefully controlling pH to balance the demands of nucleophilic attack and dehydration, and by leveraging catalysts when necessary, researchers can achieve high efficiency and reproducibility. The superior hydrolytic stability of the resulting O-ethyl oxime ether makes this specific reagent an authoritative choice for applications demanding robust molecular constructs, particularly in the fields of drug delivery and diagnostics. This guide serves as a foundational tool, empowering scientists to apply these theoretical aspects to achieve practical success in the laboratory.

References

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  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH.

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.

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  • RSC Publishing. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.

  • Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.

  • ResearchGate. What is the purpose of methoxyamine HCl in GC derivatisation?.

  • PubMed. Stability of reconstituted methohexital sodium.

  • Fisher Scientific. SAFETY DATA SHEET - Ethoxyamine hydrochloride.

  • ResearchGate. (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010).

  • ACS Publications. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

  • RSC Publishing. Boronic acids facilitate rapid oxime condensations at neutral pH.

  • PubMed. The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates.

  • TCI Chemicals. SAFETY DATA SHEET - Methoxyamine Hydrochloride.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methoxylamine hydrochloride, 25-30% aqueous solution.

  • ChemRxiv. Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control.

  • Deepak Nitrite. SAFETY DATA SHEET Methoxylamine Hydrochloride solution.

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O-Methylhydroxylamine hydrochloride for beginners in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-Methylhydroxylamine Hydrochloride for Synthesis

As a cornerstone reagent in modern organic chemistry, O-Methylhydroxylamine hydrochloride (also known as Methoxyamine hydrochloride) offers a unique combination of reactivity and stability, making it indispensable for researchers, synthetic chemists, and drug development professionals.[1][2] Its primary utility lies in its efficient reaction with carbonyl compounds to form stable O-methyl oximes, a critical transformation in pharmaceutical synthesis and analytical derivatization.[2][3] This guide provides an in-depth exploration of its properties, core applications, detailed experimental protocols, and essential safety considerations, grounded in established scientific principles.

Physicochemical and Handling Characteristics

O-Methylhydroxylamine is most commonly supplied and handled as its hydrochloride salt, which enhances its stability and ease of use compared to the free base.[2] It presents as a white to off-white crystalline powder that is soluble in water and alcohol.[1][4] A key characteristic is its hygroscopic nature, necessitating storage in a dry, well-ventilated environment, protected from moisture.[1][5]

Table 1: Physicochemical Properties of O-Methylhydroxylamine Hydrochloride

PropertyValueSource(s)
CAS Number 593-56-6[2][4][6]
Molecular Formula CH₅NO·HCl (or CH₆ClNO)[1][2][6][7]
Molecular Weight 83.52 g/mol [2][4][8]
Appearance White to off-white crystalline powder[1][2]
Melting Point 151-154 °C (decomposes)[1][4][8]
Solubility Soluble in water and alcohol[1][2]
Key Characteristic Hygroscopic[1][5]

Core Application: The Formation of O-Methyl Oximes

The quintessential reaction of O-Methylhydroxylamine hydrochloride is its condensation with aldehydes and ketones to form O-methyl oxime ethers. This transformation is a cornerstone of synthetic chemistry for two primary reasons:

  • Carbonyl Group Protection: It provides a stable protecting group for aldehydes and ketones, which can be carried through various synthetic steps and later removed if necessary.

  • Synthesis of Nitrogen-Containing Scaffolds: The resulting oxime ether is a versatile intermediate for synthesizing a wide array of more complex nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.[2][9][10]

The reaction proceeds via nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N-OCH₃ bond. A base is typically required to neutralize the hydrochloride salt, liberating the free O-methylhydroxylamine to act as the nucleophile.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification dissolve Dissolve Aldehyde in Solvent add_reagents Add O-Methylhydroxylamine HCl & Base dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor Progress by TLC stir->monitor workup Solvent Removal & Water Addition monitor->workup isolate Isolate Product (Filtration/Extraction) workup->isolate purify Purify by Recrystallization isolate->purify

Sources

Methodological & Application

Application Note & Protocol: O-Methylhydroxylamine Hydrochloride for Robust Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-methyl oximes (O-alkoximes) are critical functional groups in medicinal chemistry, agrochemicals, and as stable derivatives for analytical purposes.[1] They serve as bioisosteres, protecting groups, and key intermediates in complex syntheses. O-Methylhydroxylamine hydrochloride (MeONH₂·HCl) has emerged as a superior reagent for their synthesis due to its stability, ease of handling, and high reactivity compared to hydroxylamine itself. This guide provides an in-depth analysis of the oximation reaction mechanism, a detailed, field-proven protocol for the synthesis of O-methyl oximes from carbonyl compounds, and practical insights for optimization and troubleshooting.

Introduction: The Value of O-Methyl Oximes

The transformation of aldehydes and ketones into oximes is a fundamental reaction in organic chemistry. While simple oximes (C=N-OH) are useful, their O-alkylated counterparts, particularly O-methyl oximes (C=N-OCH₃), offer enhanced stability and desirable physicochemical properties.[2] This increased stability is crucial in multi-step syntheses and for compounds intended for biological applications.

O-Methylhydroxylamine hydrochloride is the reagent of choice for this transformation. As a salt, it is a stable, crystalline solid that is less prone to degradation than the free base.[3][4] Its use is widespread, from the derivatization of metabolites for GC-MS analysis to the synthesis of blockbuster pharmaceuticals like the antibiotic cefuroxime.[1][3]

Mechanism of Oximation

The reaction between a carbonyl compound and O-methylhydroxylamine proceeds via a nucleophilic addition-elimination pathway. The reaction is highly pH-dependent.

  • Activation (Acid Catalysis) : In a mildly acidic solution, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack : The nitrogen atom of O-methylhydroxylamine, with its lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination) : The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the O-methyl oxime.

Since MeONH₂·HCl is an acid salt, it can act as its own catalyst.[5] However, the free amine is the active nucleophile. Therefore, a base is typically added to neutralize the HCl salt, freeing the O-methylhydroxylamine to react. The optimal pH for oximation is typically between 4 and 6, a compromise that ensures sufficient carbonyl activation without excessive protonation of the nucleophile.

Reagent Profile: O-Methylhydroxylamine Hydrochloride

PropertyValueSource
Formula CH₅NO·HCl[5]
Molecular Weight 83.52 g/mol [5]
Appearance Off-white to white crystalline solid[5]
Melting Point 149-152 °C (decomposes)[3][4]
Solubility Soluble in water and alcohols (e.g., ethanol, methanol)[3][4]

Advantages:

  • Stability: As a hydrochloride salt, it is air-stable and has a long shelf life.

  • Ease of Handling: It is a non-volatile solid, simplifying weighing and dispensing.[6]

  • Reactivity: It readily reacts with a wide range of aldehydes and ketones.[7]

  • Product Stability: Forms stable O-methyl oximes that are generally more resistant to hydrolysis than simple oximes or hydrazones.[2]

Safety & Handling: O-Methylhydroxylamine hydrochloride is a hazardous chemical. It causes severe skin burns, and eye damage, and may cause an allergic skin reaction or respiratory irritation.[5][8][9]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear a lab coat, chemical-impermeable gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[8][10]

  • Spill Response: In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal. Do not create dust.[6]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong bases and sources of ignition.[9][10]

Detailed Experimental Protocol: Synthesis of an O-Methyl Oxime

This protocol provides a general method for the oximation of a generic ketone or aldehyde.

Materials:

  • Carbonyl compound (aldehyde or ketone) (1.0 eq)

  • O-Methylhydroxylamine hydrochloride (1.1 - 1.5 eq)

  • Base (e.g., pyridine, sodium acetate, sodium carbonate) (1.1 - 2.0 eq)

  • Solvent (e.g., ethanol, methanol, pyridine/ethanol mixture)

  • Reaction flask (Round-bottom flask)

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the carbonyl compound (1.0 eq) and dissolve it in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add O-Methylhydroxylamine hydrochloride (1.2 eq). Stir for 2-3 minutes to ensure good mixing.[11]

  • Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirring mixture.[11] If using a solid base like sodium carbonate, it can be added along with the MeONH₂·HCl.[12] The addition of a base is crucial to free the nucleophilic amine.[12]

  • Reaction Monitoring: Stir the reaction at room temperature or heat to reflux (typically 40-80 °C) as needed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed. Reaction times can vary from 1 to 24 hours.[13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and ethyl acetate (or another suitable organic solvent like dichloromethane).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude O-methyl oxime.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if it is a solid.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of an O-methyl oxime.

OximationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh Weigh Carbonyl, MeONH2·HCl, & Base dissolve Dissolve Carbonyl in Solvent weigh->dissolve add_reagents Add MeONH2·HCl & Base to Flask dissolve->add_reagents react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagents->react concentrate Concentrate Reaction Mixture react->concentrate extract Aqueous Workup (Extraction) concentrate->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify Product (Chromatography/ Recrystallization) dry->purify final_product Pure O-Methyl Oxime purify->final_product Characterize (NMR, MS, IR)

Caption: General workflow for O-methyl oxime synthesis.

Optimization and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently active carbonyl (e.g., hindered ketone). Incorrect pH (too acidic or too basic). Low temperature.Increase reaction temperature (reflux). Screen different bases (e.g., NaOAc, Na₂CO₃, Et₃N) to optimize pH.[13] Increase reaction time.
Incomplete Reaction Insufficient reagent. Equilibrium issue.Add a slight excess of MeONH₂·HCl and base (e.g., 1.5 eq). If possible, remove water as it forms (e.g., using a Dean-Stark trap, though less common for this reaction).
Formation of Side Products Degradation of starting material or product. Competing reactions.Run the reaction at a lower temperature for a longer period. Ensure the purity of starting materials and solvents.
Difficult Workup Product is water-soluble. Emulsion formation during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. If emulsions form, allow the mixture to stand or add a small amount of brine to break it.

Conclusion

O-Methylhydroxylamine hydrochloride is an indispensable reagent for the efficient and reliable synthesis of O-methyl oximes. Its stability and ease of use make it suitable for a wide array of applications in both academic and industrial research. By understanding the reaction mechanism and following a robust, optimized protocol, researchers can successfully synthesize these valuable compounds in high yield and purity. The protocol and guidelines presented here offer a comprehensive framework for achieving this transformation effectively.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine. Benchchem. 1

  • NOAA. (2024). O-METHYLHYDROXYLAMINE HYDROCHLORIDE. CAMEO Chemicals. Link

  • Slideshare. (n.d.). Oxime Formation Step Optimization. Link

  • AK Scientific, Inc. (n.d.). O-Methylhydroxylamine hydrochloride Safety Data Sheet. Link

  • BenchChem. (2025). An In-Depth Technical Guide to O-Methylhydroxylamine: Properties, Protocols, and Biological Interactions. Link

  • BenchChem. (2025). Essential Safety and Handling Guide for O-Methylhydroxylamine. Link

  • PubChem. (2025). O-Methylhydroxylamine hydrochloride. National Center for Biotechnology Information. Link

  • Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Link

  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - O-Methylhydroxylamine hydrochloride. Link

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Link

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Link

  • International Journal of ChemTech Research. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Link

  • BenchChem. (2025). O-Methylhydroxylamine compared to other alkoxyamines for oxime formation. Link

  • BenchChem. (2025). O-Methylhydroxylamine: A Technical Guide for Researchers. Link

  • Chemistry Stack Exchange. (2017). How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone?. Link

  • ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. Link

  • ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. Link

  • Google Patents. (n.d.). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Link

  • Wikipedia. (n.d.). Methoxyamine. Link

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride. Link

Sources

Application Note: Methoxyamine HCl Derivatization of Carbonyls for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Hurdles of Carbonyl Compounds

Carbonyl-containing molecules, such as aldehydes and ketones, are fundamental to a vast array of biological and chemical processes. They are key intermediates in metabolism (e.g., sugars, keto acids), indicators of oxidative stress, and important components of flavors and fragrances. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The majority of these compounds are polar, non-volatile, and can be thermally unstable.[1] This inherent chemical nature leads to poor chromatographic peak shape, low sensitivity, and often, inaccurate quantification.

A significant analytical artifact arises from the tendency of many carbonyls, particularly reducing sugars and α-keto acids, to exist in multiple tautomeric forms (e.g., ring-chain tautomerism in sugars).[2][3] If analyzed directly, a single compound can produce multiple peaks, hopelessly complicating the resulting chromatogram.

To overcome these obstacles, chemical derivatization is an essential sample preparation step.[1][4] This application note provides a detailed guide to a robust and widely adopted two-step derivatization strategy, beginning with the methoximation of carbonyl groups using Methoxyamine Hydrochloride (HCl), often followed by silylation of other active functional groups. Methoximation effectively "protects" the reactive carbonyl group, converting it into a stable O-methyl oxime derivative.[4][5][6] This initial step prevents tautomerization, reduces polarity, and increases the thermal stability of the analyte, paving the way for reliable and reproducible GC-MS analysis.[2][4]

The Chemistry of Methoximation: Mechanism and Rationale

The primary function of methoxyamine is to stabilize carbonyl groups prior to subsequent derivatization and GC-MS analysis.[6][7] The reaction involves the nucleophilic addition of methoxyamine to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an O-methyl oxime (often referred to as a methoxime).[2][4]

The core benefits of this reaction are:

  • Stabilization and Prevention of Isomerism: The formation of the C=N-OCH₃ bond locks the molecule in a single, stable form. This is critical for analytes like glucose, which can exist in multiple cyclic anomers and an open-chain form. Methoximation effectively traps the open-chain structure, preventing the formation of multiple silylated derivatives from a single sugar.[2][4]

  • Increased Volatility: The resulting oxime is significantly more volatile and thermally stable than the original carbonyl compound, a prerequisite for gas chromatography.[4]

  • Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks and better resolution from other components in the sample matrix.[4]

The reaction proceeds as follows:

Workflow start Start: Dried Sample Extract in GC Vial mox Step 1: Methoximation 1. Add MOX Reagent in Pyridine. 2. Cap tightly and vortex. 3. Incubate with shaking. start->mox silylation Step 2: Silylation 1. Cool to room temperature. 2. Add MSTFA + 1% TMCS. 3. Cap tightly and vortex. 4. Incubate with shaking. mox->silylation analysis Ready for GC-MS Analysis 1. Cool to room temperature. 2. Transfer to vial with insert if needed. 3. Analyze within 24 hours. silylation->analysis

Caption: The two-step derivatization workflow for GC-MS analysis of carbonyls.

Experimental Procedure:

  • Methoximation:

    • To the completely dried sample residue, add a defined volume of the MOX reagent (e.g., 50-80 µL). [8][9][10] * Immediately cap the vial tightly to prevent atmospheric moisture from entering.

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Incubate the mixture in a heated shaker or oven. Common conditions are 90 minutes at 30°C or 60 minutes at 37°C . [2][8][11](See Table 1 for more options).

  • Silylation:

    • After incubation, allow the vials to cool to room temperature.

    • Add a defined volume of the silylation reagent (e.g., 40-90 µL of MSTFA + 1% TMCS). [8][11] * Immediately cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture. A typical condition is 30 minutes at 37°C . [2][4][11]

  • Final Preparation:

    • After the final incubation, cool the samples to room temperature.

    • The sample is now ready for injection. If the sample volume is low, transfer it to a GC vial with a micro-insert to ensure proper injection by the autosampler.

    • Stability Note: Derivatized samples should be analyzed promptly, ideally within 24 hours, as the derivatives can degrade over time. [12][11][10]

Protocol Parameters and Optimization

While the protocol above is widely applicable, the optimal conditions can vary based on the analytes and sample matrix. The following table summarizes parameters reported in various studies, providing a basis for method development.

ParameterCondition 1Condition 2Condition 3Condition 4Source(s)
MOX Reagent Conc. 20 mg/mL in Pyridine20 mg/mL in Pyridine40 mg/mL in Pyridine20 mg/mL in Pyridine,[8][9][10] [11]
Methoximation Temp. 30°C37°C30°C50°C,[8],[2],[11] [10]
Methoximation Time 90 minutes90 minutes90 minutes90 minutes,[8][11],[2] [10]
Silylation Reagent MSTFAMSTFAMSTFA + 1% TMCSBSTFA + 1% TMCS,[8],[2],[11] [10]
Silylation Temp. 37°C37°C37°C60°C,[8],[2],[11] [10]
Silylation Time 30 minutes30 minutes30 minutes60 minutes,[8],[2],[11] [10]

Causality Behind Parameters:

  • Time and Temperature: These parameters are interdependent. The goal is to drive the reaction to completion without causing degradation of sensitive analytes. Lower temperatures (e.g., 30-37°C) are generally preferred to preserve thermally labile compounds. [2][4]Reaction times are typically set between 60-90 minutes to ensure complete conversion.

  • Reagent Concentration and Volume: A sufficient molar excess of the derivatization reagents is critical to push the reaction equilibrium towards the product side. The volumes should be enough to fully dissolve the sample extract and provide this excess.

GC-MS Method Considerations

  • GC Column: A standard, low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, VF-5ms) of 30m length, 0.25mm ID, and 0.25µm film thickness is suitable for most applications.

  • Injector Temperature: While the derivatives are more stable, excessively high injector temperatures (>250°C) can sometimes cause partial dehydration of aldoximes into their corresponding nitriles, which can be a useful confirmatory ion but may complicate quantification if not controlled. [13]* Data Interpretation: As mentioned, be prepared to observe two closely eluting peaks (syn and anti isomers) for each aldehyde or asymmetric ketone. For accurate quantification, the peak areas of both isomers should be summed.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Incomplete derivatization.2. Presence of moisture.3. Active sites in the GC inlet or column.1. Increase reaction time/temperature; ensure reagent is fresh.2. Ensure sample is completely dry before adding reagents.3. Perform inlet maintenance (replace liner, septum); condition the column.
Low Analyte Response 1. Incomplete derivatization.2. Sample degradation.3. Adsorption in the GC system.1. Optimize derivatization protocol; check reagent quality.2. Use milder derivatization temperatures.3. Use a deactivated GC liner; check for column degradation.
Multiple Unexpected Peaks for One Analyte 1. Incomplete derivatization (original compound + derivative).2. Side reactions due to contaminants (e.g., water).3. Thermal degradation in the injector.1. Ensure reaction goes to completion.2. Use high-purity, anhydrous solvents and reagents.3. Lower the injector temperature in 10°C increments.

References

  • Methoxyamine hydrochloride for GC derivatization, LiChropur(TM), 97.5-102.5% (AT) . MilliporeSigma. [Link]

  • Fiehn, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry . Metabolites, 11(12), 845. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation . Megan Bibel YouTube Channel. [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation . ResearchGate. [Link]

  • Han, J., & Lin, K. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS . Metabolites, 8(2), 33. [Link]

  • Preparation of TMS derivatives of methanol/chloroform/water (MCW) extracts . University of Florida, Department of Horticultural Sciences. [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation . PAL System. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation . Megan Bibel Blog. [Link]

  • Pretreatment Procedure for metabolomics (Biological sample) . Shimadzu Europe. [Link]

  • Kaur, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry . Molecules, 26(16), 4937. [Link]

  • TMS Derivatization for GC-MS . Agilent Technologies. [Link]

  • Musio, B., et al. (2020). Derivatization steps prior to GC–MS analysis . ResearchGate. [Link]

  • Playdon, M. C., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics . STAR Protocols, 5(1), 102830. [Link]

  • Kpadonou-Kpovi, G. H., et al. (2009). Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis . Journal of Chemical Ecology, 35(8), 946-956. [Link]

Sources

Application Note: Enhancing Proteomic Analysis Through Chemical Modification with Ethyl(methoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the pursuit of comprehensive proteome characterization, researchers often face analytical hurdles presented by post-translational modifications (PTMs) and reactive functional groups. Carbonyl groups, arising from oxidative stress or specific amino acid side chains, and the extensive heterogeneity of glycosylation can significantly complicate mass spectrometry data, hindering peptide identification and quantification. Ethyl(methoxy)amine hydrochloride serves as a versatile chemical tool to mitigate these challenges. This guide details the mechanism, applications, and validated protocols for using this compound to cap reactive carbonyls and facilitate the chemical deglycosylation of O-linked glycopeptides, thereby simplifying sample complexity and enhancing the depth of proteomic analyses.

Introduction: Overcoming Analytical Complexity in Proteomics

The functional diversity of the proteome is largely driven by the vast array of post-translational modifications (PTMs) that can adorn a protein. While critical for biological function, these modifications introduce significant analytical complexity for mass spectrometry-based proteomics. Two key challenges are:

  • Reactive Carbonyls: Aldehyde and ketone groups can be present on proteins as a result of oxidative stress or as part of certain PTMs. These reactive species can lead to unwanted cross-linking, sample heterogeneity, and analytical artifacts.

  • Glycosylation: O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of serine or threonine, is a vital PTM that is notoriously difficult to analyze. The heterogeneity in the attached glycans creates a multitude of glycopeptide species from a single glycosylation site, which can suppress peptide ionization and complicate spectral interpretation.

This compound, also known as O-(2-aminoethyl)hydroxylamine hydrochloride, provides a targeted chemical solution to address these issues, making it an invaluable reagent in the proteomics toolkit.

The Dual Mechanism of this compound

The efficacy of this compound lies in its ability to undergo two primary, beneficial reactions with peptides and proteins.

  • Oximation for Carbonyl Capping: As a hydroxylamine derivative, it readily reacts with aldehyde and ketone carbonyl groups to form a stable oxime.[1][2] This reaction effectively "caps" these reactive sites, preventing undesirable side reactions and simplifying the peptide mixture. This is particularly useful in studies involving oxidative stress or when analyzing samples where carbonyl-containing modifications are prevalent.

  • Beta-Elimination of O-linked Glycans: When applied to O-linked glycopeptides under basic conditions, the modification of the glycan by this compound facilitates a beta-elimination reaction. This chemical cleavage removes the entire glycan structure from the serine or threonine residue. The benefit is twofold: it removes the mass heterogeneity introduced by the glycan and makes the underlying peptide readily detectable by mass spectrometry.

Experimental Design and Workflow

Incorporating an this compound treatment step into a standard bottom-up proteomics workflow is straightforward. The reaction is performed on the peptide mixture after proteolytic digestion and before the final desalting and LC-MS/MS analysis.

workflow cluster_prep I. Sample Preparation cluster_reaction II. Chemical Modification cluster_analysis III. Analysis Prot_Extract Protein Extraction & Quantification Red_Alk Reduction & Alkylation (DTT / IAA) Prot_Extract->Red_Alk Digestion Proteolytic Digestion (e.g., Trypsin) Red_Alk->Digestion EMA_React Ethyl(methoxy)amine HCl Treatment Digestion->EMA_React Quench Reaction Quenching (Acidification) EMA_React->Quench Cleanup Desalting & Cleanup (C18 StageTip) Quench->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Database Searching (with mass modifications) LCMS->Data mechanism cluster_0 Step 1: Oximation of Reducing End cluster_1 Step 2: Base-Catalyzed Beta-Elimination Start Serine-O-Glycan + EMA-HCl Intermediate Glycan-Oxime Intermediate Start->Intermediate Reaction at reducing end Dehydro Dehydroalanine (Peptide Backbone) Intermediate->Dehydro Base (OH⁻) removes proton Released Released Glycan-Oxime

Figure 2: Simplified mechanism for EMA-HCl-assisted deglycosylation of a serine residue.

Protocol Validation and Trustworthiness

To ensure the success and reliability of this protocol, a self-validating approach should be employed:

  • Control Samples: Always process an aliquot of your sample without the Ethyl(methoxy)amine HCl treatment. Comparison of treated vs. untreated samples should reveal a decrease in identified glycopeptides and the appearance of the corresponding deglycosylated peptides with the expected mass shift.

  • Known Glycoproteins: If possible, spike your sample with a known O-linked glycoprotein (e.g., fetuin). Successful deglycosylation of the standard provides confidence in the reaction efficiency for your experimental sample.

  • Occupancy Analysis: For targeted studies, the ratio of the deglycosylated peptide to its unmodified counterpart can provide semi-quantitative information on the site occupancy of the glycosylation.

Conclusion

This compound is a potent and versatile reagent for simplifying complex proteomic samples. By capping reactive carbonyls and efficiently removing heterogeneous O-linked glycans, it enables deeper and more accurate proteome analysis. The straightforward integration of this chemical modification into existing workflows, as detailed in this guide, empowers researchers to uncover biological insights that might otherwise be obscured by analytical complexity.

References

  • Demyanenko, Y. et al. (2024). Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. [Link]

  • Wikipedia. (2023). Methoxyamine. [Link]

  • Nativella, A. et al. (2024). Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones. Analytical Chemistry. [Link]

  • Wang, E. et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to Oximation with O-Methylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of O-Methyl Oximation in Modern Chemistry

In the landscape of synthetic and analytical chemistry, the conversion of carbonyl functionalities—aldehydes and ketones—into their corresponding oximes is a cornerstone transformation. Among the reagents available for this purpose, O-Methylhydroxylamine hydrochloride (CH₃ONH₂·HCl), also known as methoxyamine hydrochloride, has emerged as a particularly valuable tool.[1][2][3] Its utility is rooted in the formation of stable O-methyl oximes, which find widespread application in pharmaceutical synthesis, the creation of agrochemicals, and the derivatization of metabolites for analytical profiling.[1][2][4] For instance, it is a key reagent in the synthesis of the cephalosporin antibiotic Cefuroxime.[2][4]

This guide provides an in-depth exploration of oximation using O-Methylhydroxylamine hydrochloride, moving beyond a simple recitation of steps to elucidate the underlying chemical principles. We will delve into the reaction mechanism, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of this transformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important reaction.

Physicochemical Properties of O-Methylhydroxylamine Hydrochloride

A thorough understanding of the reagent's properties is paramount for its safe and effective use. O-Methylhydroxylamine hydrochloride is the more commonly used form of methoxyamine due to its greater stability and ease of handling compared to the free base.[1][2]

PropertyValueSource
Molecular Formula CH₅NO·HCl[1]
Molecular Weight 83.52 g/mol [1][5]
Appearance Off-white crystals[1][5]
Melting Point 149 - 152 °C[1]
Solubility Soluble in water and alcohol[1]

Safety First: Handling O-Methylhydroxylamine Hydrochloride

O-Methylhydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.[5][6] It is classified as corrosive, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction.[5][6] It is also suspected of causing cancer and can cause damage to organs through prolonged or repeated exposure.[5][6]

Always consult the Safety Data Sheet (SDS) before use. [6][7]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use splash-proof safety goggles or a full-face respirator.[5]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.[5]

Handling:

  • Work in a well-ventilated fume hood.[7]

  • Avoid generating dust.[7]

  • Wash hands thoroughly after handling.[7]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

The Chemistry of Oximation: A Mechanistic Overview

The reaction between a carbonyl compound and O-Methylhydroxylamine proceeds via a nucleophilic addition-elimination mechanism.[9][10][11] The overall transformation involves the replacement of the carbonyl oxygen with a methoxyamino group (=NOCH₃).

The reaction is typically acid-catalyzed. In aqueous solution, O-Methylhydroxylamine hydrochloride behaves as an acid, creating a solution with a pH of less than 7.0.[5][8] The reaction is sensitive to pH; a weakly acidic medium is generally optimal.[11] If the medium is too acidic, the nitrogen of the O-Methylhydroxylamine becomes protonated, rendering it non-nucleophilic. Conversely, if the medium is too basic, there is insufficient acid to catalyze the dehydration of the intermediate.

Oximation_Mechanism Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=O⁺H)-R' Carbonyl->Protonated_Carbonyl H⁺ Methoxyamine H₂N-OCH₃ Tetrahedral_Intermediate R-C(OH)(NH₂⁺-OCH₃)-R' Protonated_Carbonyl->Tetrahedral_Intermediate H₂N-OCH₃ Deprotonated_Intermediate R-C(OH)(NH-OCH₃)-R' Tetrahedral_Intermediate->Deprotonated_Intermediate -H⁺ Protonated_Hydroxyl R-C(O⁺H₂)(NH-OCH₃)-R' Deprotonated_Intermediate->Protonated_Hydroxyl H⁺ Oxime R-C(=N-OCH₃)-R' Protonated_Hydroxyl->Oxime -H₂O Water H₂O

Caption: The acid-catalyzed mechanism of oximation.

Experimental Protocol: General Procedure for Oximation

This protocol provides a general framework for the oximation of aldehydes and ketones using O-Methylhydroxylamine hydrochloride. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for a particular substrate.

Materials:

  • Aldehyde or ketone

  • O-Methylhydroxylamine hydrochloride

  • Base (e.g., sodium acetate, pyridine, sodium bicarbonate)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent.

  • Addition of Reagents: Add O-Methylhydroxylamine hydrochloride (typically 1.1-1.5 equivalents) to the solution.

  • pH Adjustment: Add a base (1.1-1.5 equivalents) to neutralize the hydrochloride and adjust the pH of the reaction mixture. For many reactions, a weakly acidic to neutral pH is optimal.[4] For example, a pH of 3.5-4.5 has been reported as effective in certain syntheses.[4]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight. For some applications, such as derivatization for GC-MS analysis, incubation at a controlled temperature (e.g., 30-37 °C) for a defined period (e.g., 60-90 minutes) is employed.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid product has precipitated, it can be collected by filtration.[4]

    • Alternatively, the solvent can be removed under reduced pressure.

    • The residue can then be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.

Oximation_Workflow Start Start: Dissolve Carbonyl Compound Add_Reagents Add O-Methylhydroxylamine HCl and Base Start->Add_Reagents Reaction Stir at RT or Heat Monitor by TLC/GC-MS Add_Reagents->Reaction Workup Cool, Quench, and Extract Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification End End: Pure O-Methyl Oxime Purification->End

Caption: A typical experimental workflow for oximation.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, extending the reaction time, or using a different solvent. Ensure the pH is within the optimal range.

  • Side Reactions: For sensitive substrates, milder bases like sodium bicarbonate may be preferable to stronger bases like pyridine.

  • Product Isolation: O-methyl oximes can sometimes be oils, making recrystallization challenging. In such cases, column chromatography is the preferred method of purification.

  • Stereoisomers: Oximes can exist as (E) and (Z) isomers. The reaction may produce a mixture of isomers, which may or may not be separable by chromatography.

Applications in Drug Development and Beyond

The formation of O-methyl oximes is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The methoxyamino group can impart desirable properties to a molecule, such as improved stability or altered biological activity.[2] Beyond pharmaceuticals, O-Methylhydroxylamine is used in the synthesis of agrochemicals and as a derivatizing agent in metabolomics to stabilize and improve the chromatographic behavior of carbonyl-containing metabolites.[1][2] It also has applications as a base excision repair (BER) inhibitor, which can enhance the efficacy of certain DNA-damaging anticancer agents.[2][12][13]

Conclusion

Oximation with O-Methylhydroxylamine hydrochloride is a robust and versatile reaction with significant applications across various scientific disciplines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reagent to synthesize a wide array of O-methyl oximes. Adherence to strict safety protocols is essential when working with this hazardous yet invaluable chemical.

References

  • O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved January 17, 2026, from [Link]

  • Oxime formation - ChemTube3D. (n.d.). Retrieved January 17, 2026, from [Link]

  • Methoxyamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? | ResearchGate. (2016, November 25). Retrieved January 17, 2026, from [Link]

  • A Simple Synthesis of Oximes | Request PDF - ResearchGate. (2025, August 5). Retrieved January 17, 2026, from [Link]

  • Oximes - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: Experimental Setup for Base Excision Repair Inhibition Assay with Methoxyamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Base Excision Repair in Genome Integrity and as a Therapeutic Target

The integrity of our genome is under constant assault from both endogenous metabolic byproducts and exogenous environmental agents. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. Among these, the Base Excision Repair (BER) pathway is a primary defense mechanism responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, deamination, and alkylation.[1][2][3] The BER process is initiated by DNA glycosylases that recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site.[4][5] This AP site is then processed by AP endonuclease (APE1), followed by DNA polymerase and ligase activities to restore the original DNA sequence.[1][3]

Given its fundamental role in maintaining genomic stability, the BER pathway is also a critical factor in the response of cancer cells to DNA-damaging chemotherapeutic agents. Many anticancer drugs induce base lesions that are substrates for BER. Consequently, cancer cells with proficient BER can repair this drug-induced damage, leading to therapeutic resistance. This has positioned the BER pathway as a compelling target for the development of sensitizing agents that can enhance the efficacy of existing cancer therapies.

Methoxyamine HCl: A Potent and Specific Inhibitor of Base Excision Repair

Methoxyamine hydrochloride (Methoxyamine HCl, also known as TRC102) is a small molecule inhibitor that specifically targets the BER pathway.[6][7][8] Its mechanism of action is elegant and precise. Following the removal of a damaged base by a DNA glycosylase, an abasic (AP) site is formed. Methoxyamine HCl reacts with the aldehyde group of the open-ring form of this AP site, creating a stable methoxyamine-AP site adduct.[6][7][9] This adduct is a poor substrate for the subsequent enzyme in the BER cascade, AP endonuclease (APE1), effectively stalling the repair process.[9][10] The accumulation of these unrepaired AP sites can lead to the formation of DNA single-strand and double-strand breaks, particularly during DNA replication, ultimately triggering cell death.[1][8] By inhibiting BER, Methoxyamine HCl can synergistically enhance the cytotoxicity of DNA alkylating agents and other chemotherapies that induce base damage.[6][8]

BER_Inhibition_by_Methoxyamine cluster_0 Base Excision Repair (BER) Pathway cluster_1 Inhibition by Methoxyamine HCl DNA_Damage Damaged Base (e.g., Alkylation, Oxidation) Glycosylase DNA Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site Blocked_AP_Site Methoxyamine-AP Site Adduct (Repair Stalled) APE1 AP Endonuclease (APE1) Repair_Synthesis DNA Polymerase & DNA Ligase Repaired_DNA Repaired DNA Methoxyamine Methoxyamine HCl Methoxyamine->AP_Site Reacts with Aldehyde Group Blocked_AP_Site->APE1 Inhibits Cleavage

Experimental Design and Key Considerations

A robust experimental design is crucial for accurately assessing the efficacy of Methoxyamine HCl as a BER inhibitor. The following sections provide detailed protocols and the scientific rationale behind the experimental choices.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the specific research question.

  • Cancer Cell Lines: A panel of cancer cell lines with varying sensitivities to DNA damaging agents can be used to assess the synergistic effects of Methoxyamine HCl.

  • BER-Proficient vs. BER-Deficient Cell Lines: Comparing the effects of Methoxyamine HCl in isogenic cell lines with and without key BER components (e.g., APE1 knockout) can provide mechanistic insights.

  • Standard Cell Culture: Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

Induction of DNA Damage

To study BER inhibition, it is necessary to first induce base damage.

  • Alkylating Agents: Methyl methanesulfonate (MMS) and temozolomide (TMZ) are commonly used alkylating agents that generate substrates for the BER pathway.[11]

  • Oxidative Damage: Hydrogen peroxide (H₂O₂) can be used to induce oxidative DNA damage.

  • Dose-Response: It is essential to perform a dose-response curve for the chosen DNA damaging agent to determine a concentration that induces a measurable level of damage without causing excessive immediate cell death.

Methoxyamine HCl Treatment
  • Concentration Range: Based on published studies, Methoxyamine HCl is typically used in the micromolar to low millimolar range (e.g., 1-10 mM).[6] A dose-response experiment should be performed to determine the optimal concentration for BER inhibition without significant cytotoxicity when used alone.

  • Timing of Treatment: Methoxyamine HCl is often added concurrently with or immediately after the DNA damaging agent to ensure its presence when AP sites are being generated.

Protocols for Assessing BER Inhibition

Several well-established assays can be employed to quantify the extent of BER inhibition by Methoxyamine HCl.

Protocol 1: Cell Viability Assays (MTT/XTT)

These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13] They are useful for assessing the cytotoxic and synergistic effects of Methoxyamine HCl in combination with DNA damaging agents. The XTT assay is often preferred as it does not require a solubilization step, simplifying the workflow.[14]

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • DNA damaging agent (e.g., MMS)

  • Methoxyamine HCl

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure (XTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Treatment: Treat cells with the DNA damaging agent, Methoxyamine HCl, or a combination of both. Include untreated control wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Reagent Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Assay Principle Advantages Disadvantages
MTT Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.[15]Well-established, cost-effective.Requires a solubilization step, which can introduce variability.[12]
XTT Reduction of XTT to a water-soluble orange formazan product.[13]Simpler workflow (no solubilization), higher sensitivity.[14]Can be more expensive than MTT.
Protocol 2: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[16][17][18] Under alkaline conditions, this assay can detect single-strand breaks and alkali-labile sites, which include AP sites. An increase in the "comet tail" length indicates an accumulation of DNA damage, which is expected with BER inhibition.

Materials:

  • Microscope slides

  • Normal melting point agarose

  • Low melting point agarose

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Treat cells with the DNA damaging agent and/or Methoxyamine HCl. Harvest the cells and resuspend them in ice-cold PBS.

  • Slide Preparation: Prepare a base layer of normal melting point agarose on a microscope slide.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and layer it on top of the base layer.

  • Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.[16]

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.[16]

  • Electrophoresis: Perform electrophoresis at low voltage in the alkaline buffer. The negatively charged DNA will migrate towards the anode. Broken DNA fragments will move faster, forming the "comet tail".[17]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using comet scoring software. The percentage of DNA in the tail is a common metric.

Comet_Assay_Workflow Cell_Treatment 1. Cell Treatment (DNA Damaging Agent +/- Methoxyamine HCl) Cell_Harvesting 2. Cell Harvesting & Suspension in PBS Cell_Treatment->Cell_Harvesting Slide_Preparation 3. Embedding Cells in Agarose on a Slide Cell_Harvesting->Slide_Preparation Lysis 4. Cell Lysis (Removal of Membranes and Proteins) Slide_Preparation->Lysis Unwinding 5. Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis 6. Electrophoresis (Separation of Damaged DNA) Unwinding->Electrophoresis Staining 7. Neutralization & DNA Staining Electrophoresis->Staining Analysis 8. Visualization & Analysis (Quantification of Comet Tails) Staining->Analysis

Protocol 3: AP Site Quantification Assay

This assay directly measures the number of AP sites in genomic DNA. An accumulation of AP sites in cells treated with a DNA damaging agent and Methoxyamine HCl is a direct indication of BER inhibition.

Materials:

  • Genomic DNA isolation kit

  • Aldehyde Reactive Probe (ARP) reagent

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric substrate

  • 96-well plate for ELISA

  • Plate reader

Procedure:

  • Genomic DNA Isolation: Treat cells as described previously and isolate genomic DNA using a commercial kit.

  • ARP Labeling: The ARP reagent specifically reacts with the aldehyde group of AP sites, tagging them with biotin.[19][20] Incubate the isolated genomic DNA with the ARP reagent.

  • DNA Immobilization: Immobilize the ARP-labeled DNA onto a 96-well plate.

  • Detection: Add streptavidin-HRP conjugate, which will bind to the biotin-tagged AP sites.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Quantification: The signal intensity is proportional to the number of AP sites. A standard curve can be generated using DNA with a known number of AP sites.[19]

Parameter Untreated Control DNA Damaging Agent Alone Methoxyamine HCl Alone DNA Damaging Agent + Methoxyamine HCl
Cell Viability HighReducedHighSignificantly Reduced
Comet Tail Moment LowIncreasedLowSignificantly Increased
AP Sites Basal LevelSlightly Increased (due to active repair)Basal LevelSignificantly Increased

Interpretation of Results and Troubleshooting

  • Synergistic Effect: A synergistic effect is observed when the combination of the DNA damaging agent and Methoxyamine HCl results in a greater reduction in cell viability than the additive effect of each agent alone.

  • Increased DNA Damage: A significant increase in comet tail length and the number of AP sites in the combination treatment group compared to the single-agent groups confirms the inhibition of BER by Methoxyamine HCl.

  • Troubleshooting:

    • High background in comet assay: Ensure gentle cell handling to prevent spurious DNA damage.

    • Low signal in AP site assay: Optimize DNA concentration and incubation times.

    • Inconsistent results: Maintain consistent cell culture conditions and treatment protocols.

Conclusion

This application note provides a comprehensive guide for designing and executing experiments to evaluate the BER inhibitory activity of Methoxyamine HCl. By employing a multi-faceted approach that includes assessing cell viability, quantifying DNA damage, and directly measuring AP sites, researchers can obtain robust and reliable data. These protocols are designed to be adaptable to various cell types and research questions, providing a solid foundation for investigating the therapeutic potential of BER inhibition in cancer and other diseases.

References

  • MDPI. (2022). Base Excision Repair: Mechanisms and Impact in Biology, Disease, and Medicine. Retrieved from [Link]

  • Wikipedia. (2023). Base excision repair. Retrieved from [Link]

  • Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • PubMed. (2015). Trapping Poly(ADP-Ribose) Polymerase. Retrieved from [Link]

  • PubMed. (1993). The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity. Retrieved from [Link]

  • AACR Journals. (2019). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Retrieved from [Link]

  • PubMed. (2001). Measurement of DNA Single-Strand Breaks by Alkaline Elution and Fluorometric DNA Quantification. Retrieved from [Link]

  • Biotech Spain. (2024). XTT Assays vs MTT. Retrieved from [Link]

  • Frontiers. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • YouTube. (2017). Base Excision Repair | DNA Repair Mechanism. Retrieved from [Link]

  • McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved from [Link]

  • ScienceDirect. (2015). Trapping Poly(ADP-Ribose) Polymerase. Retrieved from [Link]

  • Nature Protocols. (2021). Measuring DNA modifications with the comet assay: a compendium of protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Base Excision Repair Pathway. Retrieved from [Link]

  • PubMed. (1987). Detection of DNA damage and repair by alkaline elution using human lymphocytes. Retrieved from [Link]

  • NIH. (2009). Base Excision Repair. Retrieved from [Link]

  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • RSC Publishing. (2017). A label free fluorescent assay for uracil-DNA glycosylase activity based on the signal amplification of exonuclease I. Retrieved from [Link]

  • PubMed. (1980). Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxidative DNA Damage Quantitation Kit (AP Sites). Retrieved from [Link]

  • ACS Measurement Science Au. (2022). Detection of Uracil-Excising DNA Glycosylases in Cancer Cell Samples Using a Three-Dimensional DNAzyme Walker. Retrieved from [Link]

  • PubMed. (2023). Assay design for analysis of human uracil DNA glycosylase. Retrieved from [Link]

  • Scirp.org. (2014). Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments. Retrieved from [Link]

  • NIH. (2011). A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair. Retrieved from [Link]

  • PubMed Central. (2014). Phase I clinical trial of the base excision repair inhibitor methoxyamine in combination with fludarabine for patients with advanced hematologic malignancies. Retrieved from [Link]

  • RSC Publishing. (2022). Recent advances in DNA glycosylase assays. Retrieved from [Link]

  • ACS Publications. (2022). Ultrasensitive Uracil-DNA Glycosylase Activity Assay and Its Inhibitor Screening Based on Primer Remodeling Jointly via Repair Enzyme and Polymerase. Retrieved from [Link]

  • Interchim. (n.d.). Nucleostain-DNA Damage Quantification Kit -AP Site Counting-. Retrieved from [Link]

  • NIH. (2018). Developing an in silico model of the modulation of base excision repair using methoxyamine for more targeted cancer therapeutics. Retrieved from [Link]

  • NIH. (2007). A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DNA Damage Quantification Kit-AP Site Counting-. Retrieved from [Link]

  • MDPI. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. Retrieved from [Link]

  • MDPI. (2021). A Multi-Endpoint Approach to Base Excision Repair Incision Activity Augmented by PARylation and DNA Damage Levels in Mice: Impact of Sex and Age. Retrieved from [Link]

  • PubMed. (2001). In Vitro Base Excision Repair Assay Using Mammalian Cell Extracts. Retrieved from [Link]

  • ResearchGate. (2001). In Vitro Base Excision Repair Assay Using Mammalian Cell Extracts. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Base Excision Repair In Vitro. Retrieved from [Link]

  • ResearchGate. (2013). A phase I trial of TRC102 (methoxyamine HCl) with temozolomide (TMZ) in patients with solid tumors and lymphomas. Retrieved from [Link]

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Application Notes and Protocols: The Reaction of O-Methylhydroxylamine Hydrochloride with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methylhydroxylamine hydrochloride, also known as methoxyamine hydrochloride, is a pivotal reagent in modern chemistry, valued for its specific and efficient reaction with carbonyl compounds.[1] This guide provides an in-depth exploration of the formation of O-methyl oximes (methoximes) from aldehydes and ketones. We will dissect the underlying reaction mechanism, present validated protocols for applications ranging from analytical derivatization to pharmaceutical synthesis, and offer practical insights into optimizing reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their work.

Scientific Principles and Mechanism

The reaction of O-methylhydroxylamine with an aldehyde or ketone is a classic nucleophilic addition-elimination (or condensation) reaction that yields an O-methyl oxime and water.[2] The hydrochloride salt form of the reagent requires careful consideration of the reaction's pH, as both the free base and acid catalysis play critical roles in the mechanism's progression.

The Reaction Mechanism

The formation of an O-methyl oxime proceeds in two primary stages:

  • Nucleophilic Addition: The reaction begins with the liberation of the free O-methylhydroxylamine (CH₃ONH₂), a potent nucleophile, from its hydrochloride salt. This is often facilitated by a mild base like pyridine or sodium acetate. The nitrogen atom of the O-methylhydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate known as a carbinolamine.[3][4]

  • Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This dehydration step is the rate-determining step under neutral to mildly basic conditions and is efficiently catalyzed by acid.[4][5] The protonation of the hydroxyl group in the carbinolamine intermediate turns it into a good leaving group (H₂O), facilitating its departure.

The overall reaction is reversible and is driven to completion by the removal of water or by the thermodynamic stability of the resulting oxime product.[2]

ReactionMechanism Figure 1: Mechanism of O-Methyl Oxime Formation cluster_reactants carbonyl R-C(=O)-R' (Aldehyde/Ketone) intermediate R-C(OH)(NH₂⁺-OCH₃)-R' (Protonated Adduct) carbonyl->intermediate + H₂N-OCH₃ reagent H₂N-OCH₃ (O-Methylhydroxylamine) h_plus H⁺ (Acid Catalyst) carbinolamine R-C(OH)(NH-OCH₃)-R' (Carbinolamine Intermediate) intermediate->carbinolamine - H⁺ protonated_carbinolamine R-C(OH₂⁺)(NH-OCH₃)-R' (Protonated Carbinolamine) carbinolamine->protonated_carbinolamine + H⁺ oxime R-C(=N-OCH₃)-R' (O-Methyl Oxime) protonated_carbinolamine->oxime - H₂O, - H⁺ water H₂O

Caption: Figure 1: Mechanism of O-Methyl Oxime Formation

The Critical Role of pH

The rate of oximation is highly pH-dependent.[5]

  • At low pH (strongly acidic): The nitrogen atom of O-methylhydroxylamine becomes fully protonated (CH₃ONH₃⁺). This protonated form is not nucleophilic and cannot initiate the attack on the carbonyl carbon, thus inhibiting the reaction.[5]

  • At high pH (strongly basic): While there is plenty of the free nucleophile, there is insufficient acid to catalyze the critical dehydration step of the carbinolamine intermediate, slowing the overall reaction.

  • Optimal pH: The reaction rate is maximal at a slightly acidic pH, typically between 4 and 5.[6] This pH represents a compromise, ensuring a sufficient concentration of the free nucleophilic amine while also providing enough acid to catalyze the rate-limiting dehydration step. In practice, using solvents like pyridine serves the dual purpose of acting as a solvent and a mild base to free the amine from its hydrochloride salt, creating a favorable reaction environment.[7]

Applications & Experimental Protocols

The formation of O-methyl oximes is not merely an academic reaction; it is a cornerstone technique in several scientific domains.

Application: Derivatization for GC-MS Based Metabolomics

In metabolomics, many key metabolites such as sugars, organic acids, and amino acids are non-volatile and thermally unstable, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8] Methoximation is a crucial first step in a two-part derivatization process to overcome this.[7]

Core Directive: The reaction converts aldehyde and ketone groups into their O-methyl oxime derivatives. This "locks" sugars into their open-chain form, preventing the formation of multiple isomers (anomers) in solution and stabilizing α-keto acids which might otherwise decarboxylate.[9][10] The subsequent silylation of hydroxyl and carboxyl groups renders the entire molecule volatile and thermally stable for GC-MS analysis.[11]

Protocol: Two-Step Derivatization of Polar Metabolites

This protocol details the standard procedure for preparing a dried biological extract for GC-MS analysis.

Reagents & Materials:

  • O-Methylhydroxylamine hydrochloride (CAS 593-56-6)

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (Trimethylchlorosilane)

  • Dried metabolite sample in a 2 mL glass autosampler vial with a screw cap and PTFE/silicone septum

  • Heating block or incubator with agitation (e.g., thermal shaker)

Procedure:

  • Reagent Preparation: Prepare the methoximation reagent by dissolving O-Methylhydroxylamine hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL. Vortex until fully dissolved. This solution should be prepared fresh or stored under an inert atmosphere (e.g., nitrogen or argon) in small aliquots at -20°C to minimize degradation from moisture.

  • Methoximation Step: a. Add 50 µL of the methoximation reagent to the dried metabolite sample vial. b. Securely cap the vial and vortex for 1 minute to ensure the dried pellet is fully dissolved. c. Incubate the mixture with agitation (e.g., 1200 rpm) at 30-37°C for 90 minutes.[11] This step converts all carbonyl groups to their methoxime derivatives.[9]

  • Silylation Step: a. After incubation, briefly centrifuge the vial to collect the sample at the bottom. b. Add 80 µL of MSTFA (+1% TMCS) to the vial. c. Reseal the vial and vortex for 30 seconds. d. Incubate the mixture with agitation at 37°C for 30 minutes.[11] This step silylates active hydrogens on hydroxyl, carboxyl, and amine groups.

  • Analysis: a. After the final incubation, cool the vial to room temperature. b. The sample is now ready for injection into the GC-MS system. Typically, 1 µL of the derivatized sample is injected.

GCMS_Workflow Figure 2: GC-MS Derivatization Workflow sample Dried Metabolite Sample add_meox Add 20 mg/mL Methoxyamine HCl in Pyridine sample->add_meox incubate1 Incubate with Agitation (90 min, 30-37°C) add_meox->incubate1 methoximated Methoximated Sample incubate1->methoximated add_mstfa Add MSTFA (+1% TMCS) methoximated->add_mstfa incubate2 Incubate with Agitation (30 min, 37°C) add_mstfa->incubate2 final_sample Derivatized Sample (Volatile & Stable) incubate2->final_sample gcms GC-MS Analysis final_sample->gcms

Caption: Figure 2: GC-MS Derivatization Workflow

Application: General Organic Synthesis

O-methyl oximes are stable functional groups that serve as effective protecting groups for aldehydes and ketones.[12] They are also key structural components in many pharmaceutically active compounds, such as the second-generation cephalosporin antibiotic, Cefuroxime.[13][14]

Core Directive: This protocol provides a general method for the synthesis and isolation of an O-methyl oxime from a generic ketone, focusing on achieving a high yield of the purified product.

Protocol: Synthesis of Cyclohexanone O-methyl Oxime

Reagents & Materials:

  • Cyclohexanone

  • O-Methylhydroxylamine hydrochloride

  • Sodium Acetate (anhydrous)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: a. In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (5.0 g, 51 mmol) in 25 mL of ethanol. b. To this solution, add O-Methylhydroxylamine hydrochloride (5.1 g, 61 mmol, 1.2 equivalents) and anhydrous sodium acetate (5.0 g, 61 mmol, 1.2 equivalents). Sodium acetate acts as a base to neutralize the HCl, liberating the free O-methylhydroxylamine.

  • Reaction: a. Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring. b. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. b. To the resulting slurry, add 50 mL of water and 50 mL of diethyl ether. c. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. d. Isolate the organic (ether) layer. Extract the aqueous layer two more times with 25 mL portions of diethyl ether. e. Combine all organic extracts.

  • Washing and Drying: a. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). c. Filter off the drying agent.

  • Isolation: a. Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product, cyclohexanone O-methyl oxime, typically as a colorless oil. b. If necessary, the product can be further purified by vacuum distillation.

Quantitative Data Summary

The following tables provide essential data for planning experiments involving O-Methylhydroxylamine hydrochloride.

Table 1: Physicochemical Properties of O-Methylhydroxylamine Hydrochloride

Property Value Reference(s)
CAS Number 593-56-6 [15][16]
Molecular Formula CH₅NO·HCl [11]
Molecular Weight 83.52 g/mol [11][17]
Appearance White to off-white crystalline powder [14][17]
Melting Point 149 - 152 °C [11][14]

| Solubility | Soluble in water and alcohol; Insoluble in ether |[11][14] |

Table 2: General Reaction Conditions for Methoximation

Parameter GC-MS Derivatization Organic Synthesis Rationale & Causality
Base Pyridine (as solvent) Sodium Acetate, Pyridine, NaHCO₃ Neutralizes HCl to generate the free nucleophile. Pyridine is often preferred for its solvent properties.
Solvent Pyridine Ethanol, Methanol, THF Pyridine is standard for GC-MS. Alcohols are common for general synthesis due to good reagent solubility.
Temperature 30 - 40 °C Room Temp. to Reflux Derivatization is kept mild to avoid metabolite degradation. Synthesis can be heated to accelerate the reaction.
Time 60 - 90 minutes 1 - 12 hours Derivatization is a rapid, quantitative reaction on a microscale. Synthesis scale requires more time for completion.

| Stoichiometry | Large excess | 1.1 - 1.5 equivalents | A large excess of reagent drives the derivatization to completion. A slight excess is sufficient for synthetic scale. |

Safety and Handling

Trustworthiness in practice begins with safety. O-Methylhydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.[15][16]

  • Hazard Classification: It is classified as corrosive, causing severe skin burns and eye damage. It is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer.[15]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[16][18]

  • Handling: Avoid creating and inhaling dust.[18] Use corrosive-resistant equipment. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is sensitive to air and moisture (hygroscopic).[15][17] Store away from incompatible materials such as strong bases and acid chlorides.[15]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the material to enter drains or waterways.[18]

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.

  • Bibel V., et al. Derivatization of metabolites for GC-MS via methoximation+silylation.

  • Bibel V., et al. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.

  • Fisher Scientific. SAFETY DATA SHEET - Methoxylamine hydrochloride.

  • Benchchem. O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates.

  • Valkama, E., et al. (2023). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Hydrometallurgy.

  • AK Scientific, Inc. O-Methylhydroxylamine hydrochloride Safety Data Sheet.

  • Scribd. Oxime Formation and Applications.

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  • TCI Chemicals. SAFETY DATA SHEET - O-Methylhydroxylamine Hydrochloride.

  • Benchchem. O-Methylhydroxylamine compared to other alkoxyamines for oxime formation.

  • Arts, I. S., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869.

  • Spectrum Chemical. SAFETY DATA SHEET - METHOXYAMINE HYDROCHLORIDE.

  • Deepak Nitrite Ltd. SAFETY DATA SHEET Methoxylamine Hydrochloride solution.

  • Ledesma-García, V. M., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. Royal Society Open Science, 8(7), 210515.

  • Wikipedia. Oxime.

  • Jadhav, A. D., et al. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences.

  • Google Patents. CN105330564A - Preparation method of methoxamine hydrochloride.

  • ChemTube3D. Oxime formation.

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Application Notes and Protocols for the Synthesis of Cefuroxime Utilizing Methoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Context and Strategic Overview

Cefuroxime is a pivotal second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A defining structural feature of Cefuroxime, critical to its enhanced stability against β-lactamase enzymes, is the (Z)-methoxyimino group at the C-7 position of the cephalosporin core.[1] The synthesis of this moiety is a cornerstone of the manufacturing process, where methoxyamine hydrochloride serves as the essential reagent for introducing the methoxyimino group with the correct stereochemistry.

This document provides a detailed technical guide for the synthesis of Cefuroxime, designed for researchers and drug development professionals. It elucidates the chemical strategy, provides validated protocols, and explains the causality behind key experimental choices, from the synthesis of the critical side-chain intermediate to the final acylation and purification steps. Methoxyamine hydrochloride is primarily used in the synthesis of the second-generation cephalosporin product cefuroxime.[2][3][4]

The overall synthetic strategy is bifurcated into two primary stages:

  • Synthesis of the Key Side-Chain Intermediate: The creation of (Z)-2-methoxyimino-2-(2-furyl)acetic acid (SMIA), where methoxyamine hydrochloride is reacted with a keto-acid precursor.

  • Coupling and Elaboration: The activation of the SMIA side chain and its subsequent acylation onto the 7-amino position of the cephalosporin nucleus, followed by functionalization to yield the final Cefuroxime molecule.

G cluster_0 PART A: Side-Chain Synthesis cluster_1 PART B: Core Acylation & Synthesis 2-Furylglyoxylic_Acid 2-Furylglyoxylic Acid SMIA (Z)-2-methoxyimino-2- (2-furyl)acetic acid (SMIA) 2-Furylglyoxylic_Acid->SMIA Reaction with Methoxyamine_HCl Methoxyamine Hydrochloride Methoxyamine_HCl->SMIA Activated_SMIA Activated SMIA (e.g., Acid Chloride) SMIA->Activated_SMIA Activation 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-AHCA 7-Amino-3-hydroxymethyl- 3-cephem-4-carboxylic acid (7-AHCA) 7-ACA->7-AHCA Hydrolysis Descarbamoyl_Cefuroxime Descarbamoyl Cefuroxime 7-AHCA->Descarbamoyl_Cefuroxime Acylation with Activated_SMIA->Descarbamoyl_Cefuroxime Cefuroxime_Acid Final Cefuroxime Acid Descarbamoyl_Cefuroxime->Cefuroxime_Acid Carbamoylation

Caption: Overall Synthetic Workflow for Cefuroxime.

Part A: Synthesis of the (Z)-2-Methoxyimino-2-(2-furyl)acetic Acid (SMIA) Side Chain

Mechanistic Rationale

The reaction between 2-furylglyoxylic acid and methoxyamine hydrochloride is a nucleophilic addition to the ketone carbonyl group, forming an oxime. The stereochemical outcome of this reaction is paramount. The desired syn (or Z) isomer is the thermodynamically more stable product and is formed preferentially under controlled reaction conditions. This stereoisomer is essential for the biological activity of the final cefuroxime molecule.[1] The synthesis involves reacting 2-furylglyoxylic acid with methoxylamine to yield the corresponding oxime, syn-2-methoxyamino-2-(2-furyl)acetic acid.[5]

Experimental Protocol: SMIA Synthesis

This protocol details the formation of the ammonium salt of the acid (SMIA), a common and stable intermediate.[6]

Table 1: Reagents and Materials for SMIA Synthesis

Reagent/MaterialFormulaMolar Mass ( g/mol )Grade
2-AcetylfuranC₆H₆O₂110.11Reagent
Nitrous Acid (from NaNO₂)HNO₂47.01Reagent
Methoxyamine HydrochlorideCH₃ONH₂·HCl83.52≥98%
Ammonium HydroxideNH₄OH35.04ACS Reagent
Dichloromethane (DCM)CH₂Cl₂84.93HPLC Grade
Hydrochloric AcidHCl36.46ACS Reagent

Step-by-Step Methodology:

  • Preparation of 2-Furylglyoxylic Acid: 2-Acetylfuran is oxidized using nitrous acid to produce 2-furylglyoxylic acid. This is a standard precursor synthesis.[5]

  • Oximation Reaction:

    • In a temperature-controlled reactor, suspend 2-furylglyoxylic acid (1.0 eq) in a suitable solvent system such as water/methanol.

    • Cool the suspension to 0-5 °C.

    • Add Methoxyamine Hydrochloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Adjust the pH of the mixture to 4.0-4.5 using a base (e.g., sodium hydroxide solution) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Isolation of SMIA (Ammonium Salt):

    • Once the reaction is complete, cool the mixture to 0-5 °C.

    • Adjust the pH to approximately 7.5-8.0 with concentrated ammonium hydroxide to form the ammonium salt, which aids in purification.

    • Extract the aqueous layer with dichloromethane (DCM) to remove non-polar impurities.

    • Acidify the aqueous layer to pH 2.0-2.5 with cold dilute hydrochloric acid to precipitate the (Z)-2-methoxyimino-2-(2-furyl)acetic acid.

    • Filter the resulting solid, wash with cold water, and dry under vacuum at 40-45 °C. The yield for this activation step is typically around 90%.[6]

Quality Control

The final product must be analyzed to confirm its identity, purity, and, most importantly, the isomeric ratio.

  • ¹H-NMR Spectroscopy: To confirm the chemical structure and the syn configuration of the methoxyimino group.[5]

  • HPLC Analysis: To determine the purity of the SMIA and quantify the ratio of syn to anti isomers. The purity should typically be >98%.[7]

Part B: Acylation and Synthesis of Cefuroxime Acid

Mechanistic Rationale

This phase involves the coupling of the SMIA side chain to the cephalosporin core. A common starting material for the core is 7-aminocephalosporanic acid (7-ACA).[6] 7-ACA is first hydrolyzed to 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA). The carboxylic acid of SMIA is then activated—typically by converting it to an acid chloride—to make it highly reactive towards the amine group of 7-AHCA. This acylation forms an amide bond. The final step involves carbamoylation of the 3-hydroxymethyl group to yield cefuroxime.[5][6]

G 7-ACA 7-ACA 7-AHCA 7-AHCA 7-ACA->7-AHCA Alkaline Hydrolysis Acylation Acylation Reaction 7-AHCA->Acylation SMIA SMIA SMIA-Cl SMIA-Cl (Activated Side Chain) SMIA->SMIA-Cl Activation with Oxalyl Chloride SMIA-Cl->Acylation Descarbamoyl_Cefuroxime Descarbamoyl Cefuroxime Acylation->Descarbamoyl_Cefuroxime Carbamoylation Carbamoylation with CSI Descarbamoyl_Cefuroxime->Carbamoylation Cefuroxime_Acid Cefuroxime Acid Carbamoylation->Cefuroxime_Acid

Caption: Workflow for the acylation and final synthesis steps.

Experimental Protocol: Cefuroxime Synthesis

Step 1: Preparation of 7-AHCA from 7-ACA

  • Suspend 7-ACA (1.0 eq) in a mixture of methanol and water.[6]

  • Cool the suspension to 5 °C and add sodium hydroxide solution to achieve a clear solution, indicating salt formation.[6]

  • Maintain the temperature at -40 °C for approximately one hour to facilitate selective hydrolysis of the 3-acetyl group.[6]

  • Adjust the pH to 4.0 with dilute HCl to precipitate the 7-AHCA product.[6]

  • Filter, wash with water and DCM, and dry under vacuum. The yield is typically around 80%.[6]

Step 2: Activation of SMIA Side Chain (Formation of SMIA-Cl)

  • In a dry, inert atmosphere reactor, create a solvent mixture of dimethylacetamide (DMAC), dichloromethane (DCM), and dimethylformamide (DMF).[6]

  • Add SMIA (1.0 eq) and cool the mixture to -40 °C.[6]

  • Slowly add an activating agent like oxalyl chloride (2.0 eq) or phosphorus pentachloride, keeping the temperature below -20 °C.[5][6]

  • Stir the reaction for 1-1.5 hours at -30 °C. The resulting solution of (Z)-2-methoxyimino-2-(furyl-2-yl) acetyl chloride (SMIA-Cl) is used directly in the next step.[6]

Step 3: Acylation to form Descarbamoyl Cefuroxime

  • In a separate reactor, dissolve 7-AHCA (0.8 eq) in a water/methanol mixture, cooled to -40 °C. Add sodium hydroxide solution to obtain a clear solution.[6]

  • Adjust the pH to 7.0-8.0.

  • Slowly add the previously prepared SMIA-Cl solution to the 7-AHCA solution, maintaining the temperature below -10 °C and the pH between 7.0 and 8.0 with the addition of a base like sodium bicarbonate.

  • After the addition is complete, stir for 1-2 hours. The product, descarbamoyl cefuroxime acid, can be isolated by acidifying the mixture to precipitate the solid. The yield is typically around 70-75%.[6]

Step 4: Carbamoylation and Isolation of Cefuroxime Acid

  • Suspend descarbamoyl cefuroxime acid (1.0 eq) in a suitable solvent like dimethylcarbonate or acetonitrile at 0-5 °C under an inert atmosphere.[5]

  • Slowly add chlorosulfonyl isocyanate (CSI) (approx. 2.0 eq), keeping the temperature below 5 °C.[5][6] This reaction forms an N-chlorosulfonyl urethane intermediate.

  • The intermediate is then hydrolyzed by the careful addition of water.[5]

  • After hydrolysis, the pH is adjusted, and the Cefuroxime acid product is precipitated.

  • The final product is recovered by filtration as a white crystalline powder. The yield for this step is typically high, often around 95%.[5]

Purification and Final Product Analysis

Purification Protocol

Crude Cefuroxime acid often requires purification to meet pharmacopoeial standards. A common method involves dissolution and reprecipitation.

  • Dissolve the impure Cefuroxime acid in a mixture of water and a polar aprotic solvent (e.g., acetonitrile).[8]

  • Adjust the pH to 6.0-7.0 with a base (e.g., 10% NaOH solution) to obtain a clear solution.[8]

  • Treat the solution with activated charcoal to remove colored impurities, then filter.[8]

  • Cool the filtrate to 0-5 °C.

  • Carefully adjust the pH of the filtrate back down to 1.5-2.5 with a dilute acid (e.g., 5% HCl) to precipitate the purified Cefuroxime acid.[8]

  • Filter the pure product, wash with cold water, and dry under vacuum.

Analytical Characterization

The final product must be rigorously tested to ensure it meets quality specifications.

Table 2: Analytical Specifications for Cefuroxime Acid

TestMethodSpecificationPurpose
Purity HPLC≥95% (typically >98%)Quantifies the main compound and process-related impurities.[5]
Identity ¹H-NMR, ¹³C-NMRConforms to reference spectrumConfirms the chemical structure.[5]
Identity Mass SpectrometryMatches theoretical massConfirms molecular weight.[5][9]
Isomeric Purity Chiral HPLCAnalysis of R/S isomers if applicable for prodrug synthesisEnsures correct stereochemistry.[7]
Residual Solvents Gas Chromatography (GC)Within pharmacopoeial limitsEnsures removal of organic solvents used in synthesis.

Safety Precautions

The synthesis of Cefuroxime involves several hazardous reagents that require careful handling in a controlled laboratory environment.

  • Oxalyl Chloride / Phosphorus Pentachloride: Highly corrosive and react violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Chlorosulfonyl Isocyanate (CSI): Extremely reactive, corrosive, and a potent lachrymator. Strict anhydrous conditions are necessary. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Solvents (DCM, DMF, Acetonitrile): Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Acids and Bases: Concentrated acids and bases are highly corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of Cefuroxime is a multi-step process where stereochemical control is of the utmost importance for biological activity. Methoxyamine hydrochloride is the critical building block for installing the essential (Z)-methoxyimino side chain. The protocols outlined here provide a robust framework for the laboratory-scale synthesis of Cefuroxime acid. Successful execution depends on precise control over reaction parameters such as temperature, pH, and stoichiometry, coupled with rigorous in-process monitoring and final product analysis.

References

  • Falcone, F., et al. (1986). Syn/anti isomerization of cefuroxime by ultraviolet light. Il Farmaco, Edizione Scientifica, 41(10), 801-7. Available at: [Link]

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  • Study on the Synthetic Process of Methoxyamine Hydrochloride - Dissertation. Wanfang Data. Available at: [Link]

  • Nguyen, T. H. P., et al. (2018). A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research (IJSBAR), 41(1), 181-187. Available at: [Link]

  • CN101054386A - Method of synthesizing cefuroxime. Google Patents.
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  • CN105440052A - Preparation method of cefuroxime acid. Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Oxime Synthesis with Methoxyamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high yields in oxime synthesis is critical for the progression of your research and development projects. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your oximation reactions using Methoxyamine Hydrochloride.

Troubleshooting Guide: A Deeper Dive

This section addresses the most common and critical factors that can lead to low yields in oxime synthesis. We will explore the causality behind each experimental parameter and provide actionable protocols to resolve these issues.

Q1: My oxime yield is consistently low or the reaction is not going to completion. Where should I start my investigation?

A1: Low yield is a multifaceted problem, but a systematic approach can quickly identify the root cause. The most critical factor governing oxime formation is reaction pH , as the mechanism involves a delicate balance between activating the carbonyl group and ensuring the nucleophilicity of the methoxyamine.

Start by evaluating your process in the following order of priority:

  • pH Control: Is the pH of your reaction medium optimal for both carbonyl activation and methoxyamine nucleophilicity? This is the most common failure point.

  • Reagent Integrity & Stoichiometry: Are you using high-quality reagents, and is your Methoxyamine HCl fully active? Are the molar ratios correct?

  • Reaction Conditions: Are the temperature and reaction time appropriate for your specific substrate?

  • Substrate-Specific Issues: Could steric hindrance or competing side reactions inherent to your starting material be the problem?

  • Work-up & Purification: Are you inadvertently losing the product during extraction or isolation steps?

The following diagram outlines a logical workflow for troubleshooting.

G start Low Oxime Yield Detected ph_check Verify & Optimize Reaction pH (Target: 4-6) start->ph_check reagents Assess Reagent Quality & Stoichiometry ph_check->reagents pH is Optimal success Yield Improved ph_check->success pH was the Issue conditions Adjust Temperature & Time reagents->conditions Reagents are Good reagents->success Reagents were Degraded workup Review Work-up & Purification Protocol conditions->workup Conditions are Optimized conditions->success Conditions were Suboptimal workup->success Work-up was Inefficient fail Yield Still Low (Consult Advanced Topics) workup->fail No Loss Detected G cluster_0 Oxime Formation Mechanism Carbonyl R₂C=O Protonated_Carbonyl R₂C=O⁺H (Activated) Carbonyl->Protonated_Carbonyl H⁺ (Acid Catalyst) Step 1: Activation Intermediate R₂C(OH)NH₂⁺OCH₃ (Carbinolamine) Protonated_Carbonyl->Intermediate + CH₃ONH₂ Step 2: Nucleophilic Attack Methoxyamine CH₃ONH₂ Methoxyamine->Intermediate Oxime R₂C=NOCH₃ (Product) Intermediate->Oxime - H₂O Step 3: Dehydration

Caption: The acid-catalyzed mechanism of methoxime formation.

Troubleshooting Steps & Protocol:

  • Problem: Using Methoxyamine HCl directly makes the solution too acidic, protonating the reagent itself.

  • Solution: A base must be added to neutralize the HCl and buffer the solution into the optimal pH 4-6 range. Common choices include pyridine, sodium acetate, or sodium carbonate. [1][2]3. Protocol for pH Optimization:

    • Dissolve your carbonyl substrate in a suitable solvent (e.g., ethanol, methanol).

    • In a separate flask, dissolve 1.2-1.5 equivalents of Methoxyamine HCl in the same solvent or a co-solvent like water.

    • Add a base. If using pyridine, it can often be used as the solvent. If using sodium acetate, add 1.5-2.0 equivalents.

    • Monitor the pH of the methoxyamine/base solution using a calibrated pH meter or pH paper. Adjust with a dilute acid (e.g., acetic acid) or base to bring it into the 4.5-5.5 range.

    • Add the buffered methoxyamine solution to your carbonyl substrate and begin the reaction.

Base Typical Equivalents Advantages Considerations
Pyridine Can be used as solventExcellent solvent, acts as a base and catalystCan be difficult to remove during work-up
Sodium Acetate 1.5 - 2.0Inexpensive, creates an acetic acid buffer systemMay have limited solubility in organic solvents
Sodium Carbonate 1.5 - 3.0Stronger base, effective at neutralizing HClCan raise pH too high if not added carefully; CO₂ evolution
Q3: I've optimized the pH, but the yield is still poor. Could my reagents or solvent be the problem?

A3: Absolutely. Once pH is ruled out, reagent and solvent integrity is the next logical checkpoint.

  • Methoxyamine HCl Stability: Although the solid hydrochloride salt is stable, solutions of it can degrade. Methoxyamine solutions in pyridine or DMSO are generally stable for up to a year when stored at -20°C. [3]Aqueous solutions are less stable and should be freshly prepared. [4]Methoxyamine is also sensitive to light. [5] * Action: If in doubt, use fresh, unopened Methoxyamine HCl. If you have prepared a stock solution, validate it on a simple, reliable ketone (like cyclohexanone) before using it with a precious substrate.

  • Carbonyl Purity: Impurities in your starting material (e.g., residual acid, base, or other reactive species from a previous step) can interfere with the reaction. Aldehydes are particularly susceptible to oxidation to carboxylic acids.

    • Action: Ensure your carbonyl compound is pure. Re-purify via distillation, crystallization, or chromatography if necessary.

  • Solvent Quality: The presence of water can be beneficial as it helps dissolve the reagents, but "wet" solvents can promote the reverse reaction (hydrolysis of the oxime). [6]Ensure you are using an appropriate grade of solvent.

    • Action: Use anhydrous solvents if you suspect hydrolysis is an issue, but be mindful that this may decrease the solubility of Methoxyamine HCl. A co-solvent system (e.g., ethanol/water) is often a good compromise. [7]* Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of methoxyamine (1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the carbonyl is valuable or the reaction is slow. [1]

Q4: My carbonyl substrate is very bulky. Could steric hindrance be the issue?

A4: Yes, steric hindrance is a significant factor. Bulky groups near the carbonyl carbon can physically block the methoxyamine from approaching for the nucleophilic attack. [8][9]This increases the activation energy, slowing the reaction rate and potentially allowing side reactions to dominate. [8][10] Mitigation Strategies:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Try refluxing the reaction, but monitor closely for substrate or product degradation.

  • Prolong Reaction Time: A sterically hindered reaction will simply be slower. Allow the reaction to run for 24-48 hours, monitoring by TLC or LC-MS to see if it is progressing.

  • Use a Higher Concentration of Methoxyamine: Increasing the concentration of one reactant can favor the forward reaction according to Le Châtelier's principle. You might increase the excess to 2-3 equivalents.

  • Change the Catalyst/Solvent System: In some cases, a more strongly activating acidic medium or a different solvent system that better solvates the transition state can help. However, be cautious about inducing side reactions like Beckmann fragmentation. [8]

Frequently Asked Questions (FAQs)

Q: Why must I add a base when using Methoxyamine HCl? A: Methoxyamine HCl is the hydrochloride salt. In solution, it exists as methoxyamine (CH₃ONH₂) and hydrochloric acid (HCl). The HCl makes the solution highly acidic (pH < 2), which protonates the nitrogen of the methoxyamine, making it non-nucleophilic. A base is required to neutralize the HCl and maintain the pH in the optimal 4-6 range for the reaction to proceed. [11][1] Q: How do I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your starting material and the reaction mixture on the same plate. The product oxime is typically less polar than the starting carbonyl. A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot with a higher Rf. You can confirm the identity of the product spot using techniques like LC-MS. [12][13] Q: What is the difference between E/Z isomers of the oxime product, and does it matter? A: If the groups on the starting carbonyl are different (as in most aldehydes and non-symmetrical ketones), the resulting oxime will have two geometric isomers (E and Z). [14]These isomers can have different physical properties and may appear as two separate spots on TLC or peaks in NMR/HPLC. For many applications, a mixture of isomers is acceptable. However, in drug development, where specific conformations are critical, you may need to separate them or find conditions that favor the formation of one isomer. [8][14] Q: Can I use a buffer system instead of just adding a base? A: Yes, using a formal buffer system is an excellent way to maintain precise pH control and can improve reproducibility. [15][16][17]An acetate buffer (acetic acid/sodium acetate) or a citrate buffer are common choices that work well within the optimal pH range for oximation.

References
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  • An Efficient Procedure for Synthesis of Oximes by Grinding. (2007). Asian Journal of Chemistry. Retrieved from [Link]

  • Oxime. (n.d.). Wikipedia. Retrieved from [Link]

  • Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones. Displacement of Oxime Equilibria by Means of Pyridine. (1939). Journal of the American Chemical Society. Retrieved from [Link]

  • An efficient one pot synthesis of oxime by classical method. (2020). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). PubMed Central. Retrieved from [Link]

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  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

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Technical Support Center: Ethyl(methoxy)amine Hydrochloride & Related Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for alkoxyamine hydrochlorides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of these versatile reagents in chemical synthesis. We will delve into the common side reactions, their mechanistic origins, and field-proven strategies to ensure the success of your experiments.

A Note on Nomenclature

While the query specified "Ethyl(methoxy)amine hydrochloride" (CAS 1195657-97-6)[1], the vast majority of synthetic applications, particularly the widely used Weinreb ketone synthesis, employ the closely related and more common reagents N,O-Dimethylhydroxylamine hydrochloride (CAS 6638-79-5) and Methoxyamine hydrochloride (CAS 593-56-6).[2][3][4] This guide will focus on the side reactions and troubleshooting associated with these common reagents, as the underlying principles of reactivity and stability are largely transferable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common issues encountered during the use of N,O-Dimethylhydroxylamine hydrochloride and its analogs.

Q1: What is N,O-Dimethylhydroxylamine hydrochloride, and what is its primary application?

N,O-Dimethylhydroxylamine hydrochloride is a hydroxylamine derivative used extensively in organic synthesis to form N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides .[3][4][5] The primary advantage of the Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields, cleverly avoiding the common side reaction of over-addition that typically leads to tertiary alcohols.[5][6][7] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[5][6] Reductants like LiAlH₄ or DIBAL-H can also be used to convert Weinreb amides into aldehydes.[7][8]

Q2: My Weinreb amide formation is sluggish or incomplete, and I'm recovering my starting carboxylic acid. What's going wrong?

This is a common issue often related to either inefficient activation of the carboxylic acid or problems with the N,O-Dimethylhydroxylamine hydrochloride reagent itself.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an acid chloride or an activated ester) to react with the amine. If you are using a peptide coupling reagent (e.g., BOP, DCC, HATU), ensure it is fresh and that the stoichiometry is correct.[6]

  • Reagent Quality and Handling: N,O-Dimethylhydroxylamine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[9][10] Water in the reaction will consume your activating agents and prevent amide formation. Always store the reagent in a desiccator and handle it quickly.[11]

  • Incorrect Base/Stoichiometry: The reaction requires a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl salt and the acid generated during the coupling.[6] Ensure you are using at least two equivalents of base: one for the hydrochloride salt and one for the coupling reaction itself.

Q3: I'm trying to make a ketone, but I'm getting a significant amount of the tertiary alcohol byproduct. I thought Weinreb amides prevented this?

While Weinreb amides are designed to prevent this over-addition, the stability of the protective intermediate is not absolute.[12] The most common cause for this side reaction is elevated temperature . The chelated tetrahedral intermediate is only stable at low temperatures.[5] If the reaction is allowed to warm up prematurely, this intermediate can collapse to the ketone, which then reacts with a second equivalent of the organometallic reagent.

  • Troubleshooting Steps:

    • Maintain stringent temperature control, typically between -78 °C and 0 °C, during the addition of the organometallic reagent.

    • Add the organometallic reagent slowly (dropwise) to avoid localized heating.

    • Use less reactive organometallic reagents if possible (e.g., Grignard reagents are often less prone to over-addition than organolithiums).[13]

Q4: How should I properly store and handle N,O-Dimethylhydroxylamine hydrochloride?

Proper storage and handling are critical for reproducible results and laboratory safety. This reagent is corrosive and can cause severe skin and eye burns.[9][14][15]

Parameter Recommendation Source(s)
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere in a corrosives area.[9][16]
Moisture Highly hygroscopic. Store in a desiccator to prevent water absorption.[9][10][11]
Handling Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.[9][16][17]
Incompatibilities Avoid strong bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[9][14]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and mechanistic insights to diagnose and solve specific side reactions.

Guide 1: Overcoming Incomplete Weinreb Amide Formation

The formation of the Weinreb amide is the foundation of the subsequent ketone synthesis. Ensuring this step proceeds in high yield is paramount.

Workflow for Diagnosing Incomplete Amide Formation

G cluster_0 Desired Pathway (Low Temp) cluster_1 Side Reaction (High Temp) A Weinreb Amide + R-MgX B Tetrahedral Intermediate (Chelated & Stable) A->B -78 °C C Aqueous Workup B->C Add H₃O⁺ D Desired Ketone C->D E Weinreb Amide + R-MgX F Tetrahedral Intermediate E->F > -20 °C G Premature Collapse (Ketone Formed in situ) F->G Elimination H Second Addition (+ R-MgX) G->H I Tertiary Alcohol (Over-addition Product) H->I

Sources

Purification techniques for oximes synthesized with Methoxyamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of oximes synthesized using Methoxyamine Hydrochloride (MeONH₂·HCl). The conversion of carbonyl compounds into their corresponding methoximes is a fundamental transformation in organic synthesis, crucial for applications ranging from protecting group strategies to the synthesis of biologically active molecules. While the oximation reaction itself is often robust, achieving high purity of the final product can present significant challenges.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues. We will explore the causality behind experimental choices, ensuring that every step is understood and validated.

Core Concepts: The Methoxy-Oximation Reaction

The reaction of an aldehyde or ketone with methoxyamine hydrochloride proceeds via a nucleophilic addition-elimination mechanism. A base is typically required to liberate the free methoxyamine from its hydrochloride salt, which then acts as the nucleophile.

Reaction Workflow Diagram

The following diagram illustrates the general workflow from reaction setup to the initial crude product isolation.

cluster_reaction Reaction Stage cluster_workup Workup Stage Start Carbonyl Compound + Methoxyamine HCl + Solvent (e.g., EtOH, MeOH) Base Add Base (e.g., Pyridine, NaOAc, Na₂CO₃) Start->Base Reaction Stir at RT to Reflux Monitor by TLC Base->Reaction Quench Quench Reaction (e.g., add Water) Reaction->Quench Reaction Complete Solvent_Removal Solvent Removal (if applicable) Quench->Solvent_Removal Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Solvent_Removal->Extraction Crude Isolate Crude Product (Dry & Evaporate) Extraction->Crude

Caption: General workflow for methoxime synthesis and initial workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the purification of methoximes.

Question 1: My reaction is complete by TLC, but after workup, my yield is very low. Where did my product go?

Answer: Low isolated yield after a successful reaction (as indicated by TLC) often points to issues during the workup and extraction phase. Methoximes, while generally less polar than their parent carbonyls, can possess unexpected solubility properties.

Potential Causes & Solutions:

  • Product Emulsification or High Water Solubility:

    • Expertise: Highly polar or low molecular weight methoximes can have significant solubility in the aqueous phase, leading to poor recovery during extraction. Emulsions can also trap the product at the interface.

    • Troubleshooting:

      • Brine Wash: Before and during extraction, wash the aqueous layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.

      • Solvent Choice: Switch to a more polar extraction solvent like Dichloromethane (DCM) or use a continuous liquid-liquid extraction apparatus for particularly water-soluble products.

      • pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Acidic conditions can protonate the oxime nitrogen, increasing its water solubility.[1]

  • Product Precipitation during Workup:

    • Expertise: If the methoxime is a crystalline solid, it might precipitate prematurely when water is added to the reaction mixture, especially if the reaction was run in a water-miscible solvent like ethanol. This solid can be inadvertently discarded with the aqueous layer.

    • Troubleshooting:

      • After quenching with water, check for any solid precipitate. If present, you may need to either extract the entire heterogeneous mixture with an appropriate organic solvent or filter the solid, wash it thoroughly with water, and then dissolve it in an organic solvent to combine with the extracted product.

Question 2: I've removed the solvent and am left with a crude oil/solid. What is the best first step for purification?

Answer: The optimal purification strategy depends on the physical properties of your methoxime and the nature of the impurities. A logical, stepwise approach is crucial.

Purification Decision Pathway

Crude Crude Methoxime Product Is_Solid Is the crude product a solid? Crude->Is_Solid Is_Thermally_Stable Is it thermally stable & volatile? Is_Solid->Is_Thermally_Stable No (It's an oil) Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Purify by Column Chromatography Is_Thermally_Stable->Column No Distill Distill under Reduced Pressure Is_Thermally_Stable->Distill Yes Recrystallize->Column Fails / Oily Success_R Pure Solid Recrystallize->Success_R Success Success_C Pure Fractions Column->Success_C Success_D Pure Distillate Distill->Success_D

Caption: Decision tree for selecting a primary purification method.

Question 3: My main impurity is the base I used (e.g., pyridine). How do I remove it effectively?

Answer: Residual basic impurities like pyridine are very common. They are best removed by leveraging their basicity.

Protocol: Acidic Wash for Base Removal

  • Dissolve Crude Product: Dissolve the crude methoxime in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether.[2]

  • Perform Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution. A 1 M aqueous HCl solution is typically effective.[2] The pyridine will be protonated to form pyridinium hydrochloride, which is highly water-soluble and will partition into the aqueous layer.

  • Repeat Wash: Perform the acidic wash 2-3 times to ensure complete removal.

  • Neutralize & Dry: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.[2]

  • Isolate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Trustworthiness: This self-validating protocol works because of the drastic change in solubility of the amine base upon protonation. You can confirm its removal by TLC or by the disappearance of its characteristic smell.

Question 4: I'm attempting to recrystallize my methoxime, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals. This is a common problem, especially if the crude product contains significant impurities that depress the melting point.

Troubleshooting Recrystallization

Problem ScenarioCausalitySolution
Oiling out upon cooling The solvent may be too "good," or the solution is supersaturated at a temperature above the product's melting point. Impurities are often a contributing factor.1. Add a small amount of a "poorer" solvent (a solvent in which your compound is less soluble) to the hot solution until it just becomes cloudy, then clarify with a drop of the "good" solvent.[3] 2. Try a completely different solvent system. Refer to the table below. 3. Try cooling the solution much more slowly.
Product is an oil at RT The product's melting point is below room temperature.Recrystallization is not a suitable method. You must use column chromatography or distillation.
Solid won't crystallize Some molecular structures, particularly those with high flexibility or awkward shapes, resist forming a crystal lattice.[3]1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal from a previous successful batch. 3. If it remains an oil, switch to chromatography.

Table 1: Common Recrystallization Solvents for Oximes

Solvent SystemPolarityGood for...Reference
Ethanol/WaterPolarMany crystalline oximes. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[4][5]
Hexanes/Ethyl AcetateNon-polar/PolarGood for less polar methoximes. Dissolve in minimal hot EtOAc and add hexanes.
TolueneNon-polar (Aromatic)Purifying oximes from non-polar impurities.[6]
IsopropanolPolarAlternative to ethanol with different solubility characteristics.
Question 5: What are the common stationary and mobile phases for column chromatography of methoximes?

Answer: Column chromatography is a powerful tool for purifying methoximes, especially when dealing with oils, isomeric mixtures, or closely related impurities.[7][8]

Authoritative Grounding: The choice of eluent is governed by the polarity of your specific methoxime. A standard starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (SiO₂) is almost always the appropriate choice.

  • Determine Eluent System:

    • Use TLC to find a solvent system that gives your product an Rf value of ~0.3-0.4 .

    • Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Dry Loading: For products with poor solubility in the eluent, dissolve the crude in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often gives sharper bands.

  • Elution: Run the column, starting with the determined eluent system. You can run it isocratically (constant solvent mixture) or with a gradient (gradually increasing polarity) to elute more polar impurities.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product.

References

  • Process for the production of anhydrous oxime from an aqueous solution. (n.d.). Google Patents.
  • Jadhav, R. D., Gade, E. H., & Shingate, B. L. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. Retrieved from [Link]

  • Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (n.d.). Google Patents.
  • Purification method of cyclohexanone-oxime. (n.d.). Google Patents.
  • Oximes. (2014). Sciencemadness Discussion Board. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Process for preparation of oximes and resulting products. (n.d.). Google Patents.
  • What is the most popular procedure to synthesize oximes?. (2015). ResearchGate. Retrieved from [Link]

  • New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. (2023). MDPI. Retrieved from [Link]

  • n-HEPTALDEHYDE, OXIME. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2018). Indian Academy of Sciences. Retrieved from [Link]

  • 1-INDANONE OXIME. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). Chemistry Central Journal. Retrieved from [Link]

Sources

Common problems in Methoxyamine HCl derivatization and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methoxyamine HCl (MeOx) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the derivatization of carbonyl compounds for analysis, particularly by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific problems that may arise during your derivatization experiments. Each issue is followed by potential causes and actionable solutions.

Issue 1: Low or No Derivatization Product Detected

You've performed the derivatization, but upon analysis, you see little to no peak for your derivatized analyte.

Potential Causes & Solutions:

  • Presence of Water: Methoxyamine HCl and subsequent silylation reagents (like MSTFA or BSTFA) are highly sensitive to moisture.[1][2][3] Water will preferentially react with the reagents, reducing their availability for your analyte.

    • Solution: Ensure your sample is completely dry before adding the derivatization reagents.[1][2] Lyophilization (freeze-drying) or drying under a gentle stream of high-purity nitrogen gas are effective methods.[2][4] Adding a co-solvent like dichloromethane and re-drying can help remove residual water.[3]

  • Inactive Reagents: Methoxyamine HCl can degrade over time, especially if not stored properly.

    • Solution: Prepare the methoxyamine hydrochloride solution in pyridine fresh for each batch of samples.[3] Store the solid Methoxyamine HCl in a desiccator to protect it from moisture.[3]

  • Insufficient Reagent: The amount of derivatizing agent may be insufficient to react with all the carbonyl compounds in your sample, especially in complex matrices.[1]

    • Solution: Optimize the volume of the Methoxyamine HCl solution.[5] While a sufficient amount is necessary, an excessive volume can sometimes lead to decreased signal intensity due to dilution effects.[5]

  • Suboptimal Reaction Conditions: The temperature and time of the methoximation reaction are critical for its completion.

    • Solution: Optimize the incubation temperature and time for your specific analytes. Common starting points are 30-50°C for 90 minutes.[1][6] However, for some compounds, different conditions may be required. Be aware that prolonged high temperatures can lead to the degradation of heat-labile metabolites.[5]

  • Sample Matrix Interference: Other components in your sample might be consuming the derivatization reagents.[7]

    • Solution: Consider a sample cleanup step prior to derivatization to remove interfering substances.

Issue 2: Multiple or Split Chromatographic Peaks for a Single Analyte

A single analyte is showing up as multiple, closely eluting, or poorly shaped peaks.

Potential Causes & Solutions:

  • Formation of Syn- and Anti-Isomers: The reaction of methoxyamine with a carbonyl group can result in the formation of syn and anti stereoisomers of the resulting oxime.[5][8] These isomers can sometimes be separated by the GC column, leading to two distinct peaks.

    • Solution: This is an inherent aspect of the derivatization chemistry. Ensure your data analysis method can integrate both peaks as a single compound if they are not fully resolved. In many cases, the isomers co-elute or are not baseline separated.

  • Incomplete Derivatization: If the reaction has not gone to completion, you may see a peak for the underivatized analyte alongside the derivatized product.

    • Solution: Re-evaluate your reaction time, temperature, and reagent concentrations to ensure complete derivatization.[5]

  • Tautomerization and Side Reactions: For certain molecules, especially sugars and α-keto acids, multiple derivatized products can form if the carbonyl group is not effectively protected.[9][10] Methoxyamination is specifically used to prevent this by locking the sugar in its open-chain form and stabilizing α-keto acids.[9][10]

    • Solution: Ensure the methoximation step is performed before any subsequent derivatization (e.g., silylation).[11] This is the primary purpose of using Methoxyamine HCl in a two-step derivatization protocol.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Your derivatized analyte peak is not symmetrical, which can affect accurate quantification.

Potential Causes & Solutions:

  • Active Sites in the GC System: Polar analytes, even after derivatization, can interact with active sites (e.g., free silanol groups) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner. Consider performing routine maintenance on your GC system, including trimming the column, to remove active sites.

  • Co-elution with Interfering Compounds: A compound from the sample matrix or a reagent byproduct may be co-eluting with your analyte of interest.

    • Solution: Optimize your GC temperature program to improve the separation of your target analyte from other components.

  • Overloading the Column: Injecting too concentrated a sample can lead to peak fronting.[12]

    • Solution: Dilute your derivatized sample in a non-protic solvent like hexane before injection.[12] Alternatively, using a split injection mode can reduce the amount of sample introduced onto the column.[12]

Issue 4: Instability of Derivatized Samples

You notice that the response of your derivatized analyte decreases over time when samples are queued in the autosampler.

Potential Causes & Solutions:

  • Hydrolysis of Derivatives: The methoxime and silyl derivatives can be susceptible to hydrolysis if exposed to moisture.

    • Solution: Ensure your GC vials are tightly capped. It is generally recommended to analyze derivatized samples within 24 hours of preparation.[1][3]

  • Degradation of Derivatives: Some derivatized compounds may not be stable at room temperature for extended periods.

    • Solution: If there is a delay between derivatization and analysis, storing the samples at a low temperature (e.g., 4°C) can help improve stability.[13] However, always perform a stability test for your specific analytes to determine the optimal storage conditions.[13]

Frequently Asked Questions (FAQs)

Q1: Why is pyridine used as the solvent for Methoxyamine HCl?

A1: Pyridine serves a dual purpose in the methoximation reaction. It acts as a solvent for Methoxyamine HCl and the analytes.[5][11] Additionally, as a basic solvent, it neutralizes the hydrochloric acid (HCl) that is released during the reaction, driving the reaction to completion.

Q2: Can I use a different solvent instead of pyridine?

A2: While pyridine is the most common solvent, other non-protic, basic solvents could potentially be used. However, any alternative solvent must be thoroughly validated for your specific application. It is crucial that the solvent is anhydrous, as water will interfere with the derivatization.[3]

Q3: Is it necessary to remove the excess Methoxyamine HCl and pyridine before the next derivatization step (e.g., silylation)?

A3: In most standard protocols for GC-MS analysis, the excess Methoxyamine HCl and pyridine are not removed before the addition of the silylation reagent (e.g., MSTFA). The subsequent silylation reaction is typically performed in the same reaction vial.[1][14]

Q4: How do I choose the optimal reaction time and temperature?

A4: The optimal conditions depend on the specific carbonyl compounds you are analyzing. A good starting point for many metabolites is a reaction temperature of 30-37°C for 90 minutes.[1][14] However, optimization is often necessary. You can perform a time-course experiment or test a range of temperatures to determine the conditions that give the highest and most reproducible yield for your analytes of interest.[5]

Q5: My sample contains both aldehydes and ketones. Will Methoxyamine HCl react with both?

A5: Yes, Methoxyamine HCl will react with both aldehyde and ketone functional groups to form methoximes.[9][10] This is one of the key advantages of this derivatization method, as it allows for the simultaneous analysis of a wide range of carbonyl-containing compounds.

Q6: What is the stability of the Methoxyamine HCl solution in pyridine?

A6: It is highly recommended to prepare the Methoxyamine HCl solution in pyridine fresh daily or for each batch of samples.[3] The solution can degrade, and any absorbed moisture will reduce its effectiveness.

Q7: Can Methoxyamine HCl derivatization be used for LC-MS analysis?

A7: While more common for GC-MS, Methoxyamine HCl derivatization can also be used for LC-MS to improve chromatographic separation and ionization efficiency for certain carbonyl compounds.[15] The derivatization can introduce a more readily ionizable group, enhancing sensitivity.[15]

Experimental Protocols

Standard Two-Step Derivatization Protocol for GC-MS (Methoximation and Silylation)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dried sample extract in a GC vial

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Methoximation Step: a. Prepare a fresh solution of 20 mg/mL Methoxyamine HCl in anhydrous pyridine.[4][14] Ensure the solid is completely dissolved; sonication may be used to aid dissolution.[4] b. Add 50 µL of the Methoxyamine HCl solution to the dried sample residue in the GC vial.[2][14] c. Tightly cap the vial and vortex for 1 minute. d. Incubate the vial at 37°C for 90 minutes.[2][14] e. Allow the vial to cool to room temperature.

  • Silylation Step: a. Add 100 µL of MSTFA (+1% TMCS) to the methoximated sample.[2] b. Tightly cap the vial and vortex for 1 minute. c. Incubate the vial at 37°C for 30 minutes.[2][14] d. After cooling to room temperature, the sample is ready for GC-MS analysis.

Data Presentation

Table 1: Recommended Derivatization Parameters from Literature

ParameterMethoxyamine HCl (MeOx) StepSilylation Step (MSTFA)Reference(s)
Reagent Concentration 20-40 mg/mL in PyridineNeat (+1% TMCS)[1][5][14]
Reagent Volume 10-80 µL80-100 µL[1][2][4][5]
Incubation Temperature 30-50 °C30-60 °C[1][5][6]
Incubation Time 60-90 minutes30-60 minutes[1][2][5]
Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Drying Complete Drying (Nitrogen Stream / Lyophilization) Extraction->Drying Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Step 2: Silylation (e.g., MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Workflow of a typical two-step derivatization for GC-MS analysis.

Troubleshooting_Flowchart Start Start: Derivatization Problem Problem Low or No Product? Start->Problem Moisture Check for Moisture: - Ensure complete sample drying - Use anhydrous solvents Problem->Moisture Yes OtherProblem Multiple or Split Peaks? Problem->OtherProblem No Reagents Check Reagents: - Prepare fresh MeOx solution - Verify silylation reagent activity Moisture->Reagents Conditions Optimize Conditions: - Adjust reaction time/temperature - Increase reagent volume Reagents->Conditions Isomers Syn/Anti Isomers are possible. Integrate both peaks. OtherProblem->Isomers Yes Incomplete Incomplete Reaction? Re-optimize conditions. Isomers->Incomplete

Caption: A simplified troubleshooting flowchart for common derivatization issues.

References

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021-12-18). PubMed Central. [Link]

  • TMS Derivitization for GC-MS. Agilent. [Link]

  • Chemometric Approach for Discriminating the Effect of Raisin Syrup Sourdough on White Bread Aroma During Shelf Life. (2026-01-14). Preprints.org. [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024-11-15). NIH. [Link]

  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis | Request PDF. ResearchGate. [Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018-11-16). MDPI. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. PubMed Central. [Link]

  • Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). [Link]

  • Should the MSTFA be dissolved in the solvent or not?. (2022-07-29). ResearchGate. [Link]

  • A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. (2014-07-01). NIH. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025-03-09). [Link]

  • Preparation of TMS derivatives of methanol/chloroform/water (MCW) extracts. [Link]

  • What is the purpose of methoxyamine HCl in GC derivatisation?. (2015-11-01). ResearchGate. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI. [Link]

  • Stability of N-heterocyclic oxime derivatives. Part IV. The kinetics of the sodium hydroxide-catalysed hydrolysis of phosphonylated ketoximes in water at 15, 20, 25, and 30°. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023-01-03). NIH. [Link]

  • Derivatization of cortisol and metabolites for GCMS?. (2017-12-15). ResearchGate. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025-03-09). [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019-06-25). NIH. [Link]

  • Investigation of the derivatization conditions for GC–MS metabolomics of biological samples | Request PDF. ResearchGate. [Link]

  • of the stability of amidoxime isomers.. ResearchGate. [Link]

  • Derivatives of oxime with medicinal chemistry applications.. ResearchGate. [Link]

  • CN114920665A - Method for separating methoxylamine hydrochloride and N-methylmethoxylamine hydrochloride.
  • Derivatization steps prior to GC–MS analysis: a Silylation reactions.... ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

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Technical Support Center: pH Optimization for Oxime Formation with O-Methylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the pH optimization of oxime formation, specifically when using O-Methylhydroxylamine hydrochloride. As Senior Application Scientists, we understand the nuances of this powerful bioconjugation reaction and have compiled this resource to help you navigate the common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime formation with O-Methylhydroxylamine hydrochloride, and why is pH so critical?

The optimal pH for oxime formation is a delicate balance, typically falling within a slightly acidic range of pH 4.5 to 5.5 .[1][2] This is due to the dual role of protons in the reaction mechanism. The overall reaction proceeds in two main steps: the initial nucleophilic attack of the O-methylhydroxylamine on the carbonyl carbon to form a tetrahedral intermediate (a hemiaminal), followed by the acid-catalyzed dehydration of this intermediate to yield the final oxime product.[1]

  • At moderately acidic pH (4.5-5.5): There is a sufficient concentration of protons to catalyze the rate-limiting dehydration step effectively without significantly protonating the O-methylhydroxylamine.[1]

  • At low pH (below 4): A high concentration of protons will lead to the protonation of the nitrogen atom in O-methylhydroxylamine. This protonated form is no longer nucleophilic and cannot initiate the attack on the carbonyl group, thus inhibiting the reaction.[1][3]

  • At neutral or basic pH (above 6): The concentration of protons is too low to efficiently catalyze the dehydration of the hemiaminal intermediate, leading to a significant decrease in the overall reaction rate.[1][4] While the reaction can proceed at physiological pH (around 7.4), it is often considerably slower.[1][5]

Q2: I am using O-Methylhydroxylamine hydrochloride. Do I still need to adjust the pH?

Yes, pH adjustment is crucial. O-Methylhydroxylamine hydrochloride is the salt form of the free base. In solution, it exists in equilibrium with the protonated, inactive form. To generate the nucleophilic free O-methylhydroxylamine, a base must be added to neutralize the hydrochloric acid.[6][7] The final pH of the reaction mixture should be adjusted to the optimal range of 4.5-5.5 for efficient oxime formation. Using a buffer system is highly recommended to maintain a stable pH throughout the reaction.

Q3: What are the best buffer systems for oxime formation?

The choice of buffer is critical to maintaining the optimal pH. Acetate and citrate buffers are commonly used for reactions in the pH 4-6 range. For reactions at or near physiological pH, phosphate-buffered saline (PBS) is a suitable choice.[8] When selecting a buffer, ensure it does not contain primary or secondary amines that could compete with the O-methylhydroxylamine in reacting with the carbonyl compound.

pH Range Recommended Buffer Concentration (Typical)
4.0 - 5.5Sodium Acetate50 - 100 mM
3.0 - 6.2Sodium Citrate50 - 100 mM
6.5 - 7.5Phosphate-Buffered Saline (PBS)1X
Q4: My reaction is very slow at neutral pH. How can I accelerate it?

Slow reaction rates at neutral pH are a common challenge, especially in bioconjugation where sensitive biomolecules require physiological conditions.[1] Here are some effective strategies to enhance the reaction rate:

  • Use a Catalyst: Aniline and its derivatives are well-established nucleophilic catalysts that can significantly accelerate oxime formation at neutral pH.[4][5][9] Catalysts like p-phenylenediamine have been shown to be even more effective than aniline at neutral pH.[10]

  • Increase Reactant Concentration: If the solubility of your reactants allows, increasing their concentration can lead to a faster reaction rate according to the law of mass action.[1][2]

  • Incorporate Co-solvents: Organic co-solvents such as dimethylformamide (DMF) or acetonitrile can sometimes improve the solubility of reactants, allowing for higher effective concentrations.[2]

Troubleshooting Guide

This section addresses common problems encountered during oxime formation with O-Methylhydroxylamine hydrochloride and provides a systematic approach to troubleshooting.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent issues. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low/No Yield check_ph Verify Reaction pH (Target: 4.5-5.5) start->check_ph check_reagents Assess Reagent Quality & Stoichiometry check_ph->check_reagents pH is correct solution_ph Adjust pH with appropriate buffer. Use a calibrated pH meter. check_ph->solution_ph Incorrect pH check_temp Evaluate Reaction Temperature check_reagents->check_temp Reagents are fine solution_reagents Use fresh O-Methylhydroxylamine HCl. Ensure appropriate base is added. Check carbonyl compound for degradation. check_reagents->solution_reagents Reagent issue check_side_reactions Investigate Potential Side Reactions check_temp->check_side_reactions Temperature is optimal solution_temp Increase temperature moderately (e.g., 37-50°C), if substrates are stable. check_temp->solution_temp Temperature too low solution_side_reactions Purify starting materials. Consider inert atmosphere if oxidation is suspected. check_side_reactions->solution_side_reactions Side reactions present end_node Improved Yield solution_ph->end_node solution_reagents->end_node solution_temp->end_node solution_side_reactions->end_node

Caption: Troubleshooting workflow for low oxime yield.

Detailed Steps:

  • Verify Reaction pH: This is the most critical parameter.[6] Use a calibrated pH meter to measure the pH of your reaction mixture. If it is outside the optimal 4.5-5.5 range, adjust it accordingly. Remember that when using O-Methylhydroxylamine hydrochloride, a base must be added to liberate the free hydroxylamine.[6][11]

  • Assess Reagent Quality and Stoichiometry:

    • O-Methylhydroxylamine hydrochloride can degrade over time. Use a fresh bottle or verify the purity of your existing stock.

    • Ensure that you are using the correct stoichiometry. A slight excess of the O-methylhydroxylamine (e.g., 1.2 equivalents) is often beneficial.

    • The carbonyl compound (aldehyde or ketone) should be pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

  • Evaluate Reaction Temperature: While many oxime formations proceed at room temperature, some less reactive ketones may require gentle heating (e.g., 37-50°C) to increase the reaction rate.[11] However, be cautious as excessive heat can lead to the degradation of reactants or products.

  • Investigate Potential Side Reactions:

    • Hydrolysis: The oxime bond can be susceptible to hydrolysis under strongly acidic conditions.[11][12] Ensure the pH does not drop too low during the reaction.

    • Beckmann Rearrangement: In the presence of strong acids, oximes can undergo the Beckmann rearrangement to form amides.[3] This is generally not a concern under the mild acidic conditions used for oxime formation.

Problem 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of impurities or side products.

G start Multiple Products/ Impurities check_syn_anti Consider E/Z (syn/anti) Isomers start->check_syn_anti check_starting_material Analyze Purity of Starting Materials start->check_starting_material check_oxidation Evaluate Potential for Oxidation start->check_oxidation solution_syn_anti Isomers may have different Rf/retention times. Characterize both if separation is difficult. check_syn_anti->solution_syn_anti solution_starting_material Purify carbonyl compound and O-Methylhydroxylamine HCl before reaction. check_starting_material->solution_starting_material solution_oxidation Run reaction under an inert atmosphere (e.g., Nitrogen or Argon). check_oxidation->solution_oxidation

Caption: Identifying sources of multiple products.

Detailed Analysis:

  • E/Z (syn/anti) Isomers: Unsymmetrical ketones will form two geometric isomers of the oxime (E and Z). These isomers may have different physical properties and can appear as separate spots on a TLC plate or peaks in a chromatogram.[12] This is an inherent property of the product and not necessarily an impurity.

  • Purity of Starting Materials: As mentioned previously, impurities in the starting carbonyl compound or the O-methylhydroxylamine can lead to the formation of side products. Re-purification of the starting materials may be necessary.

  • Oxidation: Some substrates may be sensitive to air oxidation. If you suspect this is an issue, degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Experimental Protocol: pH Optimization Study

This protocol provides a framework for systematically determining the optimal pH for your specific reaction.

Materials:

  • Your aldehyde or ketone substrate

  • O-Methylhydroxylamine hydrochloride

  • 0.1 M Sodium Acetate buffer solutions at pH 4.0, 4.5, 5.0, 5.5, and 6.0

  • 0.1 M Phosphate buffer solutions at pH 6.5, 7.0, and 7.5

  • Reaction solvent (e.g., ethanol, water, or a mixture)

  • Analytical method for monitoring reaction progress (e.g., TLC, LC-MS, or NMR)

Procedure:

  • Set up Parallel Reactions: In separate vials, dissolve your carbonyl compound in the reaction solvent.

  • Add Buffer: To each vial, add an equal volume of one of the prepared buffer solutions to achieve the target pH.

  • Initiate Reaction: Add a standardized solution of O-Methylhydroxylamine hydrochloride to each vial to initiate the reactions simultaneously. Ensure the same stoichiometry is used in all reactions.

  • Monitor Progress: At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot from each reaction vial and analyze it to determine the extent of product formation.

  • Analyze Data: Plot the percentage of product formation against time for each pH value. The pH that results in the fastest reaction rate and highest final conversion is the optimum for your system.

By understanding the underlying principles of the oxime formation reaction and systematically troubleshooting any issues that arise, you can confidently optimize your experimental conditions to achieve high yields and purity.

References

  • Chemical Communications. (2024). A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry. RSC Publishing.
  • Angewandte Chemie International Edition. (2015).
  • Bioconjugate Chemistry. (2012). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Journal of the American Chemical Society. (1983).
  • Beilstein Journal of Organic Chemistry. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein-Institut.
  • Chemical Communications. (2024). A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • Chemical Reviews. (2021). Metal-Involving Synthesis and Reactions of Oximes.
  • Polymer Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • ChemRxiv. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control.
  • ResearchGate. (2022). Recent Advances in the Chemistry of Oximes.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of Cyclopentanone oxime.
  • DiVA portal. (2017).
  • Benchchem. (2025).
  • Master Organic Chemistry. (2020). Beckmann Rearrangement.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.
  • Chemical Science. (2015).
  • BYJU'S. (2023). Oximes.
  • YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement.
  • Benchchem. (2025).
  • Wikipedia. (2023). Oxime.
  • Science of Synthesis. (2004). Oximes. Thieme.
  • ResearchGate. (2018). An efficient one pot synthesis of oxime by classical method.
  • Chemistry LibreTexts. (2022). Oximes.
  • Google Patents. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • Bioconjugate Chemistry. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • ResearchGate. (2019). (a)
  • Benchchem. (2025). O-Methylhydroxylamine: A Technical Guide for Researchers.
  • Macromolecules. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars.
  • Bulletin of the Korean Chemical Society. (2010).
  • Chemical Science. (2015).
  • Google Patents. (1969).
  • Benchchem. (2025).
  • PubMed Central. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.

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Technical Support Center: Methoxyamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methoxyamine Hydrochloride (MeOX) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in your experiments. We will explore the causality behind protocol choices to ensure you can troubleshoot issues and optimize your results with confidence.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during methoxyamination, a crucial derivatization step, particularly for GC-MS based metabolomics.

Q1: I am seeing low or inconsistent derivatization yields. Could temperature be the cause?

Answer:

Yes, incorrect or inconsistent temperature is a primary cause of poor derivatization yield. The formation of methoximes from carbonyl groups is a temperature-dependent reaction.

Potential Causes & Solutions:

  • Sub-optimal Incubation Temperature: The reaction may be too slow or incomplete at a low temperature. While higher temperatures accelerate the reaction, an excessively high temperature can lead to the degradation of thermally labile metabolites[1].

    • Solution: The optimal temperature is often a balance between reaction efficiency and analyte stability. Many protocols find success in the 30°C to 60°C range .

      • For general metabolomics, a common starting point is 30°C for 90 minutes[2][3][4] or 37°C for 90 minutes.

      • One study optimizing an automated derivatization found 30°C to be optimal for their mix, but noted that amino acids and certain carboxylic acids performed significantly better at 37°C[2].

      • Other protocols successfully use 50°C for 90 minutes[5][6] or 60°C for 1 hour[7].

    • Actionable Step: If you suspect incomplete derivatization, consider increasing the temperature from 30°C to 37°C or 50°C, or extending the incubation time. Verify with a standard mix of your target analytes.

  • Inconsistent Heating: Uneven heating across samples in a batch is a major source of variability.

    • Solution: Use a calibrated thermoshaker or dry-block heater that provides consistent and uniform heating. Avoid water baths where temperature can fluctuate. Ensure all vials have good thermal contact with the heating block.

  • Degraded Reagent: Methoxyamine hydrochloride solutions, typically in pyridine, should be prepared fresh daily for best results[5]. The reagent itself is hygroscopic and must be stored in a desiccator to prevent moisture contamination, which can impede the reaction[5].

Q2: My GC-MS chromatograms show peak tailing or split peaks for certain metabolites. How can temperature during methoxyamination cause this?

Answer:

Peak tailing or splitting often indicates incomplete or partial derivatization. If a portion of the carbonyl-containing analytes is not converted to the methoxime derivative, it can co-elute or behave differently in the GC system, leading to poor peak shape.

Potential Causes & Solutions:

  • Incomplete Reaction: The incubation time or temperature was insufficient to drive the reaction to completion for all analyte molecules.

    • Solution: As described in Q1, systematically optimize your incubation temperature and time. A temperature of 30°C may require a 90-minute incubation[4], whereas a higher temperature might shorten this time. However, always be cautious of analyte stability at higher temperatures.

  • Presence of Enol Forms: The primary purpose of methoxyamination is to "lock" the carbonyl group and prevent the formation of multiple trimethylsilyl (TMS) derivatives from keto-enol tautomers during the subsequent silylation step[3]. An incomplete reaction leaves the carbonyl group vulnerable.

    • Solution: Ensure the methoxyamination step is completed before adding the silylation agent (e.g., MSTFA, BSTFA). Do not combine the reagents. The workflow must be sequential.

Experimental Workflow & Mechanism

To visualize the process, the following diagrams illustrate the standard derivatization workflow and the core chemical reaction.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Dry Dry Sample Extract (e.g., under N2 stream) MeOX Step 1: Methoxyamination Add MeOX in Pyridine Incubate (e.g., 37°C for 90 min) Dry->MeOX TMS Step 2: Silylation Add MSTFA or BSTFA Incubate (e.g., 37°C for 30 min) MeOX->TMS Cool to RT before adding silylation agent GCMS Transfer to GC vial Inject into GC-MS TMS->GCMS

Caption: Standard two-step derivatization workflow for GC-MS metabolomics.

Caption: Methoxyamination reaction of a ketone/aldehyde.

Frequently Asked Questions (FAQs)
Q3: What is the "optimal" temperature for methoxyamination?

Answer:

There is no single universal optimal temperature; it is application-dependent. The choice depends on the stability of your target metabolites, the desired reaction time, and the specific matrix. However, based on published literature, a range of effective temperatures has been established.

TemperatureIncubation TimeContext / NotesReferences
30°C 60 - 90 minA widely used baseline for metabolomics. Good for general screening.[2][3][4]
37°C 30 - 90 minOften shown to be superior for amino acids and some organic acids. May offer better reproducibility. Can prevent metabolite breakdown compared to higher temperatures.[2]
50°C 90 minA robust temperature used in multiple protocols for urine and other biological samples.[5][6]
60°C 60 min - 24 hrsEffective, but caution is advised. May be suitable for very stable compounds or when longer reaction times are needed. Risk of degrading less stable molecules.[7][8]
>70°C VariableGenerally not recommended for analytical derivatization of biological samples due to high risk of analyte degradation and solvent evaporation. Used more in chemical synthesis.[8][9]
Q4: Can I perform the methoxyamination and silylation steps at the same temperature?

Answer:

Yes, this is a common practice for efficiency, especially in automated systems where changing the agitator temperature mid-sequence is difficult[2]. Many protocols use the same temperature for both steps, for instance, 30°C for methoxyamination followed by 30°C for silylation[2], or 37°C for both steps[4][10]. The key is that the chosen temperature must be suitable for both reactions and not compromise sample integrity.

Q5: What are the risks of using a temperature that is too high?

Answer:

Exceeding the optimal temperature range can introduce several problems:

  • Analyte Degradation: Many metabolites, especially phosphorylated sugars, are thermally labile and can degrade at high temperatures, leading to an underestimation of their quantity[1].

  • Solvent Evaporation: The reaction is typically performed in pyridine in a sealed vial. High temperatures increase the vapor pressure, which can cause solvent to escape if the vial is not perfectly sealed, concentrating the sample and altering reaction conditions.

  • Side Reactions: While methoxyamination is generally a clean reaction, excessive heat can potentially promote unwanted side reactions, leading to analytical artifacts.

  • Safety Hazards: Methoxyamine hydrochloride and pyridine are hazardous chemicals[11][12]. Heating them increases their volatility. Always work in a well-ventilated fume hood[6]. For safety reasons during synthesis and purification, it is recommended that temperatures do not exceed 60°C[13].

Standard Operating Protocol: Two-Step Derivatization for GC-MS

This protocol provides a reliable starting point for the derivatization of polar metabolites in dried biological extracts.

Reagents:

  • Methoxyamine hydrochloride (MeOX), 98% or higher purity[14].

  • Pyridine, anhydrous.

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS.

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Water is incompatible with the derivatization reagents[3]. Use a vacuum concentrator or a gentle stream of nitrogen gas.

  • Prepare MeOX Solution (Fresh Daily): In a fume hood, dissolve Methoxyamine hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL[2][10][5]. Ensure the solid is fully dissolved; sonication may be required[7][15].

  • Step 1: Methoxyamination:

    • Add 20-50 µL of the MeOX solution to each dried sample vial[2][5]. The volume may need optimization depending on the sample mass.

    • Securely cap the vials immediately.

    • Vortex briefly to ensure the dried extract is dissolved.

    • Incubate at 37°C for 90 minutes in a thermoshaker.

  • Cooling: After incubation, allow the vials to cool to room temperature before proceeding. This is critical to prevent rapid boiling of the silylation reagent in the next step.

  • Step 2: Silylation:

    • Add 80-90 µL of MSTFA (+1% TMCS) to each vial[2][3].

    • Securely cap the vials and vortex immediately.

    • Incubate at 37°C for 30 minutes in a thermoshaker[3][4][10].

  • Final Step: After the final incubation, cool the samples to room temperature. Transfer the derivatized sample to a GC autosampler vial with an insert. Samples should be analyzed within 24 hours for best reproducibility[3][5].

References
  • Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. (2025). Vertex AI Search.
  • Methoxyamine hydrochloride-COA-258083-MedChemExpress. MedChemExpress.
  • Schwaiger, B. J., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • Methoxyamine Hydrochloride | 593-56-6. ChemicalBook.
  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024).
  • Method for synthesizing methoxamine hydrochloride. (Patent).
  • Methoxyamine Hydrochloride synthesis. ChemicalBook.
  • Protocol MSU_MSMC_006 Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS. (2020).
  • Methoxyamine hydrochloride Safety D
  • TMS Derivitization for GC-MS. Thermo Fisher Scientific.
  • Process for the Continuous Production of Methoxyamine Hydrochloride. (Patent).
  • Chemometric Approach for Discriminating the Effect of Raisin Syrup Sourdough on White Bread Aroma During Shelf Life. (2026). Preprints.org.
  • Methoxyamine 98 593-56-6. Sigma-Aldrich.
  • Lisec, J., et al. (2019). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. PubMed Central.
  • SAFETY DATA SHEET - Methoxylamine hydrochloride. (2010). Fisher Scientific.
  • Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023).
  • Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe).
  • GC-MS protocol_6 mg. University of Florida.
  • Chemical Safety Data Sheet MSDS / SDS - Methoxyamine Hydrochloride. (2025). ChemicalBook.

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Choosing the right solvent for oximation with Ethyl(methoxy)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oximation reactions using Ethyl(methoxy)amine hydrochloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, expert advice for your experimental challenges. We will delve into the critical role of solvent selection, reaction kinetics, and procedural best practices to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in an oximation reaction?

The solvent in an oximation reaction serves several critical functions beyond simply dissolving the reactants. Its choice can directly influence reaction rate, equilibrium position, and the ease of product isolation. The primary roles are:

  • Solubilization: The solvent must effectively dissolve the carbonyl substrate (your aldehyde or ketone) and the this compound. Inadequate solubility of either reactant will lead to a heterogeneous mixture and significantly slow down the reaction rate.

  • pH Modulation: Oximation is a pH-sensitive reaction. The solvent system, often in conjunction with a base, helps to establish and maintain the optimal pH for the reaction to proceed efficiently.

  • Reaction Kinetics: The polarity of the solvent can influence the stability of the transition state and intermediates, thereby affecting the reaction rate.

  • Work-up and Purification: The boiling point and miscibility of the solvent are important considerations for the post-reaction work-up, including product isolation and purification.

Q2: I'm starting a new oximation. What is the best "go-to" solvent to begin with?

For a typical oximation using an amine hydrochloride salt, pyridine is an excellent starting point. It acts as both a solvent and a base. The basic nature of pyridine neutralizes the hydrochloric acid that is liberated from the this compound salt. This is crucial because it frees the neutral, nucleophilic amine to attack the carbonyl carbon.[1]

However, pyridine has a high boiling point which can complicate removal, and it is toxic. If these are concerns, a common and effective alternative is a mixture of an alcohol, such as ethanol or methanol , with water, in the presence of a base like sodium acetate or sodium hydroxide.[2][3] This system provides good solubility for both the polar amine salt and many organic carbonyl compounds.

Q3: My reaction is very slow. Could the solvent be the problem?

Yes, a slow reaction is one of the most common issues and the solvent system is a prime suspect. Here’s a troubleshooting workflow to address this:

  • Check Solubility: First, ensure that both your carbonyl compound and the this compound are fully dissolved at the reaction temperature. If you observe solid material, the reaction is limited by the rate of dissolution. Consider a more effective solubilizing solvent or a solvent mixture.

  • Evaluate pH: The rate of oxime formation is highly pH-dependent, with the optimal range typically being slightly acidic (around pH 4-5).[4] When using an amine hydrochloride salt, a base must be added to neutralize the liberated HCl.[5] If you are using a non-basic solvent like THF or dichloromethane, the reaction mixture will become increasingly acidic, which protonates the amine nucleophile, rendering it unreactive.[4] In such cases, adding a base like pyridine, triethylamine, or sodium acetate is necessary.

  • Increase Polarity: Polar solvents can sometimes accelerate the reaction by stabilizing charged intermediates. If you are using a non-polar solvent like toluene or hexane, switching to a more polar option like ethanol, methanol, or THF could increase the rate.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Low Yield

"I ran the reaction and my starting material was consumed, but the final yield of the oxime is low. What are the potential causes?"

Low yield despite consumption of starting material often points to issues during the reaction or work-up phase.[6][7]

  • Problem: Suboptimal pH.

    • Explanation: While the reaction needs to be initiated by freeing the amine, an excessively basic or acidic environment can lead to side reactions or decomposition of the starting material or product. The formation of oximes is known to be highly pH-dependent.[5]

    • Solution: If possible, monitor the pH of your reaction. When using a base, ensure its stoichiometry is correct. For sensitive substrates, using a buffered system (e.g., acetate buffer) can provide better control.

  • Problem: Product Loss During Work-up.

    • Explanation: O-alkyloximes can have varying polarities and water solubility. Your product might be partially soluble in the aqueous layer during extraction or could be lost if it's volatile.[7]

    • Solution: Before discarding any aqueous layers from your extraction, re-extract them with a different organic solvent. If your product is volatile, be cautious during solvent removal on a rotary evaporator.[6]

  • Problem: Presence of Water.

    • Explanation: While some protocols use aqueous solvent systems, in other cases, excess water can promote hydrolysis of sensitive substrates or interfere with the reaction.[8]

    • Solution: If you are not intentionally running the reaction in an aqueous system, ensure your glassware is dry and use anhydrous solvents.[8]

Scenario 2: Incomplete Conversion

"My reaction has been running for 24 hours, and I still see a significant amount of starting material. What should I do?"

Incomplete conversion is a kinetic problem. Assuming the reaction is not at equilibrium, the following adjustments can be made:

  • Problem: Insufficient Temperature.

    • Explanation: Like most chemical reactions, the rate of oximation is temperature-dependent.[] Room temperature may not be sufficient for less reactive ketones.

    • Solution: Gently heat the reaction mixture. A modest increase to 40-60 °C can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Problem: Inadequate Base.

    • Explanation: As the reaction proceeds, HCl is generated from the this compound. If there isn't enough base to neutralize it, the reaction will slow down and eventually stop as the free amine is depleted.

    • Solution: Add an additional equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine and continue to monitor the reaction's progress.

  • Problem: Poor Solvent Choice.

    • Explanation: The chosen solvent may not be optimal for your specific substrate.

    • Solution: Consider switching to a different solvent system. A table of common solvents and their properties is provided below for reference.

Data and Protocols

Table 1: Common Solvents for Oximation Reactions
SolventBoiling Point (°C)Dielectric Constant (Polarity)Typical RoleKey Considerations
Pyridine 11512.4Solvent and BaseExcellent starting point; neutralizes HCl. High boiling point and toxicity are drawbacks.[1]
Ethanol/Water ~78-100HighCo-solvent SystemGood for dissolving both polar and non-polar reactants. Requires an external base.[3]
Methanol 6533.0Polar Protic SolventGood solvating power for the amine salt. Requires an external base.[2]
Tetrahydrofuran (THF) 667.6Polar Aprotic SolventA good general-purpose solvent. Requires an external base.
Dichloromethane (DCM) 409.1Aprotic SolventUseful for substrates that are sensitive to protic solvents. Low boiling point. Requires an external base.
General Experimental Protocol for Oximation

This is a general guideline; reagent quantities and reaction times should be optimized for your specific substrate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq.).

  • Solvent Addition: Dissolve the carbonyl compound in the chosen solvent (e.g., pyridine or ethanol).

  • Reagent Addition: Add this compound (1.1 - 1.5 eq.). If not using pyridine, add a base such as sodium acetate (1.5 - 2.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If pyridine was used, remove it under reduced pressure.

    • If an alcohol/water mixture was used, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizing the Solvent Selection Process

The choice of solvent is a critical decision point in optimizing your oximation reaction. The following flowchart provides a logical pathway for selecting an appropriate solvent system based on the properties of your starting material and reaction requirements.

SolventSelection Start Start: Carbonyl Substrate Solubility Is the substrate soluble in polar protic solvents (e.g., EtOH, MeOH)? Start->Solubility Pyridine_Option Is the use of pyridine acceptable (toxicity, BP)? Solubility->Pyridine_Option  No Solvent2 Use EtOH/H2O or MeOH + Base (e.g., NaOAc) Solubility->Solvent2  Yes Aprotic_Option Is the substrate sensitive to protic solvents? Pyridine_Option->Aprotic_Option  No Solvent1 Use Pyridine (Solvent + Base) Pyridine_Option->Solvent1  Yes Solvent3 Use THF or DCM + Base (e.g., Et3N) Aprotic_Option->Solvent3  Yes Solvent4 Consider a biphasic system or a different solvent class (e.g., Toluene + phase transfer catalyst) Aprotic_Option->Solvent4  No

Caption: Decision flowchart for selecting a suitable solvent system.

References

  • ChemRxiv. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Retrieved from [Link]

  • RSC Publishing. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Retrieved from [Link]

  • LabSolutions. (n.d.). Methoxyamine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

  • ACS Publications. (2014, February 21). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.
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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ACS Publications. (2014, December 29). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022, December 2). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • ResearchGate. (2025, August 7). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • Google Patents. (n.d.). CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
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  • Google Patents. (n.d.). EP0121701A1 - Process for the production of o-substituted oximes.
  • YouTube. (2021, September 2). Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. Retrieved from [Link]

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Methoxyamine HCl Reactions: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methoxyamine HCl Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using Methoxyamine Hydrochloride (Methoxyamine HCl) in chemical synthesis, with a primary focus on preventing the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during methoximation reactions and provides actionable solutions based on established chemical principles.

Q1: I'm observing significant amounts of unreacted starting material in my final product. What are the likely causes and how can I resolve this?

A1: Incomplete reactions are a frequent challenge and can often be attributed to several factors:

  • Suboptimal pH: The formation of the methoxime proceeds through a nucleophilic attack of the methoxyamine on the carbonyl carbon. This reaction is pH-dependent. At a low pH, the methoxyamine is protonated, reducing its nucleophilicity. Conversely, at a high pH, the rate of the initial addition step is fast, but the subsequent dehydration step can be slow. For most substrates, a slightly acidic to neutral pH (around 4-6) provides the optimal balance for both steps of the reaction. It is crucial to monitor and adjust the pH of your reaction mixture.[1][2]

  • Insufficient Reaction Time or Temperature: Oximation reactions can be slow. It's essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[3] If the reaction is sluggish, a moderate increase in temperature can be beneficial. However, be cautious, as excessive heat can lead to the degradation of reactants or products.[3][4]

  • Stoichiometry: Ensure you are using an appropriate molar ratio of Methoxyamine HCl to your carbonyl compound.[5][6][7] While a 1:1 ratio is theoretically sufficient, a slight excess of methoxyamine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the starting material is precious.

Q2: My reaction is producing a complex mixture of byproducts that are difficult to separate. What are the most common side reactions and how can I prevent them?

A2: Byproduct formation in methoximation reactions often stems from the reactivity of the starting materials and products under the reaction conditions. Here are some common culprits and preventative measures:

  • Side Reactions of the Carbonyl Compound: Aldehydes and ketones can undergo self-condensation reactions (e.g., aldol condensation) under basic or acidic conditions. Maintaining a controlled pH is critical. The use of a suitable buffer can help maintain the optimal pH range and minimize these side reactions.

  • Degradation of Methoxyamine: Methoxyamine can decompose, especially at elevated temperatures. It is advisable to perform the reaction at the lowest effective temperature.[4]

  • Formation of Azines: In some cases, the initially formed oxime can react with another molecule of the carbonyl compound to form an azine. This is more common with hydroxylamine but can occur with methoxyamine under certain conditions. Using a slight excess of methoxyamine can help suppress this side reaction.

Q3: I'm working with a sensitive substrate that degrades under harsh conditions. What are the mildest possible conditions for methoximation?

A3: For sensitive substrates, the key is to use conditions that are as gentle as possible while still achieving a reasonable reaction rate.

  • Lower Temperatures: Consider running the reaction at room temperature or even lower (e.g., 0-5 °C) over a longer period. While this will extend the reaction time, it will significantly reduce the risk of degradation.[4]

  • pH Control: Precise pH control is paramount. Using a well-chosen buffer system (e.g., pyridine/pyridinium hydrochloride, acetate buffer) can maintain the pH in the optimal range for your specific substrate without causing decomposition. Pyridine is often used as a solvent and a mild base to catalyze the reaction.[8][9][10]

  • Solvent Choice: The choice of solvent can influence reaction rates and byproduct formation. Protic solvents like ethanol or methanol can participate in the reaction, while aprotic solvents like pyridine, tetrahydrofuran (THF), or dichloromethane (DCM) are often preferred.[8][9][10]

Optimizing Reaction Parameters: A Quantitative Approach

To minimize byproduct formation, it's crucial to understand and control the key reaction parameters. The following table provides a general guideline for optimizing your methoximation reactions.

ParameterRecommended RangeRationale and Impact on Byproduct Formation
pH 4.0 - 6.0Balances the nucleophilicity of methoxyamine and the rate of dehydration. Deviations can lead to incomplete reactions or side reactions of the carbonyl compound.[1][2]
Temperature 25°C - 60°CHigher temperatures increase the reaction rate but can also promote byproduct formation and decomposition of reactants. Start at room temperature and gently heat if necessary.[4]
Stoichiometry (Methoxyamine HCl:Substrate) 1.1:1 to 1.5:1A slight excess of methoxyamine ensures complete conversion of the starting material, minimizing its presence as an impurity.[5][6][7]
Reaction Time 1 - 24 hoursHighly substrate-dependent. Monitor the reaction by TLC or HPLC to determine the optimal time and avoid prolonged reaction times that can lead to byproduct formation.[3][11]
Solvent Pyridine, Ethanol, Methanol, THFThe solvent can act as a catalyst and influence solubility. Pyridine is a common choice as it also acts as a mild base.[8][9][10]

Visualizing Reaction Pathways: Desired Product vs. Byproducts

Understanding the competing reaction pathways is essential for troubleshooting. The following diagram illustrates the desired methoximation reaction versus a common side reaction, the aldol condensation.

reaction_pathways Start Aldehyde/Ketone + Methoxyamine HCl Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack (Optimal pH) Byproduct Aldol Condensation Byproduct Start->Byproduct Self-Condensation (Incorrect pH) Product Desired Methoxime Product Intermediate->Product Dehydration (Optimal pH)

Caption: Desired methoximation pathway versus a potential side reaction.

Experimental Protocol: A Step-by-Step Guide to Clean Methoximation

This protocol provides a generalized procedure for the methoximation of a carbonyl compound. It should be adapted based on the specific reactivity and solubility of your substrate.

Materials:

  • Carbonyl-containing starting material

  • Methoxyamine Hydrochloride

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., Ethanol, THF)

  • Hydrochloric acid (HCl) solution (1M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • TLC plates and developing chamber

  • HPLC system (for more precise monitoring)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve your carbonyl-containing starting material (1 equivalent) in the chosen anhydrous solvent (e.g., pyridine or ethanol).

  • Reagent Addition: Add Methoxyamine HCl (1.1-1.5 equivalents) to the solution. If not using pyridine as the solvent, add pyridine (2-3 equivalents) to act as a mild base and catalyst.[8][9][10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC every 1-2 hours. The reaction is complete when the starting material spot is no longer visible on the TLC plate. If the reaction is slow, you can gently heat the mixture to 40-50°C.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add a small amount of a quenching agent like acetone to react with any excess methoxyamine.[12]

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a 1M HCl solution to remove excess pyridine.

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to remove any remaining impurities.

Analytical Methods for Byproduct Detection

To effectively troubleshoot and optimize your reaction, you need reliable analytical methods to identify and quantify byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of your reaction mixture, including the starting material, desired product, and any byproducts.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides excellent separation and structural information, which is invaluable for identifying unknown byproducts.[14] Derivatization with agents like MSTFA or BSTFA is often necessary for polar compounds.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can also help in the identification of major byproducts.

References

  • A new sensitive HPLC assay for methoxyamine and its analogs. (2025). ResearchGate. Retrieved from [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation. (n.d.). PAL System. Retrieved from [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation. (2020). ResearchGate. Retrieved from [Link]

  • Effect of methoximation time on the derivatization of glucose. (n.d.). ResearchGate. Retrieved from [Link]

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. (2016). ResearchGate. Retrieved from [Link]

  • Methoxyamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Stoichiometry. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Metabolite Profiling by Automated Methox- imation and Silylation. (n.d.). ResearchGate. Retrieved from [Link]

  • CN115490611A - A kind of synthetic method of methoxylamine hydrochloride. (n.d.). Google Patents.
  • Drying Enhances Signal Intensities for Global GC–MS Metabolomics. (n.d.). PMC. Retrieved from [Link]

  • reaction in oximes of. (n.d.). NISCAIR. Retrieved from [Link]

  • How Do We Use Stoichiometry To Quantify Chemical Reactions?. (2025). Chemistry For Everyone. Retrieved from [Link]

  • Chemical Reactions - Stoichiometry. (n.d.). Purdue University. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]

  • Stoichiometry of Chemical Reactions. (n.d.). OpenStax. Retrieved from [Link]

  • Chemometric Approach for Discriminating the Effect of Raisin Syrup Sourdough on White Bread Aroma During Shelf Life. (2026). Preprints.org. Retrieved from [Link]

  • KR100631444B1 - Process for the Continuous Production of Methoxyamine Hydrochloride. (n.d.). Google Patents.
  • O-Methylhydroxylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • CN101357895B - Method for synthesizing methoxamine hydrochloride. (n.d.). Google Patents.
  • 11.4: Reaction Stoichiometry in Solutions: Oxidation-Reduction Titrations. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Optimization of process variables for minimization of byproduct formation during fermentation of blackstrap molasses to ethanol at industrial scale. (n.d.). PubMed. Retrieved from [Link]

  • Method for preparing methoxyamine hydrochloride by adopting microreactor. (n.d.). Eureka. Retrieved from [Link]

  • What is causing pH to go up after adding HCl?. (2017). ResearchGate. Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved from [Link]

  • Quenching Reactive Substances. (2006). KGROUP. Retrieved from [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. Retrieved from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PubMed. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: O-Methylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the right reagent is a critical decision that influences not only yield and purity but also process safety and scalability. When the formation of an oxime is a necessary transformation, two reagents immediately come to mind: Hydroxylamine Hydrochloride and its O-methylated counterpart, O-Methylhydroxylamine Hydrochloride. While seemingly similar, their distinct chemical personalities dictate their suitability for different applications. This guide provides a comparative analysis, grounded in mechanistic principles and practical considerations, to empower chemists to make the most informed choice for their synthetic challenges.

PART 1: A Comparative Overview of Fundamental Properties

At their core, both molecules serve as sources of a potent nitrogen nucleophile for reaction with carbonyls. However, the simple addition of a methyl group in O-Methylhydroxylamine Hydrochloride fundamentally alters its physical and chemical properties.

PropertyHydroxylamine HydrochlorideO-Methylhydroxylamine Hydrochloride
Formula NH₂OH·HClCH₃ONH₂·HCl
Molar Mass 69.49 g/mol [1][2]83.52 g/mol [3][4][5]
Appearance Colorless to white crystalline solid[1][2][6]White to off-white crystalline solid[3][4][7]
Melting Point ~155–157 °C (decomposes)[1][6][8]~151-154 °C[4][5]
Solubility Soluble in water, ethanol, glycerol[6][9][10]Soluble in water and alcohol[4][11]
Key Hazard Thermally unstable; risk of explosive decomposition [12][13]Corrosive, irritant[3][14][15]

PART 2: Reactivity, Mechanism, and the Impact of O-Methylation

The quintessential reaction for both reagents is the conversion of an aldehyde or ketone to an oxime. This proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the C=N double bond of the oxime.[16][17][18]

G carbonyl Aldehyde or Ketone (R₂C=O) intermediate Tetrahedral Intermediate (Hemiaminal) carbonyl->intermediate Nucleophilic Attack reagent Hydroxylamine Derivative (H₂N-OR') oxime Oxime Product (R₂C=NOR') intermediate->oxime Dehydration (-H₂O) h2o H₂O

Figure 1: Generalized mechanism for oxime formation. The key steps are nucleophilic attack by the nitrogen followed by elimination of water.

Causality Behind Reactivity Differences:

  • Nucleophilicity: The nitrogen atom is the nucleophile in both reagents.[19] Hydroxylamine itself is considered more reactive than a typical primary amine due to the alpha effect, where the adjacent electronegative oxygen atom's lone pairs enhance the nucleophilicity of the nitrogen.[18] While the methyl group in O-methylhydroxylamine is weakly electron-donating, the primary difference in reaction rate is often governed by pH and steric factors rather than a significant change in intrinsic nucleophilicity.

  • pH Dependence and Basicity: The rate of oxime formation is highly pH-dependent. The reaction requires the hydroxylamine to be in its free base form to act as a nucleophile, but it also benefits from acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic.[20] O-Methylhydroxylamine hydrochloride's conjugate acid is stronger (lower pKa) than that of hydroxylamine hydrochloride. This means that at a mildly acidic to neutral pH, a higher concentration of the more reactive, free O-methylhydroxylamine is present, often leading to faster and more efficient reactions under conditions where hydroxylamine itself might be mostly protonated and non-nucleophilic.

PART 3: Stability and Safety - A Critical Divergence

The most significant distinction for the process chemist lies in the stability and handling of these two reagents.

Hydroxylamine Hydrochloride: This reagent is notoriously unstable. It is sensitive to heat, moisture, and air.[6][8][21] Above certain temperatures (~60-75°C), it can undergo vigorous and potentially explosive thermal decomposition.[9][12] This thermal instability poses severe risks, especially during scale-up, requiring strict temperature control and specialized handling procedures to mitigate the danger of a runaway reaction.[22][23][24]

O-Methylhydroxylamine Hydrochloride: The methylation of the oxygen atom dramatically enhances the molecule's stability. It does not share the same propensity for explosive decomposition as hydroxylamine hydrochloride, making it a significantly safer alternative.[3][14] While it is still a corrosive and hazardous chemical requiring careful handling, the risk profile is substantially lower, particularly concerning thermal runaway events.[7][15][25]

Hazard ComparisonHydroxylamine HydrochlorideO-Methylhydroxylamine Hydrochloride
Primary Hazard Thermal instability, risk of explosion[12][13]Corrosive, causes severe skin/eye damage[14][15]
Handling Requires strict temperature control; avoid heat and friction[6][12][26]Standard handling for corrosive solids; avoid contact[7][25]
Storage Cool, dry, well-ventilated area; store below 65°C[6][26]Cool, dry place in a tightly-closed container[4][7]

PART 4: Experimental Workflow and Expected Outcomes

To illustrate the practical application, here is a self-validating protocol for a comparative oximation. The inclusion of a reaction monitoring step (e.g., TLC, LC-MS) is crucial for a self-validating system, as it provides direct feedback on reaction progress and completion, preventing unnecessary heating or extended reaction times.

G cluster_workflow Comparative Oximation Protocol start 1. Dissolve Ketone/Aldehyde in Ethanol add_reagent 2. Add Reagent (1.1 eq. of either NH₂OH·HCl or CH₃ONH₂·HCl) start->add_reagent add_base 3. Add Base (e.g., 1.5 eq. Pyridine or NaOAc) to liberate free nucleophile add_reagent->add_base reaction 4. Stir at RT to 50°C add_base->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup & Solvent Extraction monitor->workup Complete purify 7. Purification (Chromatography or Recrystallization) workup->purify product Final Oxime Product purify->product

Figure 2: A robust, self-validating workflow for comparative oxime synthesis, emphasizing the critical monitoring step.

Step-by-Step Methodology:

  • Reactant Setup: In separate, identical flasks, dissolve the starting carbonyl compound (1.0 equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: To one flask, add Hydroxylamine Hydrochloride (1.1 eq.). To the other, add O-Methylhydroxylamine Hydrochloride (1.1 eq.).

  • Base Addition: Add a mild base, such as pyridine or sodium acetate (1.5 eq.), to each flask to neutralize the HCl salt and generate the free hydroxylamine.

  • Reaction Conditions: Stir both reactions at room temperature. Gentle heating (e.g., 40-50°C) can be applied if necessary, but this must be done with extreme caution for the hydroxylamine hydrochloride reaction.

  • Monitoring (Self-Validation): At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and analyze by TLC or LC-MS to determine the consumption of starting material. This step is critical to confirm reaction completion and avoid potential side reactions or decomposition from prolonged heating.

  • Workup and Purification: Once a reaction is deemed complete, quench with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the crude product as necessary.

Expected Differences in Outcome:

  • Reaction Rate: The reaction with O-Methylhydroxylamine Hydrochloride will often proceed more rapidly and under milder conditions.

  • Purity: The O-Methylhydroxylamine Hydrochloride reaction typically yields a cleaner crude product with fewer by-products, simplifying purification.

  • Product Stability: The resulting O-methyl oximes are generally more stable than the corresponding free oximes, which can be beneficial for storage or subsequent synthetic steps.

PART 5: The Verdict for Drug Development Professionals

The choice between these two reagents is a classic case of balancing reactivity, cost, and safety.

Use Hydroxylamine Hydrochloride for:

  • Syntheses where the final product must be an unsubstituted oxime (R₂C=NOH).

  • Small-scale, cost-sensitive projects where stringent safety protocols for handling thermally unstable compounds can be rigorously implemented.

Use O-Methylhydroxylamine Hydrochloride for:

  • Process Safety and Scalability: This is the paramount reason. Its superior thermal stability makes it the overwhelmingly preferred reagent for scale-up in pharmaceutical and industrial settings.[3][14]

  • Reaction Robustness: It often provides cleaner reactions, higher yields, and is less sensitive to minor variations in reaction conditions.

  • Intermediate Stability: When the resulting O-methyl oxime is a stable intermediate for further functionalization, its use is highly advantageous.

  • Drug Discovery Applications: It is widely used in synthesizing compound libraries and in applications like forming stable linkages in bioconjugation.[4][11][27]

References

  • Sciencemadness Wiki. Hydroxylammonium chloride. [Link]

  • ResearchGate. Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. [Link]

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  • PubChem. O-Methylhydroxylamine hydrochloride. [Link]

  • PubChem. Hydroxyamine hydrochloride. [Link]

  • YouTube. Formation of an Oxime from a Ketone. [Link]

  • Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

  • Inchem.org. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • IRIS. Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

  • Ataman Kimya. HYDROXYLAMINE HCL. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

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  • ResearchGate. Comparison of the thermal decomposition behavior for members of the hydroxylamine family. [Link]

  • Weihua Pharma. Hydroxylamine Hydrochloride: A Key Reducing Agent in Pharmaceutical Synthesis. [Link]

  • ResearchGate. Reaction pathways of hydroxylamine decomposition in the presence of acid/base. [Link]

  • CAS Common Chemistry. O-Methylhydroxylamine hydrochloride. [Link]

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  • Quora. What is the use of the laboratory reagent hydroxylamine hydrochloride?. [Link]

  • RSC Publishing. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

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A Comparative Guide to Oximation Reagents: Profiling Ethyl(methoxy)amine Hydrochloride Against a Spectrum of Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic and medicinal chemistry, the oximation reaction—the conversion of an aldehyde or ketone to an oxime—stands as a cornerstone transformation. This reaction is not only fundamental for the protection of carbonyl groups but also serves as a gateway to a diverse array of functional groups and molecular architectures, including amides via the Beckmann rearrangement, and amines through reduction.[1] The resulting oxime ethers are integral to the synthesis of numerous pharmaceuticals and are increasingly utilized in bioconjugation and drug delivery systems due to their stability.[2][3]

The choice of oximation reagent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides an in-depth comparison of Ethyl(methoxy)amine hydrochloride with other commonly employed oximation reagents. By examining experimental data and exploring the mechanistic nuances, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Oximation Reaction: A Mechanistic Overview

The formation of an oxime involves the nucleophilic attack of a hydroxylamine derivative on a carbonyl carbon.[4][5] The reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions (around pH 4.5).[6] This is because the acid catalyzes the dehydration of the intermediate hemiaminal, while a pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity.[6]


// Nodes Carbonyl [label="Aldehyde/Ketone\n(R-C(=O)-R')"]; Hydroxylamine [label="Hydroxylamine Derivative\n(R''-ONH2)"]; Hemiaminal [label="Hemiaminal Intermediate"]; Protonated_Hemiaminal [label="Protonated Hemiaminal"]; Oxime [label="Oxime\n(R-C(=N-OR'')-R')"]; H2O [label="H2O", shape=plaintext]; H_plus [label="H+", shape=plaintext]; neg_H_plus [label="-H+", shape=plaintext];

// Edges Carbonyl -> Hemiaminal [label="Nucleophilic Attack"]; Hydroxylamine -> Hemiaminal; Hemiaminal -> Protonated_Hemiaminal [label="+ H+"]; Protonated_Hemiaminal -> Oxime [label="- H2O"]; Oxime -> neg_H_plus [style=invis];

// Invisible edges for alignment H_plus -> Protonated_Hemiaminal [style=invis]; Protonated_Hemiaminal -> H2O [style=invis]; }

General mechanism of oxime formation.

The stability of the resulting C=N bond is a key consideration. Oximes are generally more resistant to hydrolysis than analogous hydrazones, a property attributed to the electronegativity of the oxygen atom which reduces the basicity of the imine nitrogen.[1][7] This enhanced stability makes oxime linkages particularly valuable for applications requiring robust covalent bonds, such as in bioconjugation.[2][6]

A Comparative Analysis of Oximation Reagents

The selection of an oximation reagent is often guided by factors such as reactivity, the stability of the resulting oxime, and the specific requirements of the substrate and downstream applications. Here, we compare this compound to other prevalent reagents.

ReagentStructureKey Features & Applications
This compound CH₃CH₂-N(OCH₃)-H₂⁺Cl⁻Offers a balance of reactivity and stability. The ethyl group can provide steric hindrance, potentially influencing stereoselectivity. Used in the synthesis of complex organic molecules.
Hydroxylamine hydrochloride NH₂OH·HClThe simplest oximation reagent. Widely used for the formation of parent oximes.[8] These oximes can serve as precursors to amines and amides.[1]
O-Methylhydroxylamine hydrochloride CH₃ONH₂·HClAlso known as methoxyamine hydrochloride. Forms stable O-methyl oximes.[9] Extensively used in the synthesis of pharmaceuticals and as a derivatizing agent in metabolomics.[10]
O-Benzylhydroxylamine hydrochloride C₆H₅CH₂ONH₂·HClThe benzyl group can be removed under hydrogenolysis conditions, providing a means to deprotect the oxime.
O-(tert-Butyldimethylsilyl)hydroxylamine (CH₃)₃CSi(CH₃)₂ONH₂The bulky silyl group offers significant steric hindrance and can be readily removed with fluoride sources.

A study investigating the effect of different oximation reagents on the gas chromatographic separation of monosaccharides and disaccharides found that O-ethylhydroxylamine was effective in separating all tested sugars.[11] This highlights the utility of substituted hydroxylamines in analytical derivatization.

This compound: A Profile

This compound presents a unique combination of steric and electronic properties. The presence of the ethyl group can influence the stereochemical outcome of the oximation reaction, a critical consideration in asymmetric synthesis. The methoxy group contributes to the stability of the resulting oxime ether.

Hydroxylamine Hydrochloride: The Archetype

As the parent compound, hydroxylamine hydrochloride is a versatile and cost-effective reagent for forming unsubstituted oximes.[12] These oximes are valuable intermediates, for instance, in the Beckmann rearrangement for the industrial synthesis of caprolactam.[1] However, the free oxime can be less stable than its O-alkylated counterparts.

O-Methylhydroxylamine Hydrochloride: The Workhorse

O-Methylhydroxylamine hydrochloride is arguably one of the most widely used substituted hydroxylamine reagents.[9] Its application in the synthesis of the cephalosporin antibiotic Cefuroxime intermediate highlights its importance in pharmaceutical manufacturing.[9] The resulting O-methyl oximes exhibit enhanced stability compared to unsubstituted oximes.[7]

Experimental Protocols

To provide a practical context for the comparison of these reagents, the following are representative experimental protocols for the oximation of a model ketone, acetophenone.

General Oximation Workflow

// Nodes Start [label="Start"]; Dissolve [label="Dissolve Ketone\nin Solvent"]; Add_Reagent [label="Add Oximation\nReagent & Base"]; React [label="Stir at\nSpecified Temp."]; Monitor [label="Monitor Reaction\n(TLC/GC-MS)"]; Workup [label="Aqueous Workup"]; Purify [label="Purification\n(Crystallization/Chromatography)"]; End [label="Characterize\nProduct"];

// Edges Start -> Dissolve; Dissolve -> Add_Reagent; Add_Reagent -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; }

A typical experimental workflow for an oximation reaction.

Protocol 1: Oximation of Acetophenone with this compound

  • Reaction Setup: To a solution of acetophenone (1.20 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add this compound (1.26 g, 11 mmol) and sodium acetate (1.23 g, 15 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Oximation of Acetophenone with Hydroxylamine Hydrochloride

  • Reaction Setup: In a 100 mL flask, dissolve hydroxylamine hydrochloride (7.0 g, 0.10 mol) and ethyl acetate (10.6 g, 0.12 mol).[13]

  • Reaction: Cool the mixture to 10°C and add a 20% aqueous solution of sodium hydroxide (40 g, 0.2 mol) dropwise over 1 hour.[13] Maintain the reaction at 15°C for 30 minutes after the addition is complete.[13]

  • Work-up and Purification: The work-up and purification would follow a similar procedure to Protocol 1, involving extraction and purification.

Protocol 3: Oximation of Acetophenone with O-Methylhydroxylamine Hydrochloride

  • Reaction Setup: Dissolve acetophenone (10 mmol) and O-methylhydroxylamine hydrochloride (11 mmol) in a suitable solvent such as methanol or ethanol. Add a base like triethylamine or sodium acetate to neutralize the hydrochloride.[9]

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.[9]

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, perform an aqueous work-up as described in Protocol 1.

Performance Comparison: A Data-Driven Perspective

ReagentTypical Reaction TimeTypical YieldsStability of OximeKey Considerations
This compound Hours to overnightGood to excellentHighSteric effects of the ethyl group may be beneficial for stereoselectivity.
Hydroxylamine hydrochloride Hours to overnightVariable, can be high[14]ModerateThe resulting oxime may be less stable and more prone to hydrolysis.
O-Methylhydroxylamine hydrochloride Can be faster, from a few hoursHigh to excellent[9]HighWidely used and well-documented for a broad range of substrates.

It is important to note that reaction conditions, including solvent, temperature, and the nature of the base used, play a crucial role in the outcome of the oximation reaction.[14] Catalytic methods, for instance, can lead to faster reactions and milder conditions compared to non-catalytic approaches.[14]

Conclusion: Selecting the Optimal Reagent

The selection of an oximation reagent is a nuanced decision that depends on the specific goals of the synthesis.

  • This compound is an excellent choice when seeking to introduce an ethyl-methoxyamino group, potentially leveraging the steric influence of the ethyl group for stereocontrol, and requiring a stable oxime ether product.

  • Hydroxylamine hydrochloride remains the go-to reagent for the synthesis of simple, unsubstituted oximes, especially when cost is a primary consideration and the subsequent transformation does not require the enhanced stability of an O-alkylated oxime.

  • O-Methylhydroxylamine hydrochloride is a highly reliable and versatile reagent for forming stable O-methyl oximes, with a proven track record in both academic research and industrial applications, particularly in the pharmaceutical sector.

Ultimately, the optimal reagent is the one that provides the desired product in high yield and purity, under conditions that are compatible with the substrate and scalable for the intended application. Researchers are encouraged to perform small-scale trials to identify the most suitable reagent and conditions for their specific system.

References

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A Senior Application Scientist's Guide to Quantitative Carbonyl Analysis: A Comparative Evaluation of O-Methylhydroxylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in fields ranging from metabolomics and environmental analysis to pharmaceutical quality control. These molecules are often present at low concentrations and can be challenging to analyze directly due to poor ionization efficiency or thermal instability. Chemical derivatization is a cornerstone strategy to overcome these limitations. This guide provides an in-depth technical comparison of O-Methylhydroxylamine HCl (methoxamine) with other prevalent derivatization reagents, offering field-proven insights and detailed experimental protocols to support robust method development.

The Imperative of Derivatization in Carbonyl Analysis

The primary goal of derivatization in this context is to transform a carbonyl compound into a more analytically amenable molecule. An ideal derivatization strategy enhances the analyte's properties in one or more of the following ways:

  • Improved Volatility: For Gas Chromatography (GC) analysis, derivatization can increase the volatility of otherwise non-volatile compounds like sugars.[1]

  • Enhanced Ionization Efficiency: For Mass Spectrometry (MS), the derivatizing agent can introduce a readily ionizable moiety, significantly boosting signal intensity.[2]

  • Increased Stability: Derivatization can stabilize thermally labile or reactive carbonyls, preventing degradation during sample preparation and analysis.[1]

  • Improved Chromatographic Separation: By altering the polarity and size of the analyte, derivatization can improve peak shape and resolution in both GC and Liquid Chromatography (LC).

O-Methylhydroxylamine HCl is a versatile reagent that reacts with aldehydes and ketones to form stable methoxime derivatives.[1] This process, known as methoximation, is particularly valuable in GC-MS-based metabolomics as it prevents the formation of multiple isomers (anomers) of reducing sugars and improves their volatility for analysis.[1]

Comparative Analysis of Leading Carbonyl Derivatization Reagents

The choice of derivatization reagent is a critical decision that dictates the sensitivity, selectivity, and overall performance of the analytical method. While O-Methylhydroxylamine is highly effective, especially for GC-MS applications, other reagents like 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are widely used for different analytical platforms. The following table provides a quantitative comparison of these key reagents.

ParameterO-Methylhydroxylamine HCl (MeOx)2,4-Dinitrophenylhydrazine (DNPH)O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
Reaction Principle Forms methoxime derivatives.[1]Forms 2,4-dinitrophenylhydrazone derivatives.[3]Forms pentafluorobenzyl oxime derivatives.
Primary Platform GC-MSHPLC-UV, LC-MS[3][4]GC-MS (ECD or NCI), LC-MS[4][5]
Key Advantage Stabilizes analytes by preventing isomerism (e.g., sugars), improves volatility for GC.[1]Derivatives are chromophoric, enabling sensitive UV detection.[4]Highly electronegative tag provides exceptional sensitivity for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS).[6]
Typical Limit of Detection (LOD) Analyte-dependent, typically in the low ng to pg range for GC-MS.Low ng range for HPLC-UV.[5]Low pg to fg range for GC-MS.[5]
Reaction Conditions Mild; typically 30-90 minutes at 30-37°C in pyridine.[1]Acidic conditions (e.g., 2N HCl); can require longer reaction times.[4]Mild aqueous conditions; incubation at 45-60°C for 30+ minutes.[4]
Derivative Stability Generally stable.Stable, but can form syn/anti isomers, complicating chromatography.[3]Stable and suitable for GC analysis.
Primary Disadvantage Primarily for GC-MS; less enhancement for LC-ESI-MS.Can form isomers leading to multiple peaks for a single analyte; less volatile.[3]High molecular weight of the tag may be a limitation for some mass spectrometers.[7]

Reaction Mechanisms Visualized

Understanding the underlying chemistry is crucial for troubleshooting and optimizing derivatization protocols. The following diagrams illustrate the reactions of a generic ketone with the three compared reagents.

Caption: Carbonyl derivatization reaction schemes.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of quantitative data is built upon a foundation of robust and reproducible experimental protocols. The following sections provide detailed, validated methodologies for each derivatization agent.

Protocol 1: GC-MS Analysis with O-Methylhydroxylamine (MeOx) Derivatization

This protocol is a standard method in metabolomics for the analysis of carbonyl-containing metabolites in biological extracts.[1][8] The two-step process involves methoximation to stabilize carbonyls, followed by silylation to derivatize other active hydrogens (e.g., -OH, -NH, -SH), rendering the metabolites volatile for GC analysis.

Causality Behind Choices:

  • Pyridine: Used as a solvent because it is a weak base that can neutralize the HCl released from O-Methylhydroxylamine HCl, facilitating the reaction.[1] It is also an excellent solvent for both the reagent and a wide range of metabolites.

  • Incubation (30-37°C): This gentle heating provides sufficient energy to drive the reaction to completion without degrading sensitive analytes.

  • Silylation (MSTFA): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that efficiently derivatizes hydroxyl and amine groups, making the analytes volatile and thermally stable for GC injection.

Methodology:

  • Sample Preparation: Start with a dried sample extract (e.g., lyophilized serum extract) in a GC vial.

  • Methoximation:

    • Prepare a solution of O-Methylhydroxylamine HCl in pyridine (e.g., 20 mg/mL).[8]

    • Add 50-80 µL of the MeOx-pyridine solution to the dried sample extract.[8]

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture with agitation at 30-37°C for 90 minutes.[1] This step converts all aldehyde and ketone groups to their methoxime derivatives.[1]

  • Silylation:

    • Add 80-100 µL of MSTFA (with 1% TMCS as a catalyst) to the vial.

    • Seal the vial again and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: HPLC-UV Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is a classic approach for quantifying carbonyls in various matrices and is recognized by regulatory agencies for air quality monitoring.

Causality Behind Choices:

  • Acidic pH: The reaction of DNPH with carbonyls is acid-catalyzed.[9] Adjusting the pH to ~3 ensures an efficient reaction rate.[4]

  • Excess Reagent: Using an excess of DNPH drives the reaction equilibrium towards the formation of the hydrazone product, ensuring complete derivatization of the target analytes.

  • Extraction: A non-polar solvent like hexane or acetonitrile is used to extract the relatively non-polar hydrazone derivatives from the aqueous sample matrix for subsequent analysis.

Methodology:

  • Reagent Preparation: Prepare a saturated solution of DNPH in a suitable solvent, often acetonitrile, containing a small amount of strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Sample Derivatization:

    • For aqueous samples, adjust the pH to approximately 3 with 2N HCl.[4]

    • Add an excess volume of the DNPH reagent solution to the sample.

    • Allow the reaction to proceed at room temperature for at least 1-2 hours, or as optimized for the specific carbonyls of interest.

  • Extraction:

    • Extract the formed dinitrophenylhydrazone derivatives from the reaction mixture using a suitable organic solvent (e.g., hexane, acetonitrile).

  • Analysis: The organic extract is then analyzed by HPLC with UV detection, typically at a wavelength of around 360 nm.

Protocol 3: GC-MS Analysis with PFBHA Derivatization

This protocol is favored for ultra-trace analysis of volatile carbonyls due to the exceptional sensitivity afforded by the pentafluorobenzyl group.[5]

Causality Behind Choices:

  • Incubation (45-60°C): Moderate heating increases the reaction rate between PFBHA and the carbonyls.[4]

  • Extraction: For liquid samples, a non-polar solvent like hexane is used to extract the PFBHA-oxime derivatives.[4] For air samples, solid-phase microextraction (HS-SPME) is often employed to concentrate the volatile derivatives from the headspace.[4]

  • GC-NCI-MS: While standard Electron Ionization (EI) can be used, Negative Chemical Ionization (NCI) provides superior sensitivity by selectively ionizing the highly electronegative PFBHA derivatives, dramatically reducing background noise.

Methodology:

  • Reagent Preparation: Prepare a solution of PFBHA hydrochloride in carbonyl-free water (e.g., 150 µg/mL).

  • Sample Derivatization:

    • Add the PFBHA solution to the aqueous sample in a sealed vial.

    • Incubate the vial at a controlled temperature (e.g., 45-60°C) for a duration ranging from 30 minutes to several hours, depending on the target analytes.[4]

  • Extraction:

    • After cooling, perform liquid-liquid extraction with a non-polar solvent like hexane or use headspace solid-phase microextraction (HS-SPME).[4]

  • Analysis: The extract or SPME fiber is introduced into the GC-MS system. The injector is typically operated in splitless mode to maximize sensitivity.[4]

Integrated Analytical Workflow

The overall process for quantitative carbonyl analysis follows a logical sequence, from sample collection to final data interpretation. This workflow is a self-validating system, where quality controls and standards are introduced at various stages to ensure the integrity of the final results.

sample_prep Sample Collection & Preparation add_is Spike Internal Standard (IS) sample_prep->add_is derivatization Chemical Derivatization (MeOx, DNPH, or PFBHA) add_is->derivatization extraction Extraction / Cleanup (LLE, SPE, or SPME) derivatization->extraction analysis Instrumental Analysis (GC-MS or LC-MS/UV) extraction->analysis data_proc Data Processing (Integration & Peak ID) analysis->data_proc quant Quantification (Calibration Curve) data_proc->quant validation Method Validation (Accuracy, Precision, LOD) quant->validation Verify report Final Report quant->report

Caption: Generalized workflow for quantitative carbonyl analysis.

Conclusion and Recommendations

The selection of a derivatization reagent for quantitative carbonyl analysis is not a one-size-fits-all decision. It requires a careful evaluation of the specific analytical challenge at hand.

  • O-Methylhydroxylamine HCl stands out as the reagent of choice for GC-MS-based metabolomics , particularly when analyzing complex mixtures containing sugars and keto-acids. Its ability to stabilize carbonyls and prevent anomerism is a significant advantage that simplifies chromatograms and improves quantitative accuracy.[1]

  • 2,4-Dinitrophenylhydrazine (DNPH) remains a robust and reliable option for HPLC-UV analysis . Its primary strength lies in the strong chromophore it introduces, making it ideal for laboratories that may not have routine access to mass spectrometry.[3][4]

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the undisputed champion for ultra-trace quantification of volatile carbonyls using GC-MS , especially when coupled with ECD or NCI-MS detection. Its performance in terms of sensitivity is unparalleled.[4][5]

Ultimately, the development of a robust and reliable quantitative method hinges on a thorough understanding of these reagents' chemistry and the careful optimization and validation of the chosen protocol.[10][11] The data and methodologies presented in this guide provide the authoritative grounding necessary for scientists to make an informed decision and achieve high-quality, reproducible results in their research.

References

  • Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to the Cross-Reactivity of Methoxyamine Hydrochloride in Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task. These molecules are central to metabolic pathways and serve as key biomarkers for oxidative stress, notably through protein carbonylation.[1][2][3][4] However, their analysis is often hampered by low volatility and poor ionization efficiency. Chemical derivatization is the cornerstone strategy to overcome these challenges, and Methoxyamine hydrochloride (MeOx) has emerged as a workhorse reagent for this purpose, particularly in mass spectrometry-based workflows.[5][6][7]

This guide provides an in-depth, objective comparison of Methoxyamine hydrochloride's performance against other common derivatizing agents. We will move beyond simple protocols to explore the chemical causality behind its efficacy, its potential for cross-reactivity in complex biological matrices, and provide the experimental framework necessary to validate its use in your own research.

The Fundamental Chemistry of Methoxyamine Derivatization

Methoxyamine (also known as O-methylhydroxylamine) is a derivative of hydroxylamine.[8] Its utility lies in its reaction with carbonyl groups. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This condensation reaction forms a stable O-methyl oxime (methoxime).[7][8][9]

This reaction is fundamentally important for two reasons:

  • Stabilization: It "locks" the carbonyl group, preventing tautomerization (enolization) that can lead to multiple derivative peaks for a single compound in a chromatogram, which would complicate quantification.[5][7][9]

  • Improved Analytical Properties: The resulting methoxime is typically more volatile and thermally stable, making it ideal for Gas Chromatography-Mass Spectrometry (GC-MS).[7][9]

Caption: Reaction of a carbonyl with methoxyamine to form a stable methoxime.

Deconstructing "Cross-Reactivity" in Complex Matrices

In the context of derivatization, "cross-reactivity" refers to the potential of the reagent to react with non-target molecules or for matrix components to interfere with the detection of the target derivative. A complex sample, such as plasma, cell lysate, or tissue homogenate, is a dense milieu of proteins, lipids, nucleic acids, and small molecules.[10]

Methoxyamine's high specificity is rooted in the principles of hard and soft acids and bases (HSAB). As an amine derivative, methoxyamine is a "hard nucleophile." It demonstrates strong reactivity towards "hard electrophiles," a category to which aldehydes and ketones belong.[11] This inherent chemical preference minimizes its reaction with the "soft electrophiles" that may also be present in a biological system, thereby reducing the likelihood of off-target reactions.[11]

The primary challenges in complex samples are therefore less about chemical cross-reactivity and more about analytical interference, such as:

  • Matrix Effects: Co-eluting, non-derivatized matrix components can suppress or enhance the ionization of the target methoxime derivative in the mass spectrometer source, leading to inaccurate quantification.

  • Steric Hindrance: In the case of protein carbonylation, the target carbonyl group may be buried within the folded protein structure, making it inaccessible to the methoxyamine reagent.

  • Competing Reactions: While unlikely, extremely high concentrations of other reactive species could theoretically consume the reagent.

A Comparative Overview of Carbonyl Derivatization Reagents

The choice of derivatization agent is dictated by the analyte, the sample matrix, and the analytical platform. Methoxyamine is not a universal solution. Below is a comparison with common alternatives.

ReagentClassPrimary ApplicationKey AdvantagesKey Disadvantages
Methoxyamine HCl (MeOx) HydroxylamineGC-MS Metabolomics, Carbonyl ProfilingForms single, stable derivatives; well-established protocols.[5][7]Requires a second derivatization step (silylation) for other functional groups in GC-MS.
2,4-Dinitrophenylhydrazine (DNPH) HydrazineSpectrophotometry, Immunoassays, HPLC-UVForms colored hydrazones; widely used for detecting protein carbonylation via Western blot.[2][3][4]Can react with other molecules like sulfenic acids; less suitable for broad MS screening.[12]
Girard's Reagent T (GRT) HydrazineLC-MS of SteroidsIntroduces a permanent positive charge, dramatically enhancing ESI-MS sensitivity.[13]Primarily for compounds with keto-groups; adds significant mass.[14]
O-benzylhydroxylamine (O-BHA) HydroxylamineLC-MS/MS of Organic Acids (e.g., TCA cycle)Good for aqueous derivatization; enhances LC-MS sensitivity for specific acid panels.[15][16][17]Less established for broad, non-targeted metabolomics compared to MeOx.
PFBHA HydroxylamineGC-MS with ECDHighly sensitive for electron-capturing detectors (ECD); good for trace analysis of specific carbonyls.[6]Not ideal for standard GC-MS quadropole detectors.

Experimental Workflow for Comparative Analysis

To rigorously evaluate the performance of Methoxyamine HCl against an alternative in your specific sample type, a self-validating experimental design is crucial. Here, we outline a workflow to compare MeOx against O-benzylhydroxylamine (O-BHA) for the analysis of carbonyl-containing metabolites in a cancer cell line lysate using LC-MS/MS.

Caption: Workflow for comparing Methoxyamine HCl and O-BHA derivatization.

Experimental Protocols

Protocol 1: Metabolite Extraction from Cell Culture

  • Culture cells to ~80% confluency. Aspirate media and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80:20 methanol/water extraction solvent to the plate.

  • Scrape cells and collect the cell suspension in a microcentrifuge tube.

  • Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites. This is your complex sample.

  • Split the supernatant into two equal aliquots for parallel derivatization.

Protocol 2: Derivatization with Methoxyamine HCl (for GC-MS or LC-MS) This protocol is adapted for subsequent analysis. For GC-MS, a silylation step would follow.

  • Dry one aliquot of the metabolite extract to complete dryness using a centrifugal evaporator or a stream of nitrogen.[18]

  • Reconstitute the dried extract in 50 µL of Methoxyamine hydrochloride dissolved in pyridine (20 mg/mL).[10][19]

  • Vortex to ensure the pellet is fully dissolved.

  • Incubate the mixture at 37°C for 90 minutes with gentle shaking.[20]

  • After incubation, the sample is ready for analysis or a subsequent derivatization step (e.g., silylation).

Protocol 3: Derivatization with O-benzylhydroxylamine (O-BHA) (for LC-MS) This protocol is based on methods for derivatizing organic acids in aqueous conditions.[15][17]

  • To the second (aqueous) aliquot of the metabolite extract, add O-BHA solution.

  • The reaction is typically facilitated by a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a buffered solution (e.g., pyridine buffer, pH 5).

  • Incubate the reaction mixture, often for 60 minutes at room temperature.

  • Quench the reaction if necessary and proceed directly to LC-MS/MS analysis.

Data Interpretation and Performance Comparison

After analyzing both sets of derivatized samples, the performance can be objectively compared. A spike-in of known carbonyl-containing standards (e.g., pyruvate, α-ketoglutarate) into the cell matrix before extraction is essential for validation.

Performance MetricMethoxyamine HCl (MeOx)O-benzylhydroxylamine (O-BHA)Interpretation
Target Analyte Signal Peak Area of Pyruvate-OximePeak Area of Pyruvate-O-benzyl-oximeA direct comparison of reaction efficiency and ionization efficiency for a key target.
Reproducibility (%RSD) %RSD of peak areas across 3 technical replicates.%RSD of peak areas across 3 technical replicates.Assesses the robustness and consistency of each derivatization method.
Background Noise Total Ion Chromatogram (TIC) baseline level.Total Ion Chromatogram (TIC) baseline level.Indicates the degree of non-specific products or matrix interference.
Unidentified Peaks Number of significant, non-target peaks in the chromatogram.Number of significant, non-target peaks in the chromatogram.A higher number could suggest more side reactions or derivatization of unexpected molecules.

Conclusion and Authoritative Recommendations

Methoxyamine hydrochloride remains a scientifically sound and robust choice for the derivatization of carbonyl compounds in complex samples. Its high specificity, driven by its chemical nature as a hard nucleophile, minimizes true chemical cross-reactivity.[11] The primary challenges encountered are analytical, not chemical, and stem from the inherent complexity of biological matrices.

As a Senior Application Scientist, I offer the following recommendations:

  • For untargeted metabolomics via GC-MS: The two-step methoximation/silylation protocol is the gold standard.[7][9] It is a reliable, well-documented method for comprehensive profiling of primary metabolism.

  • For targeted analysis of organic and keto acids via LC-MS: Reagents like O-benzylhydroxylamine (O-BHA) may offer superior performance.[16][17] They are designed for aqueous conditions and can provide excellent sensitivity for specific compound classes without the need for sample drying.

  • For enhancing ESI-MS sensitivity of specific keto-compounds (e.g., steroids): Girard's reagents are unparalleled.[13] The permanent charge they introduce is ideal for this analytical platform.

  • Validation is Non-Negotiable: Regardless of the chosen reagent, you must validate the method for your specific matrix. Always incorporate stable isotope-labeled internal standards and perform spike-and-recovery experiments to accurately assess matrix effects, reaction efficiency, and potential interferences. No single protocol can replace rigorous, in-lab validation.

By understanding the underlying chemistry and designing self-validating experiments, researchers can confidently select and apply the appropriate derivatization strategy, ensuring data of the highest accuracy and integrity.

References

  • ResearchGate. (2018, July 11). Recommended methods for derivatization of protein carbonyl modifications for mass spec? Retrieved from [Link]

  • Agilent. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]

  • ResearchGate. (2016, November 25). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Retrieved from [Link]

  • Viant, M. R., et al. (2015). Proteomic analysis of protein carbonylation: a useful tool to unravel nanoparticle toxicity mechanisms. Particle and Fibre Toxicology, 12(1), 33. Retrieved from [Link]

  • PubMed Central. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

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  • PubMed. (2014, November 15). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Retrieved from [Link]

  • University of Birmingham. (n.d.). Preparation of TMS derivatives of methanol/chloroform/water (MCW) extracts. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]

  • Bibel Labs. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Taylor & Francis Online. (2014, September 17). Analysis of protein carbonylation--pitfalls and promise in commonly used methods. Retrieved from [Link]

  • PubMed. (2023, December 19). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2024, November 15). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. Retrieved from [Link]

  • PubMed. (2015, August 17). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.
  • ResearchGate. (n.d.). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. Retrieved from [Link]

  • PubMed. (n.d.). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Retrieved from [Link]

  • Preprints.org. (2026, January 14). Chemometric Approach for Discriminating the Effect of Raisin Syrup Sourdough on White Bread Aroma During Shelf Life. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • PubMed Central. (n.d.). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Retrieved from [Link]

  • Heriot-Watt Research Portal. (1955). Reactions with Girard reagents. Retrieved from [Link]

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  • MDPI. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]

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A Senior Application Scientist's Guide: Methoxyamine HCl vs. PFBHA for Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount across diverse fields, from environmental monitoring and food science to pharmaceutical development and clinical diagnostics. Their inherent reactivity and often low volatility necessitate a derivatization step to enhance analytical performance. This guide provides an in-depth comparative analysis of two widely employed derivatizing agents: Methoxyamine Hydrochloride (Methoxyamine HCl) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA).

This document moves beyond a simple cataloging of features, offering insights into the causality behind experimental choices, ensuring that the described protocols are self-validating, and grounding all claims in authoritative sources.

The Fundamental Chemistry: Oximation

Both Methoxyamine HCl and PFBHA operate on the same fundamental principle: the reaction of a hydroxylamine derivative with a carbonyl group to form a stable oxime. This nucleophilic addition reaction effectively "caps" the reactive carbonyl moiety, increasing the thermal stability and volatility of the analyte, which is crucial for gas chromatography (GC) analysis.

Methoxyamine HCl: The Metabolomics Workhorse

Methoxyamine hydrochloride is a frequently used reagent, particularly in metabolomics, for the derivatization of carbonyl-containing metabolites prior to GC-MS analysis.[1][2] The reaction converts aldehyde and ketone groups into their O-methyl oxime derivatives. This process is critical for preventing the formation of multiple isomers (e.g., ring-chain tautomers in reducing sugars) and stabilizing thermally labile compounds.[2]

Reaction Mechanism: Methoxyamine HCl

The reaction proceeds via nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon, followed by dehydration to form the methoxime derivative.

G cluster_0 Reaction R-C(=O)-R' Carbonyl (Aldehyde/Ketone) Intermediate Hemiaminal Intermediate R-C(=O)-R'->Intermediate + CH3ONH2 CH3ONH2 Methoxyamine Product O-Methyl Oxime Intermediate->Product - H2O H2O Water

Caption: Reaction of a carbonyl with methoxyamine to form an O-methyl oxime.

PFBHA: The Environmental Sentinel

PFBHA is another powerful derivatizing agent, favored for its ability to create derivatives with exceptional sensitivity, particularly for electron capture detection (GC-ECD) and mass spectrometry (GC-MS).[3] The five fluorine atoms on the pentafluorobenzyl group make the resulting oxime highly electronegative, significantly enhancing the signal in ECD.[4] This makes PFBHA an ideal choice for trace-level analysis of carbonyls in complex matrices like air and water.[5][6]

Reaction Mechanism: PFBHA

Similar to methoxyamine, PFBHA reacts with carbonyls to form an oxime. The bulky, fluorinated group enhances the derivative's chromatographic properties and detectability. The reaction can result in the formation of syn- and anti- isomers for asymmetrical ketones and most aldehydes, which may be chromatographically resolved.[7][8]

G cluster_0 Reaction R-C(=O)-R' Carbonyl (Aldehyde/Ketone) Intermediate Hemiaminal Intermediate R-C(=O)-R'->Intermediate + PFB-ONH2 PFB-ONH2 PFBHA Product PFB-Oxime Intermediate->Product - H2O H2O Water

Caption: Reaction of a carbonyl with PFBHA to form a PFB-oxime.

Head-to-Head Performance Comparison

The choice between Methoxyamine HCl and PFBHA is dictated by the specific analytical challenge. The following table summarizes their key performance characteristics to guide your selection.

FeatureMethoxyamine HClO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA)
Primary Application Metabolomics, analysis of biological samples.[1][2]Environmental analysis (air, water), trace-level quantification.[5]
Reaction Conditions Typically requires heating (e.g., 30-40°C for 60-90 mins) in a solvent like pyridine.[2][9]Can proceed at room temperature or with gentle heating (e.g., 35-60°C); reaction times vary from hours to overnight depending on the analyte.[6][7][10]
Derivative Stability O-methyl oximes are generally stable for GC analysis.PFB-oximes are thermally stable and less prone to decomposition at elevated temperatures compared to some other derivatives like DNPH.[5]
Analytical Technique Primarily GC-MS.[1][2]GC-MS and highly sensitive with GC-ECD.[5][6] Also used with LC-MS.
Sensitivity Good, suitable for relatively abundant metabolites.Excellent, especially with GC-ECD, allowing for parts-per-trillion (ppt) detection limits.[3]
Isomer Formation Can produce two stereoisomers (cis/trans), which may be separated by GC.[2]Frequently forms syn- and anti- isomers for most carbonyls (except formaldehyde and acetone), which can be resolved by GC.[8] Quantitation often involves summing the peak areas of both isomers.[8]
Matrix Interferences Pyridine solvent can be a source of interference and must be of high purity.Susceptible to interference from oxidants like ozone and nitrogen oxides in environmental samples, which can react with the reagent.[3]
Molecular Weight Add. Small (+29 Da), keeping derivatives within a typical mass range for GC-MS.Large (+195 Da), which can be advantageous for moving low-mass analytes out of the low m/z interference region, but may be a limitation for high molecular weight carbonyls.[11]
Cost & Availability Relatively inexpensive and widely available.More expensive than Methoxyamine HCl.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating by including steps for blanks and quality controls, ensuring trustworthy and reproducible results.

Protocol 1: Methoxyamine HCl Derivatization for GC-MS (Metabolomics)

This two-step protocol is standard for preparing biological extracts for GC-MS analysis, first protecting carbonyls with methoxyamine, followed by silylation of other active hydrogens (e.g., -OH, -NH, -SH).

G start Start: Dried Biological Extract step1 Add 20-50 µL Methoxyamine HCl in Pyridine (e.g., 20 mg/mL) start->step1 step2 Incubate with shaking (e.g., 90 min at 37°C) step1->step2 step3 Add Silylation Reagent (e.g., 80-100 µL MSTFA) step2->step3 step4 Incubate with shaking (e.g., 30 min at 37°C) step3->step4 end Analyze by GC-MS step4->end

Caption: Two-step derivatization workflow using Methoxyamine HCl and a silylation agent.

Step-by-Step Methodology:

  • Sample Preparation: Start with a dried extract of your biological sample (e.g., plasma, tissue extract) in a GC vial. The drying step is critical to remove water, which can interfere with the subsequent silylation reaction.

  • Methoximation: Add a solution of Methoxyamine HCl in pyridine (e.g., 20 mg/mL) to the dried sample.[9] The volume is typically between 20-50 µL. Pyridine acts as both a solvent and a catalyst.[2]

  • Incubation: Tightly cap the vial and incubate at a controlled temperature, for example, 37°C for 90 minutes with agitation.[9] This ensures the oximation reaction goes to completion.

  • Silylation: After cooling to room temperature, add a silylation reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] This step derivatizes other active hydrogens.

  • Second Incubation: Incubate the sample again (e.g., 37°C for 30 minutes) to complete the silylation reaction.[2]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Causality and Validation: This two-step process is essential because silylation reagents can react with carbonyls, leading to unwanted side products. The initial methoximation step protects the carbonyl group, ensuring that only the intended derivatives are formed.[2] A method blank (reagents only) should be run with every batch to check for contamination.

Protocol 2: PFBHA Derivatization for GC-ECD/MS (Environmental Samples)

This protocol is adapted from methods used for analyzing carbonyls in aqueous samples, such as drinking water, as outlined in EPA Method 556.1.[10]

G start Start: Aqueous Sample (e.g., 20 mL) step1 Adjust pH to ~4 with buffer start->step1 step2 Add PFBHA reagent (e.g., 1 mL of 15 mg/mL solution) step1->step2 step3 Incubate (e.g., 2 hrs at 35°C) step2->step3 step4 Extract with organic solvent (e.g., Hexane) step3->step4 step5 Wash extract (optional) step4->step5 end Analyze by GC-ECD or GC-MS step5->end

Caption: PFBHA derivatization and extraction workflow for aqueous samples.

Step-by-Step Methodology:

  • Sample Collection: Collect a known volume of the aqueous sample (e.g., 20 mL) into a vial.

  • pH Adjustment: Adjust the sample pH to approximately 4 using a suitable buffer, such as potassium hydrogen phthalate (KHP).[10] A slightly acidic medium is optimal for the oximation reaction.[6]

  • Derivatization: Add a freshly prepared aqueous solution of PFBHA (e.g., 1 mL of a 15 mg/mL solution).[10]

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 35°C) for a set time (e.g., 2 hours) to allow for the formation of the oxime derivatives.[10]

  • Extraction: After cooling, extract the PFB-oxime derivatives from the aqueous matrix using a water-immiscible organic solvent like hexane or dichloromethane.[10][12] This step isolates the derivatives and concentrates them.

  • Analysis: The organic extract is then ready for analysis by GC-ECD or GC-MS.

Causality and Validation: The pH adjustment is critical; at very low pH, the hydroxylamine is fully protonated and non-nucleophilic, while at high pH, the carbonyl is less reactive. The extraction step is validated by analyzing a fortified blank (a clean water sample spiked with known concentrations of carbonyls) to determine the method's recovery and efficiency.[10]

Conclusion and Recommendations

The selection of Methoxyamine HCl versus PFBHA is not a matter of one being universally superior, but rather a strategic choice based on the analytical objectives.

  • Choose Methoxyamine HCl for broad-spectrum metabolomic profiling where you are analyzing a wide range of compound classes in biological matrices. Its primary role is to stabilize carbonyls and prevent isomerism before a more general derivatization step like silylation. The lower molecular weight addition is beneficial for keeping a wide range of metabolites within the optimal mass range of the mass spectrometer.

  • Choose PFBHA when your goal is high-sensitivity, targeted quantification of specific aldehydes and ketones, especially at trace levels in environmental samples. The pentafluorobenzyl group is specifically designed to provide a powerful response in an Electron Capture Detector, and its large mass addition can be advantageous in GC-MS for shifting analytes away from low-mass background noise.

By understanding the underlying chemistry, performance characteristics, and practical methodologies of these two reagents, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of accurate, reliable, and defensible data in their carbonyl analysis workflows.

References

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996, December). U.S. EPA. Retrieved January 17, 2026, from [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2023, May 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Analysis of carbonyl compounds in solvents by GC-MS. (n.d.). Separation Science. Retrieved January 17, 2026, from [Link]

  • Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989–4999. Retrieved January 17, 2026, from [Link]

  • Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. (1999, June). U.S. EPA. Retrieved January 17, 2026, from [Link]

  • Bao, M., et al. (2014). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 53(5), 791-797. Retrieved January 17, 2026, from [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
  • Harrison, J. C., & Wells, J. R. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 94, 223-229. Retrieved January 17, 2026, from [Link]

  • Rodigast, M., et al. (2015). Characterisation and optimisation of a method for the detection and quantification of atmospherically relevant carbonyl compounds in aqueous medium. Atmospheric Measurement Techniques, 8, 975-986. Retrieved January 17, 2026, from [Link]

  • Effect of PFBHA concentration on carbonyl derivatization yield for a 24-h reaction period. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl? (2016, November 25). ResearchGate. Retrieved January 17, 2026, from [Link]

  • van den Broek, I., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Retrieved January 17, 2026, from [Link]

  • Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 964(1-2), 181-193. Retrieved January 17, 2026, from [Link]

  • Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. (2016, January 1). OSTI.gov. Retrieved January 17, 2026, from [Link]

  • Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method. (2017, February 7). Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2022, April 29). MDPI. Retrieved January 17, 2026, from [Link]

  • Methoxyamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2014, October 15). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016, October 1). ResearchGate. Retrieved January 17, 2026, from [Link]

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The Decisive Advantage: A Comparative Guide to O-Methylhydroxylamine Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation, the quest for stable, efficient, and selective ligation chemistries is paramount. Researchers and drug development professionals constantly seek methodologies that preserve the delicate nature of biomolecules while achieving robust and reliable conjugates. Among the arsenal of bioorthogonal reactions, the formation of an oxime bond through the reaction of an alkoxyamine with a carbonyl group stands out for its exceptional stability and specificity. This guide provides an in-depth technical comparison of O-Methylhydroxylamine hydrochloride (also known as Methoxyamine hydrochloride) with alternative bioconjugation reagents, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering a clear perspective on why O-Methylhydroxylamine hydrochloride is often the superior choice for creating stable bioconjugates.

The Power of the Oxime Bond: A Foundation of Stability

Bioconjugation strategies are diverse, ranging from amide bond formation to click chemistry.[1] However, for applications demanding high stability under physiological conditions, the oxime linkage has proven to be exceptionally reliable.[2] The formation of an oxime occurs between an alkoxyamine, such as O-Methylhydroxylamine, and an aldehyde or ketone on a biomolecule. This reaction is highly chemoselective, meaning it proceeds with minimal side reactions with other functional groups present in a biological milieu.[3]

The primary advantage of the oxime bond lies in its hydrolytic stability compared to other imine-based linkages like hydrazones.[4][5] This stability is attributed to the electronic properties of the oxygen atom adjacent to the imine nitrogen, which reduces the susceptibility of the C=N bond to hydrolysis.[4] This inherent stability is a critical factor in the development of long-circulating antibody-drug conjugates (ADCs), diagnostic reagents, and other bioconjugates intended for in vivo applications.[6]

O-Methylhydroxylamine Hydrochloride: The Gold Standard Alkoxyamine

While various alkoxyamines can be employed for oxime ligation, O-Methylhydroxylamine hydrochloride has emerged as a preferred reagent for several key reasons:

  • Optimal Reactivity: The methyl group on the oxygen atom provides a good balance between steric hindrance and electronic effects. It is small enough to not significantly impede the reaction with carbonyl groups, ensuring efficient conjugation. In contrast, bulkier alkyl or aryl groups on the alkoxyamine can lead to slower reaction rates.[7] While unsubstituted hydroxylamine is highly reactive, the resulting oxime can be less stable under certain conditions.[8]

  • Enhanced Stability of the Resulting Oxime: The O-methyl oxime bond exhibits exceptional stability across a wide range of pH values, a crucial attribute for bioconjugates that must remain intact in various biological compartments.[1][4]

  • Commercial Availability and Cost-Effectiveness: O-Methylhydroxylamine hydrochloride is a readily available and cost-effective reagent, making it an attractive choice for both academic research and large-scale industrial applications.[9]

Comparative Analysis: O-Methylhydroxylamine HCl vs. Alternative Reagents

The superiority of O-Methylhydroxylamine hydrochloride becomes evident when compared directly with other commonly used bioconjugation reagents, particularly hydrazide derivatives which form hydrazone linkages.

Stability Showdown: Oxime vs. Hydrazone

Experimental data consistently demonstrates the significantly greater hydrolytic stability of oximes compared to hydrazones. A study by Kalia and Raines provided a quantitative comparison of the hydrolysis rates of isostructural oximes and hydrazones. Their findings revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than that for simple hydrazones.[4] At a physiological pH of 7.0, the first-order rate constant for the hydrolysis of an O-alkyloxime was found to be approximately 600-fold lower than that of a methylhydrazone.[4]

Linkage TypeReagentRelative Hydrolytic Stability (Compared to Oxime)Key Characteristics
Oxime O-Methylhydroxylamine HCl 1x (Reference) Highly stable under physiological conditions. [1][4]
HydrazoneHydrazine/Hydrazide600x less stableProne to hydrolysis, especially under acidic conditions.[4][6]
AcylhydrazoneAcylhydrazide300x less stableMore stable than simple hydrazones but still significantly less stable than oximes.[1]
SemicarbazoneSemicarbazide160x less stableOffers intermediate stability between hydrazones and oximes.[1]

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages. This table summarizes the relative stability of different C=N linkages, highlighting the superior stability of the oxime bond formed from O-Methylhydroxylamine hydrochloride. Data is conceptually derived from findings in Kalia and Raines (2008).[4]

Reaction Kinetics and Catalysis

While oxime formation is highly favorable thermodynamically, the reaction kinetics can be slow at neutral pH.[1][2] To address this, the use of nucleophilic catalysts, most notably aniline and its derivatives, has become standard practice.[10] Aniline accelerates the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the alkoxyamine.[10]

Recent research has identified even more efficient catalysts, such as m-phenylenediamine (mPDA), which can increase the reaction rate by up to 15 times compared to aniline, largely due to its greater aqueous solubility allowing for higher catalyst concentrations.[11][12]

Oxime_Ligation_Mechanism Biomolecule Biomolecule-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate + Methoxyamine Schiff_Base Protonated Schiff Base Intermediate Biomolecule->Schiff_Base + Aniline Methoxyamine H2N-O-CH3 (O-Methylhydroxylamine) Oxime Biomolecule-CH=N-O-CH3 (Stable Oxime Conjugate) Intermediate->Oxime - H2O Water H2O Catalyst Aniline (Catalyst) Schiff_Base->Oxime + Methoxyamine - Aniline

Aniline-catalyzed oxime ligation mechanism.

Experimental Protocol: Antibody Labeling with a Fluorescent Dye using O-Methylhydroxylamine Hydrochloride

This protocol outlines a typical procedure for labeling an antibody containing a genetically encoded aldehyde group with a fluorescent dye functionalized with an aminooxy group.

Materials
  • Antibody with an aldehyde group (e.g., containing a formylglycine residue)

  • Aminooxy-functionalized fluorescent dye

  • O-Methylhydroxylamine hydrochloride (for control experiments, if necessary)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Aniline solution (100 mM in DMSO or water)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Workflow Overview

Antibody_Labeling_Workflow A 1. Prepare Antibody Solution C 3. Conjugation Reaction A->C B 2. Prepare Dye Solution B->C D 4. Purification C->D E 5. Characterization D->E

Sources

A Comparative Guide to Carbonyl Derivatization: Unveiling the Applications of Ethyl(methoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent physicochemical properties often necessitate derivatization to enhance volatility, stability, and detectability, particularly for chromatographic and mass spectrometric techniques. This guide provides an in-depth comparison of Ethyl(methoxy)amine hydrochloride, also known as O-Ethylhydroxylamine hydrochloride or Ethoxyamine hydrochloride, with other common derivatizing agents. We will explore the underlying chemistry, compare performance based on experimental data, and provide detailed protocols to inform your selection of the optimal reagent for your analytical needs.

Introduction to Carbonyl Derivatization

Carbonyl compounds play crucial roles in a vast array of biological and chemical processes. However, their analysis can be hampered by factors such as high polarity, thermal lability, and low volatility. Chemical derivatization addresses these challenges by converting the carbonyl group into a less polar, more stable, and more volatile functional group. This transformation is typically achieved by reacting the aldehyde or ketone with a nucleophilic reagent.

The most common derivatization strategy for carbonyls involves the formation of oximes through reaction with hydroxylamine or its O-substituted analogs. This reaction is highly specific to the carbonyl group and yields stable derivatives suitable for analysis by gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

This guide focuses on this compound and provides a comparative analysis against other widely used derivatizing agents:

  • Methoxyamine hydrochloride (MeOx): A close structural analog of this compound, offering a direct comparison of the effect of the O-alkyl group.

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): A reagent that imparts high electron-capturing properties to the derivative, making it ideal for highly sensitive detection by electron capture detection (ECD) and mass spectrometry.

  • 2,4-Dinitrophenylhydrazine (DNPH): A classical reagent that forms brightly colored hydrazones, traditionally used for spectrophotometric detection but also amenable to LC-MS analysis.

The Chemistry of Oxime Formation

The reaction between a carbonyl compound and an O-substituted hydroxylamine, such as this compound, proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to form an O-alkyloxime.

reaction cluster_reactants Reactants cluster_products Products carbonyl R-C(=O)-R' oxime R-C(=N-O-CH₂CH₃)-R' carbonyl->oxime + ethoxyamine H₂N-O-CH₂CH₃ · HCl ethoxyamine->oxime water H₂O oxime->water + hcl HCl oxime->hcl + caption Figure 1. General reaction of a carbonyl with this compound.

Figure 1. General reaction of a carbonyl with this compound.

The resulting O-ethyloxime is more volatile and thermally stable than the parent carbonyl compound, making it suitable for GC analysis. The formation of syn- and anti-isomers is possible for unsymmetrical ketones and aldehydes, which may result in the appearance of two chromatographic peaks for a single analyte.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific analytical requirements, including the nature of the analyte, the sample matrix, the desired sensitivity, and the available instrumentation.

ReagentKey AdvantagesKey DisadvantagesPrimary Applications
Ethyl(methoxy)amine HCl Forms stable O-ethyloxime derivatives. Good volatility for GC-MS. Can enhance ionization in LC-MS.[1][2]Potential for syn/anti isomer formation. Less common than Methoxyamine HCl.Steroid analysis, metabolomics.[1][2][3]
Methoxyamine HCl (MeOx) Widely used and well-documented. Good derivatization efficiency. Forms stable O-methyloximes.Potential for syn/anti isomer formation.Metabolomics, analysis of sugars and organic acids.[4]
PFBHA Forms derivatives with excellent electron-capturing properties for high sensitivity (ECD and MS). Stable derivatives.High molecular weight addition can be a limitation for some mass analyzers. Can be more expensive.Trace analysis of aldehydes and ketones in environmental and biological samples.
DNPH Forms colored derivatives for UV-Vis detection. Well-established method.Derivatives can be thermally labile. Formation of E/Z isomers can complicate chromatography. Less suitable for GC-MS.Air and water quality monitoring.
Sensitivity and Limits of Quantification

Direct comparison of sensitivity is challenging due to variations in instrumentation and analytical conditions across different studies. However, available data provides valuable insights.

A study utilizing This compound for the derivatization of seven steroid hormones in human saliva reported impressive limits of quantification (LOQs), with most falling below 5 pg/mL and as low as 0.15 pg/mL for progesterone when analyzed by LC-MS/MS.[1][2] This demonstrates the high sensitivity achievable with this reagent for steroid analysis.

For PFBHA , its primary advantage is the exceptional sensitivity it imparts. When used for the analysis of aldehydes in drinking water followed by GC-ECD, detection limits in the low µg/L range have been reported.

While quantitative data for a direct comparison of this compound and Methoxyamine hydrochloride under identical conditions is scarce in the readily available literature, the choice between an O-ethyl and an O-methyl group can influence fragmentation patterns in mass spectrometry, which may be leveraged for specific applications.

Stability of Derivatives

The stability of the resulting derivatives is a crucial factor for robust and reproducible analytical methods. Oximes, formed from the reaction with hydroxylamines, are generally more hydrolytically stable than hydrazones, which are formed from reagents like DNPH.[5] This makes hydroxylamine-based reagents, including this compound and Methoxyamine hydrochloride, preferable for methods requiring sample storage or longer analytical run times.

The derivatives of PFBHA are also known for their high stability, being resistant to decomposition at elevated temperatures. In contrast, DNPH derivatives can be prone to degradation, particularly under thermal stress, which limits their applicability in GC-MS.

Experimental Protocols

Detailed and validated protocols are essential for successful derivatization. Below are representative protocols for this compound and its alternatives.

Protocol 1: Derivatization of Steroid Hormones with this compound for LC-MS/MS Analysis

This protocol is adapted from a method for the simultaneous quantification of seven steroid hormones in human saliva.[1][2]

Reagents:

  • This compound (O-Ethylhydroxylamine hydrochloride) solution: 50 mM in 80% methanol/water (v/v)

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Isotope-labeled internal standards

Procedure:

  • Sample Preparation: To 200 µL of saliva, add 400 µL of ACN containing the mixed isotope internal standards. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of MTBE. Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of the 50 mM this compound solution. Vortex for 30 seconds and incubate at 60°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, add 50 µL of water and vortex for 30 seconds. Centrifuge at 12,000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

workflow1 start Saliva Sample (200 µL) deproteination Add ACN with Internal Standards (400 µL) Vortex & Centrifuge start->deproteination l_l_extraction Add MTBE (1 mL) Vortex & Centrifuge deproteination->l_l_extraction drying Evaporate Organic Layer to Dryness l_l_extraction->drying derivatization Add Ethyl(methoxy)amine HCl (50 µL) Incubate at 60°C for 30 min drying->derivatization final_prep Add Water (50 µL) Vortex & Centrifuge derivatization->final_prep analysis LC-MS/MS Analysis final_prep->analysis caption Figure 2. Workflow for steroid derivatization with Ethyl(methoxy)amine HCl.

Figure 2. Workflow for steroid derivatization with Ethyl(methoxy)amine HCl.

Protocol 2: General Derivatization of Metabolites with Methoxyamine Hydrochloride for GC-MS Analysis

This is a widely used two-step derivatization protocol for metabolomics, involving oximation followed by silylation.

Reagents:

  • Methoxyamine hydrochloride solution: 20 mg/mL in pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Drying: The extracted and dried sample residue.

  • Methoximation: Add 50 µL of the Methoxyamine hydrochloride solution to the dried sample. Incubate at 37°C for 90 minutes with shaking.

  • Silylation: Add 50 µL of MSTFA with 1% TMCS. Incubate at 37°C for 30 minutes with shaking.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

workflow2 start Dried Sample Extract methoximation Add Methoxyamine HCl in Pyridine (50 µL) Incubate at 37°C for 90 min start->methoximation silylation Add MSTFA + 1% TMCS (50 µL) Incubate at 37°C for 30 min methoximation->silylation analysis GC-MS Analysis silylation->analysis caption Figure 3. Two-step derivatization for metabolomics using Methoxyamine HCl.

Figure 3. Two-step derivatization for metabolomics using Methoxyamine HCl.

Protocol 3: Derivatization of Carbonyls with PFBHA for GC-MS Analysis

This protocol is a general guideline for the derivatization of volatile and semi-volatile carbonyls.[1]

Reagents:

  • PFBHA hydrochloride solution: e.g., 40 g/L in carbonyl-free water

Procedure:

  • Sample Preparation: For aqueous samples, the PFBHA solution is added directly. For air samples, the air is bubbled through an impinger containing the PFBHA solution.

  • Derivatization: The reaction mixture is incubated at a specific temperature (e.g., 45-60°C) for a duration ranging from 30 minutes to several hours, depending on the target analytes.

  • Extraction: The formed PFBHA-oxime derivatives are extracted using a suitable technique such as solid-phase microextraction (HS-SPME) or liquid-liquid extraction with a non-polar solvent like hexane.

  • Analysis: The extract is then analyzed by GC-MS or GC-ECD.

Conclusion and Recommendations

This compound is a valuable reagent for the derivatization of carbonyl compounds, particularly in the field of steroid analysis where it has demonstrated the ability to achieve very low limits of quantification. Its chemical properties are very similar to the more commonly used Methoxyamine hydrochloride, and it offers the same advantages of forming stable oxime derivatives suitable for both GC-MS and LC-MS analysis.

The choice between this compound and Methoxyamine hydrochloride may depend on the specific requirements of the analysis, such as the desired mass shift for mass spectrometric detection or the chromatographic separation of specific analytes. While direct comparative studies are limited, the available evidence suggests that both are excellent choices for routine derivatization of carbonyls.

For applications requiring the utmost sensitivity, PFBHA remains the reagent of choice due to the exceptional electron-capturing properties of its derivatives. However, for many applications in metabolomics and clinical chemistry, the ease of use, good stability, and excellent performance of O-alkylhydroxylamines like this compound make them a highly attractive option.

Ultimately, the selection of a derivatization reagent should be based on a careful evaluation of the analytical goals, the nature of the sample, and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the development of robust and reliable methods for the quantification of carbonyl compounds.

References

  • Simultaneous quantitative analysis of seven steroid hormones in human saliva: A novel method based on O-ethylhydroxylamine hydrochloride as derivatization reagent. Rapid Communications in Mass Spectrometry, 36(8), e9242. (2022). [Link]

  • Simultaneous quantitative analysis of seven steroid hormones in human saliva: A novel method based on O‐ethylhydroxylamine hydrochloride as derivatization reagent. ResearchGate. (2021). [Link]

  • Applications of Ethoxyamine Hydrochloride in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. (2021). [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. (2008). [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl(methoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific frontiers, our commitment to safety is paramount. The responsible management of chemical waste is a critical component of our work, ensuring the well-being of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl(methoxy)amine hydrochloride, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.

This compound, and its related hydroxylamine derivatives, are versatile reagents. However, their utility is matched by significant hazards, including potential corrosivity, toxicity, and the ability to cause severe skin and eye damage.[1][2] Therefore, a cavalier approach to its disposal is not an option. This guide is structured to provide not just the "how" but the "why" behind each step, creating a self-validating system for waste management in your laboratory.

I. Immediate Safety Considerations: The First Line of Defense

Before initiating any process that will generate this compound waste, a thorough understanding of its hazard profile is essential. This proactive approach is the foundation of a safe disposal workflow.

Hazard Profile Summary

Hazard ClassificationDescriptionRationale for Caution
Acute Toxicity Harmful if swallowed.[2]Accidental ingestion can lead to significant health issues. Strict hygiene practices are non-negotiable.
Skin Corrosion/Irritation Causes skin irritation and may cause severe burns.[1][2]Direct contact can cause immediate and severe tissue damage. The use of appropriate personal protective equipment (PPE) is mandatory.
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]The eyes are particularly vulnerable. A small splash could result in irreversible harm.
Respiratory Irritation May cause respiratory irritation.[1][3]Inhalation of dusts or aerosols can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[1][4]
Carcinogenicity Suspected of causing cancer.[1]Long-term or repeated exposure may pose a carcinogenic risk, underscoring the importance of minimizing exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound.

PPE CategorySpecificationJustification
Hand Protection Impervious gloves (e.g., nitrile).[5][6]To prevent skin contact and subsequent irritation or burns. Gloves should be inspected before use and disposed of properly after handling the chemical.[5]
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[5][6]To protect against splashes that could cause severe eye damage.
Skin and Body Protection A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons and sleeves should be considered.[6]To protect the skin from accidental contact.
Respiratory Protection Generally not required when handled in a properly functioning chemical fume hood. If dusts are generated outside of a hood, a NIOSH-approved respirator is necessary.[4]To prevent inhalation of the compound, which can cause respiratory irritation.
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. Adherence to this workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.

Step 1: Waste Characterization and Segregation

  • Action: From the moment it is deemed waste, this compound must be treated as a hazardous chemical waste.[7][8]

  • Rationale: Due to its hazardous properties, it cannot be disposed of in regular trash or down the drain.[7][9] This is a critical first step in preventing environmental contamination and ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

  • Procedure:

    • Designate a specific, labeled container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[11] Incompatible materials can react violently or release toxic gases.[11] For example, do not mix with strong bases or oxidizing agents.[1][3]

Step 2: Container Selection and Labeling

  • Action: Choose a container that is compatible with this compound and clearly label it.

  • Rationale: Proper containment is crucial to prevent leaks and spills.[11] Clear and accurate labeling is a regulatory requirement and essential for communicating the hazards to others and ensuring proper handling by waste management personnel.[7]

  • Procedure:

    • Select a robust, leak-proof container with a secure screw-top cap.[10][11] Plastic containers are often preferred.[7] Do not use metal containers as some hydroxylamine derivatives can be corrosive to metals.

    • The container should be clean and dry before use.

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Corrosive," "Toxic").[10]

Step 3: Accumulation and Storage

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Rationale: The SAA is a designated area at or near the point of generation for the temporary storage of hazardous waste.[7] This ensures that the waste is managed safely and is under the control of laboratory personnel.[10]

  • Procedure:

    • Keep the waste container closed at all times, except when adding waste.[7][11] This prevents the release of vapors and reduces the risk of spills.

    • Store the container in a well-ventilated area, away from incompatible materials.[1]

    • Ensure the SAA is regularly inspected for any signs of leaks or container degradation.[11]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[7]

Step 4: Arranging for Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Rationale: The final disposal of hazardous waste must be carried out by trained professionals at a permitted facility.[10] This ensures that the waste is treated and disposed of in an environmentally sound manner and in compliance with all federal, state, and local regulations.[7][12]

  • Procedure:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Provide the EHS department or contractor with accurate information about the waste, including its name, quantity, and hazard classification.

    • Do not attempt to transport the hazardous waste yourself.[8]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, compatible container. is_hazardous->collect_waste Yes improper_disposal Improper Disposal (Trash or Drain) is_hazardous->improper_disposal No (Not applicable for this chemical) store_saa Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_saa contact_ehs Contact EHS or a licensed waste disposal contractor. store_saa->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

III. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is crucial to minimize harm.

Spill Response

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1][3]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.[5]

    • Alert your institution's emergency response team or EHS department.

    • Prevent the spill from entering drains or waterways.[5][14]

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Remove contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.[2]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for everyone. The principles of careful planning, proper handling, and compliant disposal are the cornerstones of responsible science.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Szabo-Scandic. Hydroxylamine hydrochloride - Safety Data Sheet. [Link]

  • HIMEDIA. Safety Data Sheet: Hydroxylamine hydrochloride. [Link]

  • Deepak Nitrite. SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

Sources

A Guide to Personal Protective Equipment and Safe Handling of Ethyl(methoxy)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Assessment: Understanding the Risks

Based on the hazard profile of the closely related Methoxyamine hydrochloride, Ethyl(methoxy)amine hydrochloride must be handled as a hazardous substance with multiple potential routes of exposure. The primary dangers stem from its corrosive nature and potential for sensitization.

Key Anticipated Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage. Direct contact can lead to irreversible tissue damage[1][2][3][4]. The hydrochloride salt contributes to its acidic and corrosive properties.

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as dust or mist[2][3]. Ingestion can cause severe damage to the gastrointestinal tract[2].

  • Sensitization: May cause an allergic skin reaction upon repeated contact[1][2][3]. Once an individual is sensitized, subsequent exposures to even minute amounts can trigger an allergic response.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2].

These hazards necessitate a multi-layered approach to safety, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in solid or solution form.

Protection Type Task: Low-Exposure Potential (e.g., weighing solids in a fume hood, handling sealed containers)Task: High-Exposure Potential (e.g., open transfers, spill cleanup, solution preparation)Rationale for Protection
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Chemical safety goggles AND a full-face shield.Protects against splashes and airborne particles. A face shield provides a broader barrier against splashes to the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears before use.Double-gloving with two pairs of chemical-resistant gloves. Change outer gloves immediately upon contamination.Prevents skin contact, which can cause severe burns and sensitization. Double-gloving provides an extra layer of protection during high-risk tasks.
Body Protection A fully buttoned, long-sleeved laboratory coat.A chemical-resistant apron over a lab coat, or a full chemical-resistant suit for large-scale operations or spill response.Protects skin on the body and arms from accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood.A NIOSH/MSHA or EN 149 approved respirator with a particulate filter may be required if dust generation is unavoidable or during a spill.Protects against the inhalation of harmful dust or aerosols, which can cause respiratory tract irritation[2].
Footwear Closed-toe shoes made of a non-porous material.Chemical-resistant boots or shoe covers may be necessary for spill cleanup.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to control airborne particles and vapors.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly, and that an eyewash station and safety shower are unobstructed and within immediate proximity[5].

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing Solid: To prevent dust generation, weigh the solid material carefully. Use a spatula to gently transfer the powder. Avoid pouring the solid directly from the bottle if it can create dust.

  • Solution Preparation: When dissolving, always add the solid material to the solvent slowly. Never add the solvent to the solid, as this can cause splashing.

Storage Requirements
  • Container: Keep the container tightly sealed when not in use[5].

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[2].

  • Atmosphere: The compound may be hygroscopic (absorbs moisture from the air). Storing under an inert atmosphere (e.g., nitrogen or argon) can help maintain product quality[2].

  • Segregation: Store in a designated corrosives cabinet, away from foodstuffs and other reactive chemicals.

Disposal Plan: Managing Chemical Waste

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Classification: This material is classified as hazardous. Do not dispose of it down the drain or in regular trash[5]. It is also noted as being very toxic to aquatic life[3].

  • Containment: Collect all waste material (including excess reagent, contaminated gloves, paper towels, and pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Immediate and Effective Response

First Aid Measures

In any case of exposure, immediate action is critical. Call for medical assistance without delay.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention[4].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3][4].

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean-Up: Wearing the appropriate high-exposure PPE, carefully sweep or scoop up the contained material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for working safely with this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Assume High Hazard) VerifyControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls Proceed SelectPPE 3. Select & Don PPE (Goggles, Gloves, Coat) VerifyControls->SelectPPE Controls OK WorkInHood 4. Perform All Work in Chemical Fume Hood SelectPPE->WorkInHood Ready MinimizeDust 5. Handle Solid Carefully (Avoid Dust/Aerosols) WorkInHood->MinimizeDust StoreProperly 6. Secure & Store Container (Cool, Dry, Sealed) MinimizeDust->StoreProperly SegregateWaste 7. Segregate Hazardous Waste (Contaminated PPE, Reagent) StoreProperly->SegregateWaste Work Complete Dispose 8. Arrange Professional Disposal (Follow Regulations) SegregateWaste->Dispose Decontaminate 9. Decontaminate Work Area & Remove PPE Dispose->Decontaminate

Caption: Workflow for handling this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE, 97%. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2023, March 20). Safety Data Sheet - Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.